molecular formula C8H9N5 B182120 3-(2-methyl-2H-tetrazol-5-yl)aniline CAS No. 114934-51-9

3-(2-methyl-2H-tetrazol-5-yl)aniline

Cat. No.: B182120
CAS No.: 114934-51-9
M. Wt: 175.19 g/mol
InChI Key: MQGHNXCWKDXJLP-UHFFFAOYSA-N
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Description

3-(2-methyl-2H-tetrazol-5-yl)aniline is a useful research compound. Its molecular formula is C8H9N5 and its molecular weight is 175.19 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-(2-methyltetrazol-5-yl)aniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9N5/c1-13-11-8(10-12-13)6-3-2-4-7(9)5-6/h2-5H,9H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MQGHNXCWKDXJLP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1N=C(N=N1)C2=CC(=CC=C2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9N5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60560357
Record name 3-(2-Methyl-2H-tetrazol-5-yl)aniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60560357
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

175.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

114934-51-9
Record name 3-(2-Methyl-2H-tetrazol-5-yl)aniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60560357
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

A Comprehensive Guide to the Synthesis and Characterization of 3-(2-methyl-2H-tetrazol-5-yl)aniline

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a detailed protocol for the synthesis and comprehensive characterization of 3-(2-methyl-2H-tetrazol-5-yl)aniline, a key building block in medicinal chemistry and materials science. The document outlines a robust, multi-step synthetic pathway commencing from 3-nitrobenzonitrile. It delves into the mechanistic rationale behind each synthetic step, including the critical [3+2] cycloaddition for tetrazole formation, the regioselective N-methylation, and the final selective reduction of the nitro moiety. Furthermore, this guide establishes a full characterization framework, detailing the expected analytical signatures from Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). This document is intended for researchers, chemists, and drug development professionals seeking a reliable and well-documented methodology for the preparation and validation of this versatile chemical intermediate.

Introduction: The Significance of the Tetrazole Moiety

The tetrazole ring is a unique five-membered heterocycle containing four nitrogen atoms. In the field of drug development, it is widely recognized as a metabolically stable bioisostere of the carboxylic acid group.[1] This property allows medicinal chemists to replace a potentially labile carboxylic acid functional group in a drug candidate with a tetrazole ring, often leading to improved pharmacokinetic profiles, such as enhanced metabolic stability and better cell membrane permeability, without sacrificing the necessary acidity for target binding. The title compound, this compound, incorporates this valuable tetrazole moiety along with a reactive aniline group, making it an exceptionally useful scaffold for generating libraries of complex molecules for high-throughput screening and lead optimization in drug discovery programs.

Recommended Synthetic Pathway

The synthesis of this compound is most effectively achieved through a three-step sequence starting from the commercially available 3-nitrobenzonitrile. This pathway is designed for efficiency, scalability, and control over the final product's regiochemistry.

The overall synthetic transformation is illustrated below:

Synthetic_Pathway Start 3-Nitrobenzonitrile Int1 5-(3-Nitrophenyl)-1H-tetrazole Start->Int1 Step 1: Cycloaddition NaN₃, ZnBr₂ Int2_mix Mixture of N1 and N2 methylated isomers Int1->Int2_mix Step 2: Methylation CH₃I, Base Int2_iso 2-Methyl-5-(3-nitrophenyl) -2H-tetrazole Int2_mix->Int2_iso Separation (Chromatography) Final This compound Int2_iso->Final Step 3: Reduction SnCl₂·2H₂O, HCl

Caption: High-level overview of the three-step synthesis.

Step 1: [3+2] Cycloaddition for Tetrazole Ring Formation

The cornerstone of this synthesis is the [3+2] cycloaddition reaction between the nitrile group of 3-nitrobenzonitrile and an azide salt to form the tetrazole ring.[2]

  • Reaction: 3-Nitrobenzonitrile + Sodium Azide → 5-(3-Nitrophenyl)-1H-tetrazole

  • Causality: The use of a Lewis acid catalyst, such as a zinc salt (e.g., ZnBr₂), is critical for this transformation.[3][4] The zinc ion coordinates to the nitrogen atom of the nitrile, increasing the electrophilicity of the nitrile carbon and making it more susceptible to nucleophilic attack by the azide ion. Performing this reaction in water is an environmentally friendly and safer alternative to traditional organic solvents, mitigating the risk of generating explosive heavy metal azides or the hazardous hydrazoic acid (HN₃), especially when the pH is maintained near neutral or slightly alkaline.[4]

Step 2: N-Methylation of the Tetrazole Ring

Alkylation of 5-substituted-1H-tetrazoles can occur on either the N1 or N2 position of the tetrazole ring, typically yielding a mixture of regioisomers.[5]

  • Reaction: 5-(3-Nitrophenyl)-1H-tetrazole + Methyl Iodide → 1-Methyl-5-(3-nitrophenyl)-1H-tetrazole + 2-Methyl-5-(3-nitrophenyl)-2H-tetrazole

  • Causality: The ratio of N1 to N2 alkylation is influenced by several factors, including the electronic nature of the C5 substituent, the solvent, the counter-ion, and the alkylating agent. For 5-phenyltetrazole, methylation often produces both isomers.[5][6] The desired 2-methyl isomer must be separated from the 1-methyl byproduct, typically via column chromatography, by exploiting their different polarities.

Step 3: Selective Reduction of the Nitro Group

The final step involves the reduction of the aromatic nitro group to an amine. This transformation must be selective to avoid reduction or cleavage of the tetrazole ring.

  • Reaction: 2-Methyl-5-(3-nitrophenyl)-2H-tetrazole → this compound

  • Causality: A variety of reagents can be used for nitro group reduction.[7] Catalytic hydrogenation (e.g., H₂ over Pd/C) is a clean and effective method. However, acidic reducing systems like tin(II) chloride (SnCl₂) in hydrochloric acid are also highly reliable, cost-effective, and generally do not affect the tetrazole ring, making them an excellent choice for this step. The reaction proceeds via a series of electron and proton transfers, ultimately converting the -NO₂ group to the -NH₂ group.

Detailed Experimental Protocols

The following diagram outlines the comprehensive workflow from synthesis to final characterization.

Workflow cluster_synthesis Synthesis Phase cluster_characterization Characterization Phase cluster_validation Validation s1 Step 1: Cycloaddition (3-Nitrobenzonitrile -> Intermediate 1) s2 Step 2: Methylation (Intermediate 1 -> Isomer Mixture) s1->s2 s3 Purification (Column Chromatography to Isolate N2-isomer) s2->s3 s4 Step 3: Reduction (N2-isomer -> Final Product) s3->s4 s5 Final Work-up & Purification s4->s5 c1 ¹H NMR & ¹³C NMR (Structural Verification) s5->c1 c2 FT-IR Spectroscopy (Functional Group Analysis) s5->c2 c3 Mass Spectrometry (HRMS) (Molecular Weight Confirmation) s5->c3 c4 Purity Assessment (e.g., HPLC) c1->c4 c2->c4 c3->c4 v1 Data Analysis & Comparison with Expected Values c4->v1 v2 Final Compound (>95% Purity) v1->v2

Caption: Experimental workflow from synthesis to final validation.

Protocol 1: Synthesis of 5-(3-Nitrophenyl)-1H-tetrazole
  • To a round-bottom flask equipped with a reflux condenser, add 3-nitrobenzonitrile (1.0 eq), sodium azide (1.5 eq), and zinc bromide (1.0 eq).

  • Add deionized water to form a suspension (approx. 5-10 mL per gram of nitrile).

  • Heat the mixture to reflux (approx. 100-110 °C) with vigorous stirring for 24-48 hours. Monitor the reaction progress by TLC.

  • After completion, cool the reaction mixture to room temperature and then in an ice bath.

  • Carefully acidify the mixture to pH ~2 with concentrated HCl. This will protonate the tetrazole and cause it to precipitate. Caution: This step should be performed in a well-ventilated fume hood as toxic HN₃ gas may be evolved.

  • Filter the resulting precipitate, wash thoroughly with cold water, and dry under vacuum to yield 5-(3-nitrophenyl)-1H-tetrazole as a solid.

Protocol 2: Synthesis of 2-Methyl-5-(3-nitrophenyl)-2H-tetrazole
  • Dissolve 5-(3-nitrophenyl)-1H-tetrazole (1.0 eq) in a suitable solvent such as acetone or DMF in a round-bottom flask.

  • Add a base, such as potassium carbonate (K₂CO₃, 1.5 eq), to the solution.

  • Add methyl iodide (CH₃I, 1.2 eq) dropwise at room temperature.

  • Stir the mixture at room temperature for 12-24 hours. Monitor the reaction by TLC.

  • After the reaction is complete, filter off the inorganic salts and concentrate the filtrate under reduced pressure.

  • The resulting crude residue contains a mixture of the N1 and N2 methylated isomers. Purify this mixture using silica gel column chromatography (e.g., using a hexane/ethyl acetate gradient) to isolate the desired 2-methyl-5-(3-nitrophenyl)-2H-tetrazole isomer.

Protocol 3: Synthesis of this compound
  • Suspend 2-methyl-5-(3-nitrophenyl)-2H-tetrazole (1.0 eq) in ethanol or concentrated HCl in a round-bottom flask.

  • Add tin(II) chloride dihydrate (SnCl₂·2H₂O, 4-5 eq) portion-wise while stirring. An exothermic reaction may be observed.

  • Heat the mixture to reflux (approx. 70-80 °C) for 2-4 hours, until TLC analysis indicates complete consumption of the starting material.

  • Cool the reaction mixture and carefully basify with a saturated solution of sodium bicarbonate (NaHCO₃) or sodium hydroxide (NaOH) until the pH is >8.

  • Extract the aqueous layer multiple times with an organic solvent such as ethyl acetate.

  • Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.

  • Purify the product by recrystallization or a short silica gel plug to obtain pure this compound.

Characterization Data

Thorough characterization is essential to confirm the structure and purity of the synthesized this compound. The expected data is summarized below.

Property Value
Molecular Formula C₈H₉N₅[8]
Molecular Weight 175.19 g/mol [8]
Appearance Expected to be a solid
Technique Expected Observations
¹H NMR Signals corresponding to the methyl protons (singlet, ~4.4 ppm), the amine protons (broad singlet, ~3.8-5.5 ppm, concentration-dependent), and four distinct aromatic protons in the range of ~6.7-7.8 ppm.
¹³C NMR Signals for the methyl carbon (~40 ppm), four unique aromatic carbons (between ~110-150 ppm), the aromatic carbon attached to the amine (~148 ppm), and the tetrazole ring carbon (~164 ppm).
IR (cm⁻¹) N-H stretching of the amine (two bands, ~3350-3450 cm⁻¹), C-H stretching (aromatic ~3050 cm⁻¹, aliphatic ~2950 cm⁻¹), C=N and N=N stretching of the tetrazole ring (~1400-1500 cm⁻¹), and C=C stretching of the aromatic ring (~1580-1620 cm⁻¹).
HRMS (ESI+) Calculated m/z for [M+H]⁺: 176.0931. Found should be within ± 5 ppm.

Safety and Handling

  • Sodium Azide (NaN₃): Highly toxic and can form explosive heavy metal azides. Avoid contact with acids, which liberates highly toxic and explosive hydrazoic acid. Handle with extreme caution in a well-ventilated fume hood.

  • Methyl Iodide (CH₃I): A known carcinogen and a potent alkylating agent. Handle with appropriate personal protective equipment (PPE), including gloves and safety glasses, in a fume hood.

  • Tin(II) Chloride (SnCl₂): Corrosive and can cause burns. Handle with appropriate PPE.

  • General Precautions: All synthetic steps should be carried out in a well-ventilated laboratory fume hood. Standard PPE, including a lab coat, safety glasses, and chemical-resistant gloves, should be worn at all times.

Conclusion

This guide provides a comprehensive and technically grounded framework for the successful synthesis and characterization of this compound. By understanding the chemical principles behind each step, from the catalyzed cycloaddition to the selective final reduction, researchers can confidently produce this valuable building block with high purity. The detailed protocols and characterization data serve as a reliable resource for scientists in academic and industrial settings, facilitating further research and development in medicinal chemistry and materials science.

References

  • Demko, Z. P., & Sharpless, K. B. (2001). Preparation of 5-Substituted 1H-Tetrazoles from Nitriles in Water. The Journal of Organic Chemistry, 66(24), 7945–7950. [Link]

  • Li, Z., et al. (2022). Synthesis of 5-substituted tetrazoles via DNA-conjugated nitrile. Organic & Biomolecular Chemistry. [Link]

  • Demko, Z. P., & Sharpless, K. B. (2001). Preparation of 5-Substituted 1H-Tetrazoles from Nitriles in Water. Organic Chemistry Portal. [Link]

  • Hasaninejad, A., et al. (2012). Synthesis of 5-Substituted Tetrazoles from Nitriles Catalyzed by Sulfamic Acid. Phosphorus, Sulfur, and Silicon and the Related Elements, 187(11), 1354-1361. [Link]

  • Maleki, A., et al. (2021). Efficient reduction of nitro compounds and domino preparation of 1-substituted-1H-1,2,3,4-tetrazoles by Pd(ii)-polysalophen coated magnetite NPs. RSC Advances, 11(21), 12596-12608. [Link]

  • Henry, R. A. (1951). Methylation of 5-Phenyltetrazole. Journal of the American Chemical Society, 73(9), 4470–4470. [Link]

  • Journal of the American Chemical Society. (n.d.). Methylation of 5-Phenyltetrazole. ACS Publications. [Link]

  • National Center for Biotechnology Information. (n.d.). This compound. PubChem Compound Database. [Link]

  • Sureshbabu, G., et al. (2007). A new reagent for selective reduction of nitro group. Indian Journal of Chemistry, Section B: Organic Chemistry Including Medicinal Chemistry, 46B(8), 1315-1317. [Link]

  • Ashenhurst, J. (2018). Reduction of Nitro Groups. Master Organic Chemistry. [Link]

  • Kumar, A., et al. (2009). A Novel Approach for Synthesis of Substituted Tetrazoles. Revista de Chimie, 60(8), 807-810. [Link]

Sources

3-(2-methyl-2H-tetrazol-5-yl)aniline chemical properties and structure

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to 3-(2-Methyl-2H-tetrazol-5-yl)aniline

This guide provides a comprehensive technical overview of this compound, a heterocyclic compound of significant interest to researchers in medicinal chemistry and drug discovery. We will delve into its core chemical properties, structure, synthesis, and reactivity, grounding the discussion in established scientific principles and methodologies.

Introduction: A Privileged Scaffold in Medicinal Chemistry

This compound belongs to a class of compounds featuring two key pharmacologically relevant moieties: a substituted aniline ring and a tetrazole heterocycle. The tetrazole ring, in particular, is recognized as a "privileged scaffold" in drug development.[1] Its unique physicochemical properties allow it to act as a bioisostere—a molecular mimic—of the carboxylic acid group.[2] This substitution can enhance a molecule's metabolic stability and improve its pharmacokinetic profile, making tetrazole derivatives highly sought after in the design of novel therapeutics for a wide range of diseases, including hypertension, cancer, and infectious diseases.[3][4] The aniline portion of the molecule provides a versatile synthetic handle for further chemical modification, allowing for the exploration of a vast chemical space. This guide will focus on the specific N2-methylated isomer, a structural feature that critically influences the molecule's electronic properties and spatial arrangement.

Chemical Identity and Physicochemical Properties

Correctly identifying a compound is the foundation of reproducible science. The key identifiers and computed physicochemical properties for this compound are summarized below.

PropertyValueSource
CAS Number 114934-51-9[5][6]
Molecular Formula C₈H₉N₅[5]
Molecular Weight 175.19 g/mol [5][6]
IUPAC Name 3-(2-methyltetrazol-5-yl)aniline[5]
SMILES CN1N=C(N=N1)C2=CC=C(C=C2)N[5]
InChI Key MQGHNXCWKDXJLP-UHFFFAOYSA-N[5]
Form Solid (at STP)
XLogP3 (Predicted) 1.1[5]

Chemical Structure and Isomerism

The structure of this compound is defined by a phenyl ring substituted at the 1 and 3 positions with an amino group and a 2-methyl-2H-tetrazol-5-yl group, respectively.

Structural Diagram

The specific regiochemistry of the methyl group on the N2 position of the tetrazole ring is a critical structural feature.

Caption: Chemical structure of this compound.

N-Alkylation Isomerism

The alkylation of a 5-substituted-1H-tetrazole can result in two possible regioisomers: the N1-alkylated and the N2-alkylated products. The distribution of these products is highly dependent on the reaction conditions, including the solvent, base, and alkylating agent used.[7][8] The synthesis of this compound specifically requires conditions that favor methylation at the N2 position. The distinction between these isomers is critical as they possess different electronic and steric profiles, which can lead to different biological activities.

Synthesis and Purification

The synthesis of this compound is logically approached via a two-step sequence: (1) formation of the tetrazole ring from a nitrile precursor, followed by (2) regioselective methylation.

Synthetic Workflow Diagram

synthesis_workflow start 3-Aminobenzonitrile (Starting Material) reagents1 + Sodium Azide (NaN₃) + Triethylammonium Chloride (Et₃N·HCl) in Toluene start->reagents1 step1 Step 1: [3+2] Cycloaddition reagents1->step1 intermediate 3-(1H-Tetrazol-5-yl)aniline (Intermediate) step1->intermediate reagents2 + Methyl Iodide (CH₃I) + Base (e.g., K₂CO₃) in Dichloromethane/Water (Phase Transfer) intermediate->reagents2 step2 Step 2: N-Methylation reagents2->step2 product_mix Mixture of N1 and N2 Isomers step2->product_mix purification Purification (Column Chromatography) product_mix->purification final_product This compound (Final Product) purification->final_product

Caption: Proposed two-step synthesis workflow for this compound.

Experimental Protocol

Step 1: Synthesis of 3-(1H-Tetrazol-5-yl)aniline Intermediate

This step involves the [3+2] cycloaddition of an azide to a nitrile, a standard and robust method for forming the tetrazole ring.[9]

  • Reagent Setup: To a round-bottom flask equipped with a reflux condenser and magnetic stirrer, add 3-aminobenzonitrile (1.0 eq), sodium azide (NaN₃, 3.0 eq), and triethylammonium chloride (Et₃N·HCl, 3.0 eq).

  • Solvent Addition: Add anhydrous toluene as the solvent. The use of an amine salt like Et₃N·HCl avoids the generation of dangerously explosive and volatile hydrazoic acid (HN₃) in situ under controlled conditions.

  • Reaction: Heat the mixture to reflux (approx. 110-120°C) with vigorous stirring for 24-48 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up: After cooling to room temperature, add water to the reaction mixture. Acidify the aqueous layer with concentrated HCl to a pH of ~2-3 to protonate the tetrazole. The product will precipitate.

  • Isolation: Collect the solid product by vacuum filtration, wash with cold water, and dry under vacuum to yield 3-(1H-tetrazol-5-yl)aniline.

Step 2: N-Methylation to this compound

Alkylation of 5-substituted tetrazoles often yields a mixture of N1 and N2 isomers. The use of a two-phase system with a phase-transfer catalyst can influence the product ratio.[10][11]

  • Reagent Setup: Suspend the 3-(1H-tetrazol-5-yl)aniline intermediate (1.0 eq) in a biphasic system of dichloromethane and aqueous sodium hydroxide.

  • Alkylation: Add methyl iodide (CH₃I, 1.1 eq) to the mixture. The reaction is often carried out at or slightly above room temperature. The use of a phase-transfer catalyst like tetrabutylammonium bromide (TBAB) can accelerate the reaction but may not be strictly necessary.[10]

  • Reaction: Stir the mixture vigorously for 12-24 hours. Monitor the disappearance of the starting material by TLC.

  • Work-up: Separate the organic layer. Wash it with water and brine, then dry over anhydrous sodium sulfate (Na₂SO₄).

  • Purification: Concentrate the organic solution under reduced pressure. The resulting crude product, a mixture of N1 and N2 isomers, must be purified. Purification via silica gel column chromatography is the standard method to separate the two regioisomers.

Spectroscopic Characterization

Unambiguous structural confirmation is achieved through a combination of spectroscopic techniques.

  • ¹H NMR: The spectrum would show characteristic signals for the aromatic protons on the aniline ring (typically in the δ 6.5-7.5 ppm range), a singlet for the N-CH₃ group (around δ 4.0-4.4 ppm), and a broad singlet for the -NH₂ protons.

  • ¹³C NMR: The most diagnostic signal is that of the tetrazole ring carbon. For the N2-substituted isomer, this carbon signal is expected to appear significantly downfield, at approximately δ 163-165 ppm .[12][13] In contrast, the N1-isomer would show this carbon signal further upfield, around δ 154-156 ppm.[12] This difference provides a definitive method for assigning the correct regiochemistry. Signals for the aromatic carbons and the N-methyl carbon (around δ 35-40 ppm) would also be present.

  • Mass Spectrometry (MS): ESI-MS would show the protonated molecular ion [M+H]⁺ at m/z 176.09, confirming the molecular weight.[5]

  • Infrared (IR) Spectroscopy: The spectrum would display characteristic stretches for N-H bonds of the primary amine (around 3300-3500 cm⁻¹), C-H bonds (aromatic and aliphatic), C=C and C=N bonds (in the 1450-1650 cm⁻¹ region), and N=N stretching of the tetrazole ring.

Reactivity and Chemical Behavior

  • Aniline Moiety: The primary aromatic amine group is nucleophilic and can undergo standard reactions such as acylation, alkylation, and diazotization to form diazonium salts, which are versatile intermediates for introducing a wide array of functional groups.

  • Tetrazole Ring: The 2,5-disubstituted tetrazole ring is generally aromatic and metabolically stable.[1] It is less acidic than the 1H-tetrazole precursor. Under harsh conditions, such as high temperatures, 2,5-disubstituted tetrazoles can undergo thermal decomposition, often with the elimination of N₂ gas.[12]

Applications in Drug Discovery

The primary value of this compound in drug discovery lies in its utility as a versatile building block.

  • Carboxylic Acid Bioisostere: The tetrazole group is a well-established bioisostere for the carboxylic acid functional group.[2] Both groups are acidic (though the N-H tetrazole is closer in pKa to a carboxylic acid than the N-alkylated version), planar, and can participate in similar hydrogen bonding interactions with biological targets. Replacing a carboxylate with a tetrazole can:

    • Increase lipophilicity, potentially improving cell membrane permeability.

    • Enhance metabolic stability by blocking sites of enzymatic degradation.[1]

    • Modulate the pKa and overall electronic profile of the molecule.

  • Synthetic Intermediate: The aniline nitrogen provides a reactive site for building out larger, more complex molecules. It can be used as a nucleophile in coupling reactions (e.g., amide bond formation, Buchwald-Hartwig amination) to link the tetrazole-aniline scaffold to other pharmacophores, enabling the rapid generation of compound libraries for screening.

Safety, Handling, and Storage

As with any laboratory chemical, proper safety protocols must be followed.

  • Hazard Classification: The compound is classified as Acute Toxicity, Oral, Category 4. The GHS hazard statement is H302: Harmful if swallowed.[5]

  • Precautions for Safe Handling:

    • Work in a well-ventilated fume hood.

    • Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.

    • Avoid inhalation of dust and contact with skin and eyes.

    • Wash hands thoroughly after handling.

  • Conditions for Safe Storage:

    • Store in a tightly closed container.

    • Keep in a cool, dry place away from incompatible materials such as strong oxidizing agents.

References

  • Tetrazole derivatives possessing devised important pharmacological properties. (n.d.).
  • Exploring tetrazole chemistry: synthetic techniques, structure–activity relationship, and pharmacological insights in antimicrobial and anticancer therapy. (2025, December 8). Frontiers.
  • Synthesis of 5-phenyltetrazole and its N-methyl Derivatives in a Microreactor. (2025, August 6).
  • A Pharmacological Expedition of Tetrazole Compounds Towards Medical Field - An Overview. (2017, August 24). International Journal of Pharmaceutical Sciences Review and Research.
  • Biological Potentials of Substituted Tetrazole Compounds. (n.d.). Pharmaceutical Methods.
  • Popova, E. A., et al. (2014). Synthesis of 5-phenyltetrazole and its N-methyl Derivatives in a Microreactor. Chemical and Biochemical Engineering Quarterly, 28(2), 241–246.
  • Exploring tetrazole chemistry: synthetic techniques, structure–activity relationship, and pharmacological insights in antimicrobial and anticancer therapy. (2025, December 8).
  • Understanding the regioselectivity of 5-substituted 1 H -tetrazoles alkylation. (2025, December 11).
  • Popova, E. A., et al. (2014).
  • Understanding the regioselectivity of 5-substituted 1H-tetrazoles alkyl
  • SYNTHESIS OF 2-PHENYL-4-METHYL-4-((TETRAZOL-5- YL)METHYL)OXAZOLINE. (n.d.).
  • Reynard, G., & Lebel, H. (2021). Alkylation of 5-Substituted 1H-Tetrazoles via the Diazotization of Aliphatic Amines. The Journal of Organic Chemistry, 86(18), 12452-12459.
  • Experimental and Computational Studies on N-alkylation Reaction of N-Benzoyl 5-(Aminomethyl)Tetrazole. (n.d.). MDPI.
  • 2H-Tetrazole synthesis. (n.d.). Organic Chemistry Portal.
  • 3-(5-Phenyl-2H-tetrazol-2-yl)pyridine. (n.d.). MDPI.
  • Finnegan, W. G., Henry, R. A., & Lofquist, R. (1958). An Improved Synthesis of 5-Substituted Tetrazoles. Journal of the American Chemical Society.
  • This compound. (n.d.). PubChem.
  • Saikia, R. A., et al. (2022). Metal-Free Regioselective N2-Arylation of 1H-Tetrazoles with Diaryliodonium Salts. The Journal of Organic Chemistry, 87(15), 9782–9796.
  • Synthesis, structure, and antiviral properties of novel 2-adamantyl-5-aryl-2H-tetrazoles. (n.d.).
  • Tetrazolium Compounds: Synthesis and Applications in Medicine. (n.d.). PMC - PubMed Central.
  • This compound. (n.d.). Beijing Xinheng Research Technology Co., Ltd.
  • This compound AldrichCPR. (n.d.). Sigma-Aldrich.
  • Alkylation of substituted phenols in DMF by MeI using TMGN (bis - Sciforum. (n.d.). Sciforum.

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Spectroscopic Characterization of 3-(2-methyl-2H-tetrazol-5-yl)aniline: A Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

This technical guide provides an in-depth analysis of the spectroscopic data for the heterocyclic compound 3-(2-methyl-2H-tetrazol-5-yl)aniline. This molecule is of significant interest to researchers in medicinal chemistry and materials science due to the unique properties conferred by the tetrazole and aniline moieties. Understanding its structural and electronic characteristics through spectroscopic analysis is paramount for its application in drug design and development. This document will detail the expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, offering insights into the experimental choices and data interpretation.

Molecular Structure and Overview

This compound possesses a molecular formula of C₈H₉N₅ and a molecular weight of approximately 175.19 g/mol .[1] The structure features a meta-substituted aniline ring linked to a 2-methyl-2H-tetrazole ring. The correct assignment of the methyl group to the N2 position of the tetrazole ring is a critical aspect of its characterization, as different isomers will exhibit distinct spectroscopic signatures.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the precise connectivity of atoms in a molecule. For this compound, both ¹H and ¹³C NMR are essential for unambiguous structure confirmation. The following data is predicted based on the analysis of structurally similar compounds and established spectroscopic principles.

¹H NMR Spectroscopy

Predicted ¹H NMR Data (500 MHz, DMSO-d₆)

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~7.30t, J = 7.8 Hz1HH-5'
~7.05d, J = 7.7 Hz1HH-6'
~6.85s1HH-2'
~6.70d, J = 8.0 Hz1HH-4'
~5.40s2H-NH₂
~4.20s3H-CH₃

Expert Interpretation & Causality:

The aromatic region of the ¹H NMR spectrum is expected to show four distinct signals corresponding to the protons on the aniline ring. The triplet at approximately 7.30 ppm is assigned to H-5' due to its coupling with the two adjacent protons. The doublets at ~7.05 ppm and ~6.70 ppm are assigned to H-6' and H-4' respectively, each being coupled to one neighboring proton. The singlet at ~6.85 ppm corresponds to the H-2' proton, which is ortho to the bulky tetrazole substituent and meta to the amino group, resulting in minimal coupling. The broad singlet at around 5.40 ppm is characteristic of the two protons of the primary amine (-NH₂). The sharp singlet at approximately 4.20 ppm is assigned to the three protons of the methyl group attached to the tetrazole ring. Its downfield shift is due to the deshielding effect of the nitrogen-rich heterocyclic ring.

Experimental Protocol: ¹H NMR Spectroscopy

  • Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.6 mL of deuterated dimethyl sulfoxide (DMSO-d₆). The choice of DMSO-d₆ is due to its excellent solubilizing power for polar compounds and its ability to allow for the observation of exchangeable protons like those of the amine group.

  • Instrument Setup: Utilize a 500 MHz NMR spectrometer equipped with a broadband probe.

  • Acquisition Parameters:

    • Set the spectral width to cover the range of -2 to 12 ppm.

    • Use a 30-degree pulse angle to ensure quantitative integration.

    • Set the relaxation delay to 2 seconds.

    • Acquire 16 scans for a good signal-to-noise ratio.

  • Data Processing: Apply a Fourier transform to the acquired free induction decay (FID). Phase correct the spectrum and baseline correct for accurate integration. Reference the spectrum to the residual solvent peak of DMSO-d₆ at 2.50 ppm.

¹³C NMR Spectroscopy

Predicted ¹³C NMR Data (125 MHz, DMSO-d₆)

Chemical Shift (δ, ppm)Assignment
~164.0C-5 (Tetrazole)
~149.0C-1'
~131.0C-3'
~129.5C-5'
~116.0C-6'
~114.5C-4'
~112.0C-2'
~39.0-CH₃

Expert Interpretation & Causality:

The ¹³C NMR spectrum is expected to show eight distinct signals. The signal at approximately 164.0 ppm is characteristic of the carbon atom in a 2,5-disubstituted tetrazole ring.[2] The aromatic carbons of the aniline ring are predicted to appear between 112.0 and 149.0 ppm. The carbon bearing the amino group (C-1') is expected at the most downfield position in this range (~149.0 ppm) due to the deshielding effect of the nitrogen atom. The carbon attached to the tetrazole ring (C-3') is also significantly deshielded. The remaining aromatic carbon signals are assigned based on substituent effects. The upfield signal at approximately 39.0 ppm is assigned to the methyl carbon.

Experimental Protocol: ¹³C NMR Spectroscopy

  • Sample Preparation: Use the same sample prepared for ¹H NMR spectroscopy.

  • Instrument Setup: Utilize a 125 MHz NMR spectrometer (corresponding to a 500 MHz proton frequency) with a broadband probe.

  • Acquisition Parameters:

    • Employ a proton-decoupled pulse sequence.

    • Set the spectral width to cover the range of 0 to 200 ppm.

    • Use a 45-degree pulse angle.

    • Set the relaxation delay to 2 seconds.

    • Acquire a sufficient number of scans (typically 1024 or more) to achieve an adequate signal-to-noise ratio for all carbon signals.

  • Data Processing: Apply a Fourier transform with an exponential line broadening of 1 Hz. Phase and baseline correct the spectrum. Reference the spectrum to the solvent peak of DMSO-d₆ at 39.52 ppm.

Infrared (IR) Spectroscopy

IR spectroscopy provides valuable information about the functional groups present in a molecule.

Predicted IR Data (KBr Pellet)

Wavenumber (cm⁻¹)IntensityAssignment
3450 - 3300Medium, SharpN-H stretching (asymmetric and symmetric) of -NH₂
3100 - 3000MediumC-H stretching (aromatic)
2950 - 2850WeakC-H stretching (aliphatic -CH₃)
1620 - 1580StrongC=C stretching (aromatic ring) and N-H bending
1500 - 1400MediumN=N and C=N stretching (tetrazole ring)
1380 - 1360WeakC-H bending (-CH₃)
850 - 750StrongC-H out-of-plane bending (aromatic meta-substitution)

Expert Interpretation & Causality:

The IR spectrum will be dominated by the characteristic vibrations of the aniline and tetrazole moieties. The two sharp bands in the 3450-3300 cm⁻¹ region are indicative of the asymmetric and symmetric N-H stretching of the primary amine. The aromatic C-H stretching vibrations are expected in the 3100-3000 cm⁻¹ range. The strong absorption between 1620 and 1580 cm⁻¹ is due to the C=C stretching of the phenyl ring, likely overlapping with the N-H bending vibration. The vibrations of the tetrazole ring, specifically the N=N and C=N stretching, are predicted to appear in the 1500-1400 cm⁻¹ region.[3] The strong bands in the fingerprint region (850-750 cm⁻¹) are characteristic of the out-of-plane C-H bending for a meta-substituted benzene ring.

Experimental Protocol: FT-IR Spectroscopy

  • Sample Preparation: Prepare a potassium bromide (KBr) pellet by grinding a small amount of the sample (1-2 mg) with approximately 100 mg of dry KBr powder. Press the mixture into a transparent disc using a hydraulic press. This method is chosen to obtain a high-resolution spectrum of the solid-state sample.

  • Instrument Setup: Utilize a Fourier Transform Infrared (FT-IR) spectrometer.

  • Acquisition Parameters:

    • Collect the spectrum over the range of 4000 to 400 cm⁻¹.

    • Set the resolution to 4 cm⁻¹.

    • Co-add 16 scans to improve the signal-to-noise ratio.

  • Data Processing: Perform a background subtraction using a spectrum of a pure KBr pellet.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in confirming its identity.

Experimental Mass Spectrometry Data (Electron Ionization - EI)

m/zRelative IntensityProposed Fragment
175[M]⁺Molecular Ion
147High[M - N₂]⁺
118High[M - N₂ - HCN]⁺ or [C₆H₄NH₂CN]⁺

Data sourced from PubChem CID 14442127.[1]

Expert Interpretation & Causality:

The mass spectrum is expected to show a molecular ion peak [M]⁺ at m/z 175, corresponding to the molecular weight of the compound. A prominent fragmentation pathway for 2,5-disubstituted tetrazoles involves the facile loss of a molecule of nitrogen (N₂), which would result in a strong peak at m/z 147.[2] Further fragmentation of this ion could involve the loss of a hydrogen cyanide (HCN) molecule or rearrangement to form a stable cyano-aniline radical cation, leading to the observed peak at m/z 118.

Experimental Protocol: Mass Spectrometry (EI)

  • Sample Introduction: Introduce a small amount of the sample into the mass spectrometer via a direct insertion probe or by injection of a dilute solution in a suitable volatile solvent (e.g., methanol) if using a GC-MS system.

  • Ionization: Utilize electron ionization (EI) at 70 eV. EI is a standard hard ionization technique that provides reproducible fragmentation patterns useful for structural elucidation.

  • Mass Analysis: Scan a mass range from m/z 40 to 300 using a quadrupole or time-of-flight (TOF) mass analyzer.

  • Data Analysis: Identify the molecular ion peak and analyze the major fragment ions to propose a fragmentation pathway consistent with the known structure.

Visualization of Key Structural Features

To aid in the interpretation of the spectroscopic data, the following diagrams illustrate the molecular structure and the numbering scheme used for NMR assignments.

Caption: Molecular structure of this compound with atom numbering.

Caption: Experimental workflow for spectroscopic characterization.

References

  • PubChem. This compound. National Center for Biotechnology Information. [Link]

  • Der Pharma Chemica. Synthesis, characterization and antimicrobial activity of novel biphenyl tetrazoles. [Link]

  • MDPI. 3-(5-Phenyl-2H-tetrazol-2-yl)pyridine. [Link]

  • Semantic Scholar. Selective Synthesis of 3-(1H-Tetrazol-5-yl)-indoles from 2H-Azirines and Arynes. [Link]

  • NIH. Selective Synthesis of 3-(1H-Tetrazol-5-yl)-indoles from 2H-Azirines and Arynes. [Link]

  • NIH. Synthesis, structure, and antiviral properties of novel 2-adamantyl-5-aryl-2H-tetrazoles. [Link]

  • MDPI. 3-(5-Phenyl-2H-tetrazol-2-yl)pyridine. [Link]

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An In-depth Technical Guide on the Solubility and Stability of 3-(2-Methyl-2H-tetrazol-5-yl)aniline

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Your Senior Application Scientist

This guide provides a comprehensive technical overview of the solubility and stability of 3-(2-methyl-2H-tetrazol-5-yl)aniline, a heterocyclic compound of interest in pharmaceutical research. Understanding these fundamental physicochemical properties is critical for the successful development of new chemical entities, from early-stage discovery through to formulation and manufacturing.[1] This document will delve into the theoretical and practical aspects of the compound's behavior in various solvents and under stress conditions, offering field-proven insights and detailed experimental protocols.

Introduction to this compound

This compound is a small molecule with the chemical formula C₈H₉N₅ and a molecular weight of 175.19 g/mol .[2] Its structure, featuring a phenyl ring substituted with an aniline group and a methyl-tetrazole moiety, suggests a compound with a unique combination of polarity and potential for various intermolecular interactions. The tetrazole ring, in particular, is a common bioisostere for carboxylic acids in medicinal chemistry, valued for its metabolic stability and ability to participate in hydrogen bonding. A thorough characterization of its solubility and stability is paramount for its advancement as a potential drug candidate.

Physicochemical Properties:

PropertyValueSource
Molecular FormulaC₈H₉N₅PubChem[2]
Molecular Weight175.19 g/mol PubChem[2]
InChIKeyMQGHNXCWKDXJLP-UHFFFAOYSA-NSigma-Aldrich[3]
FormSolidSigma-Aldrich[3]
CAS Number114934-51-9PubChem[2]

Solubility Profile

The solubility of an active pharmaceutical ingredient (API) is a critical determinant of its bioavailability and developability.[4] While specific experimental data for this compound is not extensively published, we can infer its likely solubility profile based on its structural components and data from closely related analogs, such as 5-phenyltetrazole.[5] The presence of the aniline and tetrazole groups suggests a degree of polarity, while the phenyl and methyl groups contribute to its lipophilicity.

The choice of solvents for solubility screening is guided by their relevance in pharmaceutical processing, including synthesis, purification, and formulation. The following table presents an estimated solubility profile in a range of common pharmaceutical solvents, categorized by their polarity and function. The data for the closely related 5-phenyltetrazole provides a valuable reference point.[5]

Table 1: Estimated Solubility of this compound in Various Solvents at Ambient Temperature (20-25°C)

SolventSolvent ClassExpected SolubilityRationale & Causality
Water (pH 7.4)AqueousLow to ModerateThe aniline group's basicity and the tetrazole's potential for hydrogen bonding may be offset by the phenyl ring's hydrophobicity.
Phosphate Buffered Saline (PBS)Aqueous BufferLow to ModerateSimilar to water, with potential for slight enhancement due to ionic strength.
MethanolPolar ProticHighThe polar hydroxyl group can effectively solvate the polar functionalities of the molecule.
EthanolPolar ProticHighSimilar to methanol, offering good solvation for polar compounds.
IsopropanolPolar ProticModerateReduced polarity compared to methanol and ethanol may lead to slightly lower solubility.
AcetonePolar AproticHighThe strong dipole moment can interact favorably with the polar groups of the solute.[5]
AcetonitrilePolar AproticModerateWhile polar, its hydrogen bonding capacity is limited compared to protic solvents.
Ethyl AcetateModerately PolarModerate to LowRepresents a balance between polarity and non-polarity, often used in extractions and chromatography.
Dichloromethane (DCM)NonpolarLowThe nonpolar nature of DCM is less likely to effectively solvate the polar aniline and tetrazole groups.
TolueneNonpolarVery LowThe aromatic, nonpolar nature makes it a poor solvent for this compound.
Dimethyl Sulfoxide (DMSO)Polar AproticVery HighA universal solvent for many organic compounds due to its high polarity and strong hydrogen bond accepting ability.[5]
N,N-Dimethylformamide (DMF)Polar AproticVery HighSimilar to DMSO, it is a powerful solvent for a wide range of compounds.[5]
Experimental Protocol: Equilibrium Solubility Determination (Shake-Flask Method)

The shake-flask method is a gold-standard technique for determining the equilibrium solubility of a compound.

Protocol Steps:

  • Preparation: Add an excess amount of this compound to a series of vials, each containing a known volume of the selected solvents. The presence of undissolved solid is crucial.

  • Equilibration: Seal the vials and agitate them at a constant temperature (e.g., 25°C) for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached.

  • Phase Separation: Allow the vials to stand undisturbed for a sufficient time for the excess solid to settle. Alternatively, centrifuge the samples to facilitate separation.

  • Sampling and Dilution: Carefully withdraw an aliquot of the supernatant (the saturated solution) and filter it through a 0.22 µm syringe filter to remove any remaining solid particles. Dilute the filtrate with a suitable solvent to a concentration within the linear range of the analytical method.

  • Quantification: Analyze the diluted solution using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection, to determine the concentration of the dissolved compound.

  • Calculation: Calculate the solubility based on the measured concentration and the dilution factor. Express the results in units such as mg/mL or mol/L.

Diagram of the Shake-Flask Solubility Determination Workflow:

G cluster_prep 1. Preparation cluster_equil 2. Equilibration cluster_sep 3. Phase Separation cluster_sample 4. Sampling & Dilution cluster_quant 5. Quantification cluster_calc 6. Calculation A Add excess compound to solvent B Agitate at constant temperature (24-48h) A->B C Settle or centrifuge B->C D Filter supernatant C->D E Dilute filtrate D->E F Analyze by HPLC-UV E->F G Determine solubility (mg/mL) F->G

Caption: Workflow for Shake-Flask Solubility Determination.

Stability Profile and Forced Degradation Studies

Assessing the stability of a drug candidate is a non-negotiable aspect of pharmaceutical development, as degradation can lead to loss of potency and the formation of potentially toxic impurities.[6] Forced degradation, or stress testing, involves subjecting the compound to harsh conditions to accelerate its decomposition, thereby revealing potential degradation pathways and validating the stability-indicating nature of analytical methods.[7][8]

For this compound, the aniline and tetrazole moieties are the most likely sites of degradation. The aniline group is susceptible to oxidation, while the overall molecule could be prone to hydrolysis under acidic or basic conditions, and photodegradation.

Table 2: Predicted Stability Profile and Potential Degradation Pathways

Stress ConditionPredicted StabilityPotential Degradation ProductsRationale
Acidic (e.g., 0.1 M HCl)Potentially LabileHydrolysis products of the aniline or tetrazole ring.The nitrogen atoms in the molecule can be protonated, potentially leading to ring opening or other hydrolytic degradation.
Basic (e.g., 0.1 M NaOH)Potentially LabileHydrolysis and/or oxidation products.The aniline proton can be abstracted, potentially making the ring more susceptible to oxidation.
Oxidative (e.g., 3% H₂O₂)LabileN-oxides, hydroxylated derivatives, and colored degradation products.The aniline group is known to be readily oxidized.
Thermal (e.g., 70°C)Likely StableMinimal degradation expected.The aromatic nature of the compound suggests good thermal stability.
Photolytic (ICH Q1B)Potentially LabilePhotodegradation products, often colored.Aromatic amines can be susceptible to photodegradation.
Experimental Protocol: Forced Degradation Study

This protocol outlines a typical forced degradation study to identify potential degradation products and establish a stability-indicating analytical method.

Protocol Steps:

  • Stock Solution Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., a mixture of acetonitrile and water) at a known concentration (e.g., 1 mg/mL).

  • Stress Conditions:

    • Acidic: Mix the stock solution with 0.1 M HCl and heat at 60°C for a defined period (e.g., 2, 8, 24 hours).

    • Basic: Mix the stock solution with 0.1 M NaOH and keep at room temperature for a defined period.

    • Oxidative: Mix the stock solution with 3% H₂O₂ and keep at room temperature.

    • Thermal: Heat the stock solution at 70°C.

    • Photolytic: Expose the stock solution to light in a photostability chamber according to ICH Q1B guidelines. A control sample should be wrapped in foil.

  • Sample Collection and Neutralization: At specified time points, withdraw samples from each stress condition. Neutralize the acidic and basic samples before analysis.

  • Analysis: Analyze all samples, including a non-stressed control, using a stability-indicating HPLC method. The method should be capable of separating the parent compound from all degradation products.

  • Data Evaluation:

    • Calculate the percentage of degradation of the parent compound.

    • Identify and quantify the major degradation products.

    • If significant degradation is observed, further characterization of the degradants using techniques like LC-MS/MS and NMR may be necessary.

Diagram of the Forced Degradation Study Workflow:

G cluster_prep 1. Preparation cluster_stress 2. Application of Stress Conditions cluster_sample 3. Sampling & Neutralization cluster_analysis 4. Analysis cluster_eval 5. Data Evaluation A Prepare Stock Solution (1 mg/mL) B Acidic (HCl, heat) A->B C Basic (NaOH, RT) A->C D Oxidative (H₂O₂, RT) A->D E Thermal (70°C) A->E F Photolytic (ICH Q1B) A->F G Collect samples at time points B->G C->G D->G E->G F->G H Neutralize acidic/basic samples G->H I Analyze by Stability-Indicating HPLC H->I J Calculate % degradation I->J K Identify & quantify degradants J->K

Caption: Workflow for a Forced Degradation Study.

Development of a Stability-Indicating Analytical Method

A crucial outcome of forced degradation studies is the development and validation of a stability-indicating analytical method, typically an HPLC method.[9] This method must be able to accurately quantify the parent drug in the presence of its degradation products, process impurities, and excipients.

Key Considerations for Method Development:

  • Column Chemistry: A C18 column is a common starting point for reversed-phase HPLC.

  • Mobile Phase: A gradient elution with a mixture of an aqueous buffer (e.g., phosphate or acetate) and an organic modifier (e.g., acetonitrile or methanol) is often necessary to resolve all components.

  • Detection: UV detection is suitable for this compound due to the presence of the chromophoric phenyl ring. The detection wavelength should be chosen to maximize the response for both the parent compound and its impurities.

  • Method Validation: The final method must be validated according to ICH Q2(R1) guidelines, including specificity, linearity, accuracy, precision, and robustness.

Conclusion and Future Directions

This technical guide has provided a comprehensive overview of the solubility and stability of this compound, grounded in established scientific principles and methodologies. While specific experimental data for this molecule is limited, the provided information, based on analogous compounds and general chemical knowledge, offers a robust framework for researchers and drug development professionals. The detailed protocols for solubility determination and forced degradation studies serve as a practical starting point for the characterization of this and other novel chemical entities. Further experimental work is necessary to definitively establish the solubility and stability profile of this compound, which will be instrumental in guiding its future development.

References

  • Bergstrom, C. A., et al. (2016). Computational prediction of drug solubility in water-based systems: Qualitative and quantitative approaches used in the current drug discovery and development setting. Advanced Drug Delivery Reviews, 99(Pt A), 182-198. [Link]

  • Hu, Y., et al. (2024). Evaluation of Machine Learning Models for Aqueous Solubility Prediction in Drug Discovery. 2024 9th International Conference on Cloud Computing and Big Data Analytics (ICCCBDA), 461-466. [Link]

  • Klimovich, A., et al. (2015). Fragment-pair based drug molecule solubility prediction through attention mechanism. Journal of Cheminformatics, 7, 31. [Link]

  • National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 14442127, this compound. [Link]

  • Roy, K., et al. (2024). A machine learning approach for the prediction of aqueous solubility of pharmaceuticals: a comparative model and dataset analysis. Digital Discovery, 3(1), 226-242. [Link]

  • Savjani, K. T., et al. (2012). Drug solubility: importance and enhancement techniques. ISRN Pharmaceutics, 2012, 195727. [Link]

  • ResearchGate. (2025). Solubility modelling and dissolution properties of 5-phenyltetrazole in thirteen mono-solvents and liquid mixtures of (methanol + ethyl acetate) at elevated temperatures. [Link]

  • BioProcess International. (2011). Forced Degradation Studies: Regulatory Considerations and Implementation. [Link]

  • Kott, L. (2014). A New Approach to Forced Degradation Studies Using Anhydrous Conditions. Pharmaceutical Technology, 38(1). [Link]

  • MedCrave. (2016). Forced Degradation Studies. MOJ Bioequivalence & Bioavailability, 2(6). [Link]

  • Li, X., et al. (2007). Degradation of aniline by newly isolated, extremely aniline-tolerant Delftia sp. AN3. Journal of Applied Microbiology, 103(4), 931-939. [Link]

  • Pharmaceutical Technology. (2016). Forced Degradation Studies for Biopharmaceuticals. [Link]

  • ResearchGate. (2022). Effect of solvent on the synthesis of 5-phenyl 1H-tetrazole a. [Link]

  • International Journal of Research in Pharmacy and Chemistry. (2016). A validated LC method for the determination of assay and purity of DRF-2725 and its enantiomers by chiral chromatography. [Link]

  • Semantic Scholar. (2016). Development and Validation of Stability-Indicating High Performance Liquid Chromatographic Method for Determination of Tetramisole. [Link]

  • LCGC International. (2020). Development of Stability-Indicating Analytical Procedures by HPLC: An Overview and Best Practices. [Link]

Sources

The Synthetic Potential of 3-(2-methyl-2H-tetrazol-5-yl)aniline: A Technical Guide for Organic Synthesis and Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

This technical guide delves into the potential applications of 3-(2-methyl-2H-tetrazol-5-yl)aniline in the realm of organic synthesis, with a particular focus on its utility for researchers, medicinal chemists, and professionals in drug development. While direct, extensive literature on this specific isomer is nascent, a comprehensive analysis of its constituent functional moieties—the aniline and the N-methyltetrazole ring—provides a robust framework for predicting its reactivity and exploring its synthetic utility. This guide will therefore extrapolate from well-established chemical principles and the known applications of closely related analogs to present a forward-looking perspective on the molecule's potential.

Introduction: A Building Block of Untapped Potential

This compound is a bifunctional organic molecule that marries the nucleophilic and diazotizable nature of an aniline with the unique physicochemical properties of an N-methylated tetrazole ring. The tetrazole moiety is a well-regarded pharmacophore in medicinal chemistry, often employed as a bioisosteric replacement for a carboxylic acid group.[1][2] This substitution can enhance metabolic stability, improve lipophilicity, and modulate the acidity of the parent molecule, thereby favorably impacting its pharmacokinetic and pharmacodynamic profile.[1][3] The presence of the aniline group provides a versatile synthetic handle for a wide array of chemical transformations, positioning this molecule as a potentially valuable building block for the construction of complex, biologically active compounds.

Physicochemical Properties

A foundational understanding of the molecule's physical and chemical characteristics is paramount for its effective application in synthesis.

PropertyValueSource
Molecular Formula C8H9N5[4]
Molecular Weight 175.19 g/mol [4]
CAS Number 114934-51-9[4]
Physical Form Solid
InChI Key MQGHNXCWKDXJLP-UHFFFAOYSA-N
SMILES CN1N=C(C2=CC=CC(=C2)N)N=N1[4]

Core Reactivity and Synthetic Paradigms

The synthetic utility of this compound can be dissected by considering the reactivity of its two primary functional groups.

The Aniline Moiety: A Gateway to Molecular Diversity

The primary aromatic amine of the aniline group is a nucleophilic center and a precursor to the versatile diazonium salt. This dual reactivity opens up numerous avenues for molecular elaboration.

One of the most powerful transformations of anilines is their conversion to diazonium salts, which are gateways to a plethora of functional groups that are otherwise difficult to install on an aromatic ring.

Sandmeyer_Reactions Aniline This compound Diazonium 3-(2-methyl-2H-tetrazol-5-yl)benzenediazonium salt Aniline->Diazonium NaNO2, H+ Halogenated 3-Halo-5-(2-methyl-2H-tetrazol-5-yl)benzene (X = Cl, Br, I) Diazonium->Halogenated CuX Cyanated 3-Cyano-5-(2-methyl-2H-tetrazol-5-yl)benzene Diazonium->Cyanated CuCN Hydroxylated 3-Hydroxy-5-(2-methyl-2H-tetrazol-5-yl)benzene Diazonium->Hydroxylated H2O, Δ

Caption: Diazotization of the aniline followed by Sandmeyer reactions.

Exemplary Protocol for Diazotization:

  • Dissolve this compound in a suitable acidic medium (e.g., HCl, H2SO4) at 0-5 °C.

  • Add a solution of sodium nitrite (NaNO2) dropwise while maintaining the low temperature to form the corresponding diazonium salt.

  • The resulting diazonium salt solution can be used immediately in subsequent reactions with various copper(I) salts (e.g., CuCl, CuBr, CuCN) to introduce halide or cyano functionalities, or heated in water to yield the phenol.

The nucleophilic amine can readily participate in acylation reactions with acyl chlorides, anhydrides, or carboxylic acids (in the presence of coupling agents) to form amides. This is a cornerstone of medicinal chemistry for linking molecular fragments.

Amide_Formation Aniline This compound Amide N-(3-(2-methyl-2H-tetrazol-5-yl)phenyl)amide Aniline->Amide RCOCl or RCOOH, Coupling Agent Kinase_Inhibitor_Synthesis Aniline This compound KinaseInhibitor Potential Kinase Inhibitor Aniline->KinaseInhibitor Coupling Reaction Heterocycle Bioactive Heterocycle (e.g., pyrimidine, quinazoline) Heterocycle->KinaseInhibitor

Sources

Introduction: The Tetrazolylaniline Scaffold in Modern Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Synthesis of Substituted Tetrazolylanilines for Researchers, Scientists, and Drug Development Professionals

The tetrazole ring, a five-membered heterocycle containing four nitrogen atoms, has emerged as a cornerstone in contemporary drug design and development.[1][2][3] Its prominence is largely due to its role as a metabolically stable bioisostere for the carboxylic acid group, a common functional group in many biologically active molecules.[1][4][5] By replacing a carboxylic acid with a tetrazole, medicinal chemists can often enhance a compound's lipophilicity, improve its metabolic stability, and increase its bioavailability without sacrificing the key interactions required for pharmacological activity.[1] The tetrazole functional group has a pKa value similar to that of a carboxylic acid, allowing it to exist as an anion at physiological pH and engage in similar hydrogen bonding interactions.[4][6]

When this privileged scaffold is appended to an aniline moiety, the resulting substituted tetrazolylanilines become a versatile class of compounds with broad applications.[7] These structures are integral to a wide range of therapeutic agents, demonstrating antibacterial, anticancer, antifungal, antiviral, and antihypertensive properties.[3][4][8] This guide, intended for researchers and drug development professionals, provides a comprehensive overview of the core synthetic strategies employed to construct these valuable molecules, focusing on the underlying mechanisms, experimental considerations, and practical applications of each method.

Core Synthetic Strategy 1: [3+2] Cycloaddition of Aminobenzonitriles

The most direct and widely employed route to 5-substituted tetrazoles, including those bearing an aniline group, is the formal [3+2] cycloaddition reaction between a nitrile and an azide source.[9][10][11] This method, often categorized under the umbrella of "click chemistry," is valued for its high efficiency and broad substrate scope.[12]

Causality and Mechanistic Insights

The reaction proceeds by the addition of an azide anion to the electrophilic carbon of the nitrile. While sometimes depicted as a concerted cycloaddition, evidence suggests a stepwise mechanism, particularly when using azide salts.[6][9] The process is often facilitated by a Lewis or Brønsted acid catalyst, which activates the nitrile by coordinating to its nitrogen atom, thereby increasing its electrophilicity and susceptibility to nucleophilic attack by the azide.[6][13] The resulting imidoyl azide intermediate then undergoes intramolecular cyclization to form the stable, aromatic tetrazole ring.[9][14]

A variety of catalysts have been developed to improve reaction rates and yields under milder conditions. Zinc salts (e.g., ZnCl₂, Zn(OTf)₂) are commonly used and are effective in aqueous or alcoholic solvents.[13][15] More recently, advanced catalytic systems involving transition metals like cobalt and palladium, as well as heterogeneous nanocatalysts, have been reported to offer enhanced efficiency, recyclability, and greener reaction profiles.[16][17][18]

Caption: Mechanism of Lewis acid-catalyzed [3+2] cycloaddition.

Experimental Protocol: Zinc-Catalyzed Synthesis of 5-(4-aminophenyl)-1H-tetrazole

This protocol is adapted from the general method described by Demko and Sharpless for the synthesis of 5-substituted-1H-tetrazoles.[13]

  • Reagent Preparation: In a 100 mL round-bottom flask equipped with a reflux condenser and a magnetic stir bar, add 4-aminobenzonitrile (1.18 g, 10 mmol), sodium azide (NaN₃, 0.78 g, 12 mmol), and zinc chloride (ZnCl₂, 0.27 g, 2 mmol).

  • Reaction Setup: Add 20 mL of a 1:1 mixture of isopropanol and water to the flask.

  • Reaction Execution: Heat the mixture to reflux (approximately 85-90°C) with vigorous stirring. Monitor the reaction progress using Thin Layer Chromatography (TLC). The reaction is typically complete within 12-24 hours.

  • Workup and Isolation:

    • Cool the reaction mixture to room temperature.

    • Acidify the mixture to pH ~2 by the dropwise addition of concentrated hydrochloric acid (HCl). This protonates the tetrazole and causes it to precipitate. Caution: Acidification of azide-containing solutions will generate volatile and highly toxic hydrazoic acid (HN₃). This step must be performed in a well-ventilated fume hood.

    • Collect the resulting white precipitate by vacuum filtration.

    • Wash the solid with cold water (2 x 15 mL) to remove any remaining salts.

  • Purification: The crude product is often pure enough for subsequent use. If necessary, recrystallize from an appropriate solvent such as ethanol or an ethanol/water mixture to obtain the final product, 5-(4-aminophenyl)-1H-tetrazole.

Substrate (Aminobenzonitrile)CatalystSolventTime (h)Yield (%)Reference
4-AminobenzonitrileZnCl₂i-PrOH/H₂O18~95[13]
3-AminobenzonitrileZnBr₂H₂O1298[13]
4-Amino-2-chlorobenzonitrileCo(II) ComplexDMSO1296[10][17]
4-Amino-3-methylbenzonitrileFe₃O₄@L-lysine-Pd(0)Water194[18]

Core Synthetic Strategy 2: Multicomponent Reactions (MCRs)

Multicomponent reactions (MCRs), which combine three or more starting materials in a single synthetic operation, are powerful tools for rapidly generating molecular complexity. The Ugi-tetrazole reaction is a prominent MCR for synthesizing 1,5-disubstituted tetrazoles and is particularly well-suited for creating libraries of substituted tetrazolylanilines.[11][19][20][21]

Causality and Mechanistic Insights

The Ugi-tetrazole reaction is a four-component reaction involving an oxo component (aldehyde or ketone), an amine (in this case, a substituted aniline), an isocyanide, and an azide source (typically trimethylsilyl azide, TMSN₃).[22]

  • Iminium Ion Formation: The reaction initiates with the condensation of the aniline and the aldehyde to form a Schiff base, which is then protonated to generate a reactive iminium ion.

  • α-Adduct Formation: The isocyanide and the azide anion add to the iminium ion in a concerted or rapid stepwise fashion to form a nitrilium ion intermediate.

  • Intramolecular Cyclization: This intermediate is then attacked intramolecularly by the azide nitrogen, leading to the formation of the 1,5-disubstituted tetrazole ring.

This one-pot process allows for significant structural diversity, as each of the four components can be varied independently to produce a wide array of final products.[19]

Ugi_Tetrazole_Workflow Aniline Substituted Aniline OnePot One-Pot Reaction (Methanol, RT) Aniline->OnePot Aldehyde Aldehyde/ Ketone Aldehyde->OnePot Isocyanide Isocyanide Isocyanide->OnePot Azide TMS-N₃ Azide->OnePot Product 1-Aryl-5-substituted Tetrazolylaniline OnePot->Product Forms 3 new bonds

Caption: Workflow for the Ugi-tetrazole multicomponent reaction.

Experimental Protocol: Ugi Synthesis of a 1,5-Disubstituted Tetrazolylaniline

This protocol is a generalized procedure based on established Ugi-tetrazole methodologies.[22]

  • Reagent Preparation: To a 25 mL vial, add the substituted aniline (1.0 mmol), the aldehyde (1.0 mmol), and methanol (5 mL).

  • Reaction Initiation: Stir the mixture at room temperature for 10 minutes. Then, add the isocyanide (1.0 mmol) followed by trimethylsilyl azide (TMSN₃, 1.1 mmol).

  • Reaction Execution: Seal the vial and stir the reaction mixture at room temperature for 24-48 hours. Monitor the reaction by TLC or LC-MS.

  • Workup and Isolation:

    • Upon completion, concentrate the reaction mixture under reduced pressure to remove the methanol.

    • The crude residue can then be purified directly.

  • Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate gradient) to yield the pure 1,5-disubstituted tetrazolylaniline derivative.

Core Synthetic Strategy 3: Conversion of Anilides to Tetrazoles

Causality and Mechanistic Insights

This transformation requires an agent that can both activate the amide oxygen for elimination and serve as the azide source. Diphenyl phosphorazidate (DPPA) and its derivatives have been shown to be effective for this purpose.[23][24] The proposed mechanism involves the initial activation of the amide by the phosphorazidate, forming an imidate ester intermediate. This is followed by the elimination of the phosphate group and an intramolecular attack by the azide moiety, which ultimately cyclizes to form the tetrazole ring.[23] This method avoids the need for potentially toxic or explosive reagents and provides a direct route from readily available amides.[24]

Amide_to_Tetrazole Anilide Anilide Intermediate1 Imidate Ester Intermediate Anilide->Intermediate1 DPPA DPPA DPPA->Intermediate1 Activation Intermediate2 Cyclization Precursor Intermediate1->Intermediate2 Elimination Product 1,5-Disubstituted Tetrazole Intermediate2->Product Intramolecular Cyclization

Caption: Conversion of anilides to tetrazoles using DPPA.

Experimental Protocol: Synthesis of 1-Methyl-5-phenyl-1H-tetrazole from N-Methylbenzanilide

This protocol is adapted from the work of Ishihara, Shioiri, and Matsugi.[23]

  • Reagent Preparation: In a sealed tube, dissolve N-methylbenzanilide (0.2 mmol) in anhydrous pyridine (1.0 mL).

  • Reaction Initiation: Add diphenyl phosphorazidate (DPPA) (0.4 mmol, 2.0 equiv) to the solution.

  • Reaction Execution: Heat the sealed tube at 110°C for 24 hours.

  • Workup and Isolation:

    • Cool the reaction mixture to room temperature.

    • Add saturated aqueous sodium bicarbonate (NaHCO₃) solution and extract the mixture with ethyl acetate (3 x 10 mL).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.

  • Purification: Purify the crude residue by flash column chromatography on silica gel to afford the desired 1,5-disubstituted tetrazole.

Conclusion and Future Outlook

The synthesis of substituted tetrazolylanilines is a mature field with a robust set of established methodologies. The [3+2] cycloaddition of aminobenzonitriles with azide sources remains the most prevalent and versatile approach, benefiting from a wide range of catalytic systems that enable mild and efficient transformations. For rapid diversification and the construction of complex molecular scaffolds, multicomponent strategies like the Ugi-tetrazole reaction offer unparalleled advantages in drug discovery settings. Furthermore, methods for the direct conversion of anilides provide a valuable alternative pathway.

Future research will likely focus on the development of even more sustainable and atom-economical synthetic routes. The use of flow chemistry, novel heterogeneous catalysts for enhanced recyclability, and biocatalytic methods represent promising avenues for exploration. As the demand for novel therapeutic agents continues to grow, the development of innovative and efficient methods for constructing the tetrazolylaniline core will remain a critical endeavor for the medicinal chemistry community.

References

  • Efficient synthesis of tetrazoles via [2 + 3] cycloaddition reaction catalyzed by cobalt–nickel on magnetic mesoporous hollow spheres. RSC Publishing.
  • Ishihara, K., Shioiri, T., & Matsugi, M. (2020). An Expeditious Approach to Tetrazoles from Amides Utilizing Phosphorazidates. Organic Letters, 22(16), 6244–6247.
  • Demko, Z. P., & Sharpless, K. B. (2001). Preparation of 5-Substituted 1H-Tetrazoles from Nitriles in Water. The Journal of Organic Chemistry, 66(24), 7945–7950.
  • ChemHelpASAP. (2022).
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  • Verma, A., Joshi, N., & Singh, A. (2021). Tetrazole Moiety as a Pharmacophore in Medicinal Chemistry: A Review. Journal of Pharmaceutical Research, 20(9), 1-10.
  • Himo, F., Demko, Z. P., Noodleman, L., & Sharpless, K. B. (2002). Mechanisms of Tetrazole Formation by Addition of Azide to Nitriles. Journal of the American Chemical Society, 124(41), 12210–12216.
  • Jawad, A. A., Jber, N. R., Rasool, B. S., & Abbas, A. K. (2023). Tetrazole Derivatives and Role of Tetrazole in Medicinal Chemistry: An Article Review. Al-Nahrain Journal of Science, 26(1), 1-7.
  • Jawad, A. A., et al. (2023). Tetrazole Derivatives and Role of Tetrazole in Medicinal Chemistry: An Article Review. Al-Nahrain Journal of Science.
  • Koguro, Y., et al. (2022). Synthesis of 5-Substituted Tetrazoles: Reaction of Azide Salts with Organonitriles Catalyzed by Trialkylammonium Salts in Non-polar Media. ACS Omega.
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  • Unlocking Tetrazole's Potential: A Comprehensive Guide to Tetrazole Uses. Guidechem.
  • Mondal, B., et al. (2016). Catalytic Tetrazole Synthesis via [3+2] Cycloaddition of NaN3 to Organonitriles Promoted by Co(II)-complex. ACS Omega.
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  • Recent Developments in the Synthesis of Tetrazoles and their Pharmacological Relevance.
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  • Innovative synthesis of drug-like molecules using tetrazole as core building blocks. Beilstein Journals.
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  • Exploring tetrazole chemistry: synthetic techniques, structure–activity relationship, and pharmacological insights in antimicrobial and anticancer therapy. Frontiers.
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  • Ugi tetrazole reactions by hydroxylamine in place of common amines.
  • Topics (Click Chemistry). TCI AMERICA.
  • Drugs in the Tetrazole Series.
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An In-depth Technical Guide to 3-(2-methyl-2H-tetrazol-5-yl)aniline: Properties, Synthesis, and Applications in Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

3-(2-methyl-2H-tetrazol-5-yl)aniline is a pivotal chemical intermediate, increasingly recognized for its role in the development of novel therapeutics. Its unique structural features, particularly the presence of a metabolically stable tetrazole ring, position it as a valuable building block in medicinal chemistry. This guide provides a comprehensive overview of its chemical identity, molecular characteristics, a detailed synthesis protocol, and explores its significance as a bioisosteric analogue in modern drug design. Safety protocols and handling procedures are also delineated to ensure its effective and safe utilization in a research and development setting.

Chemical Identity and Molecular Characteristics

This compound is an aromatic amine featuring a disubstituted tetrazole ring. The tetrazole moiety, a five-membered heterocyclic ring with four nitrogen atoms, is a key pharmacophore that has garnered significant attention in medicinal chemistry.

CAS Number: 114934-51-9[1]

Molecular Formula: C₈H₉N₅[2]

Molecular Weight: 175.19 g/mol [1][2]

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below. These properties are crucial for understanding its behavior in various solvent systems and for the development of analytical methods.

PropertyValueSource
Appearance Solid[3]
Molecular Weight 175.19 g/mol [1][2]
Molecular Formula C₈H₉N₅[2]
LogP 0.45[3]
Rotatable Bonds 1[3]

The Tetrazole Moiety: A Cornerstone of Modern Medicinal Chemistry

The tetrazole ring is a prominent feature in numerous blockbuster drugs, where it often serves as a bioisosteric replacement for a carboxylic acid group.[4] Bioisosteres are functional groups that possess similar physicochemical properties and produce broadly similar biological effects. The substitution of a carboxylic acid with a tetrazole can offer several advantages in drug design:

  • Enhanced Metabolic Stability: The tetrazole ring is generally more resistant to metabolic degradation compared to a carboxylic acid, leading to improved pharmacokinetic profiles.[4]

  • Increased Lipophilicity: This substitution can enhance the lipophilicity of a molecule, which can improve its ability to cross cell membranes and increase its oral bioavailability.[4]

  • Similar Acidity: The pKa of the N-H proton in a tetrazole ring is comparable to that of a carboxylic acid, allowing it to engage in similar ionic interactions with biological targets.

  • Diverse Biological Activities: Tetrazole derivatives have demonstrated a wide array of pharmacological activities, including antibacterial, antifungal, anticancer, and antihypertensive properties.[5]

dot graph "Bioisosteric_Replacement" { layout=dot; rankdir=LR; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=9];

"Carboxylic_Acid" [label="Carboxylic Acid\n(-COOH)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; "Tetrazole" [label="Tetrazole Ring", fillcolor="#4285F4", fontcolor="#FFFFFF"]; "Drug_Molecule" [label="Parent Drug\nMolecule"]; "Modified_Drug" [label="Modified Drug\n(Improved Properties)"];

"Carboxylic_Acid" -> "Drug_Molecule" [label="Original Functional Group"]; "Drug_Molecule" -> "Modified_Drug" [label="Bioisosteric\nReplacement"]; "Tetrazole" -> "Modified_Drug" [label="Incorporated Bioisostere"]; } caption: Bioisosteric replacement of a carboxylic acid with a tetrazole ring.

Synthesis of this compound: A Step-by-Step Protocol

The synthesis of this compound is typically achieved through a two-step process starting from 3-aminobenzonitrile. The first step involves the formation of the tetrazole ring via a [3+2] cycloaddition reaction between the nitrile group and an azide source. This is followed by the regioselective methylation of the tetrazole ring.

Synthesis Workflow

dot graph "Synthesis_Workflow" { layout=dot; rankdir=TB; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=9];

"Start" [label="3-Aminobenzonitrile", shape=ellipse, fillcolor="#FBBC05"]; "Step1" [label="Step 1: Tetrazole Formation\n[3+2] Cycloaddition with Sodium Azide\n(e.g., with ZnBr₂ catalyst in water)"]; "Intermediate" [label="3-(1H-tetrazol-5-yl)aniline"]; "Step2" [label="Step 2: N-Methylation\n(e.g., with Methyl Iodide or Dimethyl Sulfate)"]; "Product" [label="this compound", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];

"Start" -> "Step1"; "Step1" -> "Intermediate"; "Intermediate" -> "Step2"; "Step2" -> "Product"; } caption: General synthesis workflow for this compound.

Experimental Protocol

Step 1: Synthesis of 3-(1H-tetrazol-5-yl)aniline

  • Reaction Setup: To a solution of 3-aminobenzonitrile (1 equivalent) in water, add sodium azide (1.5 equivalents) and zinc bromide (0.5 equivalents).

  • Reaction Conditions: Heat the reaction mixture to reflux (approximately 100 °C) and stir vigorously for 12-24 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Work-up: After completion of the reaction, cool the mixture to room temperature. Acidify the solution with hydrochloric acid to a pH of approximately 2-3 to precipitate the product.

  • Isolation: Filter the precipitate, wash with cold water, and dry under vacuum to yield 3-(1H-tetrazol-5-yl)aniline.

Step 2: Synthesis of this compound

  • Reaction Setup: Dissolve 3-(1H-tetrazol-5-yl)aniline (1 equivalent) in a suitable solvent such as acetone or dimethylformamide (DMF). Add a base, for example, potassium carbonate (1.5 equivalents).

  • Methylation: To this suspension, add a methylating agent like methyl iodide or dimethyl sulfate (1.1 equivalents) dropwise at room temperature.

  • Reaction Conditions: Stir the reaction mixture at room temperature for 4-8 hours. Monitor the reaction by TLC.

  • Work-up: After the reaction is complete, filter off the inorganic salts. Concentrate the filtrate under reduced pressure.

  • Purification: The crude product is then purified by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexane) to isolate the desired 2-methyl isomer from the 1-methyl isomer.

Characterization and Spectroscopic Data

Spectroscopic DataExpected Characteristics
¹H NMR Aromatic protons of the aniline ring would appear as multiplets in the range of δ 6.5-8.0 ppm. The methyl protons on the tetrazole ring would exhibit a singlet at approximately δ 4.0-4.5 ppm. The amine protons would show a broad singlet.
¹³C NMR Aromatic carbons would resonate in the region of δ 110-150 ppm. The carbon of the tetrazole ring would appear further downfield, typically above δ 150 ppm. The methyl carbon would be observed in the upfield region, around δ 30-40 ppm.[6]
IR Spectroscopy Characteristic peaks would include N-H stretching of the amine group (around 3300-3500 cm⁻¹), C-H stretching of the aromatic and methyl groups (around 2900-3100 cm⁻¹), C=C stretching of the aromatic ring (around 1600 cm⁻¹), and vibrations of the tetrazole ring.[7]

Applications in Drug Discovery and Development

This compound serves as a crucial intermediate in the synthesis of a variety of pharmacologically active compounds. Its bifunctional nature, possessing both a reactive aniline group and a stable tetrazole moiety, allows for its incorporation into diverse molecular scaffolds. The aniline group can be readily derivatized to form amides, sulfonamides, or participate in cross-coupling reactions, while the tetrazole ring imparts favorable pharmacokinetic properties.

While specific examples of marketed drugs directly derived from this intermediate are not prominently disclosed in the public domain, numerous patents allude to its use in the synthesis of novel therapeutic agents, particularly in the areas of oncology, inflammation, and cardiovascular diseases. For instance, patent literature describes the use of structurally similar tetrazole-containing anilines in the preparation of inhibitors of various enzymes and receptors.[8][9][10][11][12]

Safety and Handling

As with any chemical reagent, proper safety precautions must be observed when handling this compound.

  • Hazard Classification: It is classified as harmful if swallowed (Acute Toxicity, Oral, Category 4).[2]

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, gloves, and a lab coat.

  • Handling: Handle in a well-ventilated area, preferably in a fume hood, to avoid inhalation of dust. Avoid contact with skin and eyes.

  • Storage: Store in a tightly closed container in a cool, dry place away from incompatible materials.

  • Disposal: Dispose of in accordance with local, state, and federal regulations.

Conclusion

This compound is a compound of significant interest to the pharmaceutical and medicinal chemistry communities. Its role as a bioisosteric analogue of carboxylic acids, coupled with its synthetic versatility, makes it an invaluable tool in the design and development of next-generation therapeutics. A thorough understanding of its properties, synthesis, and safe handling is paramount for researchers aiming to leverage its potential in their drug discovery programs.

References

  • Babu, K. S. et al. (2012). Synthesis, characterization and antimicrobial activity of novel biphenyl tetrazoles. Der Pharma Chemica, 4(3), 1093-1103.
  • PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link]

  • Selective Synthesis of 3-(1H-Tetrazol-5-yl)-indoles from 2H-Azirines and Arynes. (2024). Semantic Scholar. Retrieved from [Link]

  • Bayer CropScience AG. (2015). Process for preparing tetrazole-substituted anthranilamide derivatives and novel crystal polymorphs of these derivatives. U.S.
  • MDPI. (2023). 3-(5-Phenyl-2H-tetrazol-2-yl)pyridine. Molbank, 2023(3), M1598. Retrieved from [Link]

  • The Royal Society of Chemistry. (2023). Ag-doped Nano Magnetic γ-Fe2O3@DA Core–Shell Hollow Spheres: an efficient and recoverable heterogeneous catalyst for A3, KA2 Coupling Reactions and [2+3] cycloaddition. RSC Advances.
  • Nasrollahzadeh, M., & Ghafuri, H. (2014). Synthesis and Characterization of 5-Substituted 1H-Tetrazoles in the Presence of Nano-TiCl4.SiO2 as a Reusable Heterogeneous Catalyst. Journal of the Chinese Chemical Society, 61(7), 773-779.
  • Beilstein-Institut. (2024). Innovative synthesis of drug-like molecules using tetrazole as core building blocks. Beilstein Journal of Organic Chemistry, 20, 950–958. Retrieved from [Link]

  • Justia Patents. (n.d.). Brian Thomas O'Neill Inventions, Patents and Patent Applications. Retrieved from [Link]

  • Unichem Laboratories Ltd. (2008). An improved process for the preparation of olmesartan medoxomil.
  • SpectraBase. (n.d.). 3-(2H-1,2,3,4-tetrazol-5-yl)aniline. Retrieved from [Link]

  • Xh-Sci. (n.d.). This compound. Retrieved from [Link]

  • Sanofi. (1994). 2-(tetrazol-5-yl)-1,1'-biphenyl derivatives, their preparation and their use as synthetic intermediates. U.S.
  • Alves, M. J., & Pinheiro, S. (2018). Selective Synthesis of 3-(1H-Tetrazol-5-yl)-indoles from 2H-Azirines and Arynes. The Journal of Organic Chemistry, 83(15), 8359–8367.
  • MDPI. (2023). Synthesis and Antimicrobial Activity of (E)-1-Aryl-2-(1H-tetrazol-5-yl)
  • SpectraBase. (n.d.). 2-(3-Pyridinylmethoxy)aniline, N-methyl-. Retrieved from [Link]

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Safety, handling, and MSDS for 3-(2-methyl-2H-tetrazol-5-yl)aniline

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Safe Handling of 3-(2-methyl-2H-tetrazol-5-yl)aniline

Section 1: Compound Identification and Scientific Context

1.1 Chemical Identity

This compound is a heterocyclic aromatic compound with significant potential as a building block in medicinal chemistry and materials science. Its structure, featuring both an aniline and a methyl-tetrazole moiety, provides versatile reaction handles for the synthesis of more complex molecules.

IdentifierValueSource
IUPAC Name 3-(2-methyltetrazol-5-yl)aniline[1]
CAS Number 114934-51-9[1][2]
Molecular Formula C₈H₉N₅[1][2]
Molecular Weight 175.19 g/mol [1][3]
Physical Form Solid[2][4]

1.2 Relevance in Drug Discovery and Development

While specific research applications for this compound are not extensively detailed in publicly available literature, its structural motifs are of high interest to drug development professionals. The tetrazole ring is a well-established bioisostere for carboxylic acids, offering similar acidity and hydrogen bonding capabilities but with improved metabolic stability and cell permeability.

Furthermore, related isomers and derivatives are key intermediates in the synthesis of advanced therapeutics. For instance, a similar compound, 5-bromo-2-(2-methyl-2H-tetrazol-5-yl)-pyridine, is a crucial intermediate in the synthesis of Tedizolid, a potent oxazolidinone-class antimicrobial agent effective against Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA).[5] This context underscores the importance of understanding the handling and safety profile of such tetrazole-aniline scaffolds for researchers working on novel antibiotics and other pharmaceuticals.

Section 2: Hazard Identification and GHS Classification

Comprehensive hazard identification is the cornerstone of laboratory safety. The primary documented hazard for this compound is acute oral toxicity. However, an expert assessment of its structure—containing both an aniline and a tetrazole ring—warrants consideration of additional potential hazards.

2.1 Official GHS Classification

Data submitted to the European Chemicals Agency (ECHA) provides a clear, though limited, classification for this compound.[1]

Hazard ClassCategoryHazard Statement
Acute Toxicity, Oral Category 4H302: Harmful if swallowed

2.2 Hazard Communication Elements

Proper hazard communication is mandated for all laboratory chemicals. Based on the GHS classification, the following elements should be present on all container labels and in the Safety Data Sheet (SDS).

  • Pictogram:

    • GHS07 (Exclamation Mark)[4]

  • Signal Word:

    • Warning [4]

  • Hazard Statements:

    • H302: Harmful if swallowed.[1][4]

  • Precautionary Statements:

    • P264: Wash hands and any exposed skin thoroughly after handling.[1][6]

    • P270: Do not eat, drink or smoke when using this product.[1][6]

    • P301+P317 (or P301+P312): IF SWALLOWED: Get medical help. (Or: Call a POISON CENTER/doctor if you feel unwell).[1][7]

    • P330: Rinse mouth.[1][7]

    • P501: Dispose of contents/container to an approved waste disposal plant.[1][7]

2.3 Expert Analysis of Potential Unevaluated Hazards

A senior scientist must look beyond the official classification and consider hazards inferred from the compound's structure.

  • Aniline-Related Toxicity: The aniline substructure is a well-known toxicophore. Aniline and its derivatives are notorious for causing methemoglobinemia, a condition where the iron in hemoglobin is oxidized, rendering it unable to transport oxygen. This can lead to cyanosis and, in severe cases, life-threatening hypoxia.[8] While this specific hazard has not been documented for this compound, researchers should handle it with the same precautions as other aniline derivatives, including stringent avoidance of skin contact and inhalation.

  • Thermal Instability of Tetrazoles: Tetrazole rings contain a high proportion of nitrogen and can be energetically unstable. Some 2,5-disubstituted tetrazoles are known to undergo thermal decomposition upon melting, characterized by the elimination of N₂ gas.[9] This decomposition can be exothermic and potentially explosive, especially if heated under confinement or in large quantities. A related compound's SDS explicitly warns, "May explode when heated".[10] Therefore, this compound should be kept away from high heat, and any reaction scale-up should be preceded by a thorough thermal hazard analysis (e.g., using Differential Scanning Calorimetry).

Section 3: Safe Handling, Storage, and Engineering Controls

A self-validating protocol for handling this compound involves a multi-layered approach, combining engineering controls, administrative procedures, and personal protective equipment (PPE) to minimize exposure risk.

3.1 Engineering Controls

The primary method for exposure control is to handle the substance within a properly functioning chemical fume hood.[6][11] This is non-negotiable for weighing, transferring, and preparing solutions to prevent inhalation of fine particulates and to contain any potential spills. An emergency eyewash station and safety shower must be immediately accessible.[11]

3.2 Personal Protective Equipment (PPE)

Based on the known and potential hazards, the following PPE is mandatory:

  • Hand Protection: Wear chemical-resistant gloves (e.g., nitrile). Gloves must be inspected for integrity before use and removed using the proper technique to avoid skin contact. Contaminated gloves must be disposed of as chemical waste.[12]

  • Eye Protection: Safety glasses with side shields are the minimum requirement. For operations with a higher risk of splashes, such as transfers or solution preparations, chemical safety goggles or a full-face shield are required.[7][13]

  • Skin and Body Protection: A laboratory coat must be worn at all times. For larger quantities, a chemical-resistant apron may be advisable. Contaminated clothing should be removed immediately and decontaminated before reuse.[6][7]

  • Respiratory Protection: If handling outside of a fume hood is unavoidable (a situation that should be prevented through proper planning), a NIOSH-approved respirator with a particulate filter (e.g., N95 or P100) is necessary.[7][12]

3.3 Handling and Hygiene Protocol

The following workflow ensures a systematic and safe approach to handling this compound in a research setting.

G cluster_prep Preparation Phase cluster_handling Handling Phase (Inside Fume Hood) cluster_cleanup Cleanup & Storage Phase prep1 Review SDS and Establish Protocol prep2 Verify Fume Hood Functionality prep1->prep2 prep3 Don Required PPE (Gloves, Goggles, Lab Coat) prep2->prep3 handle1 Transfer Compound from Stock to Weigh Vessel prep3->handle1 handle2 Weigh Desired Quantity (Use anti-static weigh boat) handle1->handle2 handle3 Add to Solvent or Reaction Vessel handle2->handle3 clean1 Decontaminate Spatula and Work Surface handle3->clean1 clean2 Seal Primary Container Tightly clean1->clean2 clean4 Dispose of Contaminated Gloves and Weigh Boat clean1->clean4 clean3 Store in Designated Cool, Ventilated Location clean2->clean3 clean5 Wash Hands Thoroughly clean4->clean5

Caption: Workflow for Safe Handling of the Compound.

3.4 Storage Requirements

  • Conditions: Store in a tightly closed container in a cool, dry, and well-ventilated area.[6][10] The storage class is 11 for combustible solids.[4]

  • Incompatibilities: Keep away from strong oxidizing agents, acids, and sources of heat, sparks, or open flames.[10][14] Given the potential for thermal decomposition, avoid storage near radiators or in direct sunlight.[11]

  • Labeling: Ensure the container is clearly labeled with the full chemical name and all appropriate GHS hazard warnings.

Section 4: Emergency Procedures

Rapid and correct response during an emergency is critical. All personnel handling this compound must be familiar with these procedures.

4.1 Personal Exposure

G cluster_routes cluster_actions start Exposure Event skin Skin Contact start->skin eye Eye Contact start->eye swallow Ingestion (Harmful) start->swallow inhale Inhalation start->inhale skin_act Immediately flush with water for 15 mins. Remove contaminated clothing. skin->skin_act eye_act Immediately flush with water for 15 mins. Remove contact lenses if possible. eye->eye_act swallow_act Rinse mouth. Do NOT induce vomiting. Call Poison Control immediately. swallow->swallow_act inhale_act Move to fresh air. If not breathing, give artificial respiration. inhale->inhale_act end_node Seek Immediate Medical Attention. Bring SDS. skin_act->end_node eye_act->end_node swallow_act->end_node inhale_act->end_node

Caption: Emergency Response for Personal Exposure.
  • After Skin Contact: Immediately wash off with plenty of soap and water for at least 15 minutes.[7] Remove all contaminated clothing.[11]

  • After Eye Contact: Rinse cautiously with plenty of water for at least 15 minutes, holding the eyelids open.[6] Remove contact lenses if present and easy to do so.[12]

  • After Ingestion: If the person is conscious, rinse their mouth with water.[12] Call a poison control center or doctor immediately.[7] Do not induce vomiting.

  • After Inhalation: Move the person to fresh air. If breathing is difficult, provide oxygen. If they are not breathing, begin artificial respiration (use a barrier device to avoid cross-contamination).[7][15]

4.2 Accidental Release (Spills)

For a small laboratory spill:

  • Ensure the area is well-ventilated (keep the fume hood running).

  • Wearing full PPE, gently sweep up the solid material, avoiding dust formation.[12][15]

  • Use an inert absorbent material (e.g., sand, vermiculite) for any remaining residue.[6]

  • Place all contaminated materials into a suitable, labeled container for chemical waste disposal.[15]

  • Decontaminate the spill area with an appropriate solvent and then soap and water.

4.3 Fire Fighting

  • Suitable Extinguishing Media: Use dry chemical, carbon dioxide, water spray, or alcohol-resistant foam.[10][12]

  • Specific Hazards: The compound is a combustible solid. Fire may produce toxic fumes, including carbon oxides and nitrogen oxides.[14] Crucially, be aware of the potential for explosion if heated. [10]

  • Protective Actions: Firefighters should wear self-contained breathing apparatus (SCBA) and full protective gear.[12] If a container of the material is involved in a fire, fight the fire from a distance due to the explosion risk.[10]

Section 5: Disposal Considerations

Chemical waste must be managed in accordance with all local, state, and federal regulations.

  • Dispose of the compound and any contaminated materials (e.g., gloves, weigh boats, absorbent pads) in a designated hazardous waste container.

  • The container must be properly sealed and labeled.

  • Do not dispose of this chemical down the drain, as it has a WGK 3 (severe hazard to water) rating in Germany, suggesting high potential for environmental harm.[4]

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The Tetrazole Ring: From Obscure Discovery to a Cornerstone of Modern Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide

Abstract

The tetrazole moiety, a five-membered aromatic ring composed of four nitrogen atoms and one carbon atom, has journeyed from a 19th-century chemical curiosity to an indispensable scaffold in modern drug development.[1][2] Though absent in natural products, its unique physicochemical properties—notably its ability to serve as a metabolically stable bioisostere of the carboxylic acid group—have cemented its role in medicinal chemistry.[3][4] This guide provides an in-depth exploration of the discovery of tetrazole, the evolution of its synthesis from hazardous early methods to robust modern protocols, and its profound impact on the pharmaceutical landscape. We will delve into the mechanistic underpinnings of key synthetic transformations and highlight the therapeutic significance of this nitrogen-rich heterocycle, offering field-proven insights for researchers, scientists, and drug development professionals.

Part 1: A Serendipitous Discovery in the Age of Structural Chemistry

The late 19th century was a transformative period for chemistry. The debate over vitalism—the idea that organic compounds possessed a "vital force" and could only be produced by living organisms—was waning after Friedrich Wöhler's synthesis of urea in 1828.[5][6][7] Chemists like August Kekulé were unraveling the structural mysteries of aromatic compounds, laying the theoretical groundwork for synthetic organic chemistry.[5] It was within this environment of burgeoning structural theory and synthetic ambition that the tetrazole ring was first created.

The first synthesis of a tetrazole derivative was reported in 1885 by the Swedish chemist J. A. Bladin.[8][9] However, the German chemist Johannes Thiele, a prominent professor at the University of Munich, is often credited with significant early work on these compounds.[10][11][12] The parent compound, 1H-tetrazole, was first prepared through the high-pressure reaction of anhydrous hydrazoic acid and hydrogen cyanide, a method that underscores the hazardous nature of early synthetic explorations.[13]

These initial discoveries were not driven by a search for therapeutic agents but by a fundamental curiosity about the possibilities of chemical structures, particularly those with a high nitrogen content. The tetrazole ring, with its unique arrangement of four nitrogen atoms, was a novel heterocyclic system whose properties and potential were yet to be understood.[1]

Physicochemical Properties of the Tetrazole Core

The parent tetrazole is a white to pale yellow crystalline powder with a melting point of 155–157 °C.[2] It exists as two primary aromatic tautomers, 1H-tetrazole and 2H-tetrazole, with the 1H form being dominant in the solid phase.[13] The most critical property for its future applications in drug design is its acidity. With a pKa of approximately 4.9, it is remarkably similar to that of carboxylic acids like propanoic acid.[1][2] This acidity, combined with the planar, delocalized electronic system of the ring, makes it an excellent mimic for the carboxylate group in biological systems.[8][14]

Figure 1. The aromatic 1H and 2H tautomers of the parent tetrazole ring.

Part 2: The Evolution of Tetrazole Synthesis

For decades after its discovery, research into tetrazoles was limited, partly due to the hazardous and inefficient synthetic methods available.[8] The turning point came with the development of safer, more versatile, and higher-yielding reactions, particularly the [3+2] cycloaddition.

The [3+2] Cycloaddition: A Paradigm Shift

The most direct and widely employed method for synthesizing 5-substituted-1H-tetrazoles is the formal [3+2] cycloaddition reaction between an organic nitrile (R-C≡N) and an azide source (N₃⁻).[15][16] This reaction, a variant of the Huisgen 1,3-dipolar cycloaddition, involves the combination of a three-atom, 4-π-electron component (the azide) with a two-atom, 2-π-electron component (the nitrile) to form the five-membered heterocyclic ring.[17][18]

The underlying mechanism involves the activation of the nitrile, typically by a Lewis or Brønsted acid, which makes the nitrile carbon more electrophilic.[19] This is followed by a nucleophilic attack from the azide anion and subsequent cyclization to form the stable, aromatic tetrazole ring.[15][19]

Cycloaddition_Workflow start Organic Nitrile (R-C≡N) + Azide Source (e.g., NaN₃) catalyst Catalyst Activation (Lewis or Brønsted Acid) start->catalyst attack Nucleophilic Attack of Azide on Activated Nitrile catalyst->attack Nitrile Activation intermediate Formation of Imino Azide Intermediate attack->intermediate cyclization Intramolecular Cyclization intermediate->cyclization Ring Closure product 5-Substituted-1H-tetrazole cyclization->product acidification Acidic Work-up (Protonation & Precipitation) product->acidification

Figure 2. Generalized workflow for the synthesis of 5-substituted-1H-tetrazoles.
Comparative Synthetic Protocols

The choice of synthetic protocol depends on factors like substrate scope, safety considerations, and desired reaction conditions.[15] Early methods often used toxic tin compounds or hazardous hydrazoic acid, but modern protocols have shifted towards safer alternatives.[15]

ProtocolCatalystAzide SourceSolventTemperature (°C)Typical Time (h)General Yield (%)Ref.
Classic Brønsted Acid NH₄ClNaN₃DMF100-12024-4870-95[15]
Sharpless (Lewis Acid) ZnBr₂NaN₃Water100-17012-4880-98[15][16][20]
Iodine-Catalyzed I₂NaN₃DMF110-1208-1285-95[20]
Table 1. Comparison of common protocols for 5-substituted-1H-tetrazole synthesis.
Experimental Protocol: Zinc-Catalyzed Synthesis in Water (Sharpless Method)

This protocol, developed by Demko and Sharpless, is a benchmark for green chemistry, offering a safe and environmentally benign approach using water as the solvent.[16][20] The Lewis acidity of the zinc salt is crucial for activating the nitrile towards nucleophilic attack.[20]

Materials:

  • Organic nitrile (1.0 eq, e.g., 10 mmol)

  • Sodium azide (NaN₃) (1.2 eq, 12 mmol)

  • Zinc bromide (ZnBr₂) (1.2 eq, 12 mmol)

  • Deionized water (20-30 mL)

  • 3M Hydrochloric acid (HCl)

  • Ethyl acetate (for extraction, if necessary)

Step-by-Step Methodology:

  • Reaction Setup: To a round-bottom flask equipped with a magnetic stirrer and reflux condenser, add the organic nitrile (10 mmol), sodium azide (12 mmol), zinc bromide (12 mmol), and deionized water (20 mL). Caution: Sodium azide is highly toxic. Handle with appropriate personal protective equipment. All operations should be performed in a well-ventilated fume hood.

  • Heating: Heat the reaction mixture to reflux (typically 100 °C) with vigorous stirring. The reaction progress can be monitored by Thin Layer Chromatography (TLC) until the starting nitrile is consumed. Reaction times can range from 12 to 48 hours depending on the reactivity of the nitrile substrate.[15]

  • Work-up: After the reaction is complete, cool the mixture to room temperature. Slowly and carefully acidify the aqueous solution to a pH of ~1-2 by adding 3M HCl. This step protonates the tetrazolate anion, causing the less soluble 1H-tetrazole product to precipitate out of the solution.

  • Isolation: Collect the solid precipitate by vacuum filtration. Wash the filter cake thoroughly with cold water to remove inorganic salts (e.g., NaCl, ZnCl₂).

  • Purification: Dry the collected solid under vacuum. The crude product is often of high purity. If necessary, further purification can be achieved by recrystallization from a suitable solvent like ethanol or an ethanol/water mixture.

Part 3: The Rise of Tetrazoles in Medicinal Chemistry

The true value of the tetrazole ring was realized in the mid-20th century as medicinal chemists began to recognize its potential in drug design.[8] Its applications now span a vast range of therapeutic areas, including treatments for hypertension, allergies, infections, and cancer.[1][2][21]

The Bioisostere Concept: A Carboxylic Acid Mimic

The cornerstone of the tetrazole's utility in medicine is its role as a non-classical bioisostere of the carboxylic acid group.[4][16] Bioisosteres are functional groups that possess similar physical and chemical properties, eliciting a broadly similar biological response. The 5-substituted-1H-tetrazole moiety mimics a carboxylic acid due to:

  • Similar Acidity: Its pKa of ~4.9 is very close to that of many biological carboxylic acids, allowing it to exist as an anion at physiological pH (7.4) and engage in similar ionic interactions with receptor sites.[2][22]

  • Planar Geometry: The planar, aromatic nature of the tetrazole ring occupies a similar spatial arrangement to the planar carboxylate group.[8]

  • Enhanced Lipophilicity & Metabolic Stability: Replacing a carboxylic acid with a tetrazole can increase a molecule's ability to cross cell membranes (lipophilicity) and improve its resistance to metabolic breakdown, leading to better pharmacokinetic properties and a longer duration of action.[16][21]

Bioisostere cluster_COOH Carboxylic Acid cluster_Tetrazole 5-Substituted-1H-tetrazole COOH R-C(=O)OH Properties Key Similarities: • Similar pKa (~4.9) • Anionic at pH 7.4 • Planar Geometry • H-bond acceptor/donor Tet R-C-N=N-N=N-H caption Figure 3. Bioisosteric relationship between a carboxylic acid and a tetrazole.

Figure 3. Bioisosteric relationship between a carboxylic acid and a tetrazole.
Tetrazole-Containing Drugs: Therapeutic Success Stories

The strategic replacement of a carboxylic acid with a tetrazole has led to the development of numerous blockbuster drugs. More than 20 FDA-approved medications incorporate the tetrazole moiety.[9][23]

Drug NameTherapeutic AreaMechanism of ActionRef.
Losartan AntihypertensiveAngiotensin II receptor antagonist[3][16]
Valsartan AntihypertensiveAngiotensin II receptor antagonist[16][24]
Irbesartan AntihypertensiveAngiotensin II receptor antagonist[25]
Cefazolin AntibioticCephalosporin; inhibits bacterial cell wall synthesis[24]
Pemetrexed AnticancerAntifolate; inhibits purine and pyrimidine synthesis[25]
Montelukast Anti-asthmaticLeukotriene receptor antagonist[25]
Table 2. Representative FDA-approved drugs containing a tetrazole moiety.

The "sartan" class of antihypertensives is a prime example of the tetrazole's success. In Losartan, the tetrazole ring mimics the carboxylate group of angiotensin II, allowing it to bind effectively to the AT₁ receptor and block the hormone's hypertensive effects.[23] This bioisosteric replacement was key to achieving the desired oral bioavailability and duration of action for this class of drugs.

Conclusion

From its obscure origins in the foundational era of organic chemistry, the tetrazole ring has evolved into a validated and highly valuable pharmacophore.[14][21] Its journey illustrates a core principle of drug development: that deep understanding of a molecule's physicochemical properties and synthetic accessibility can unlock immense therapeutic potential. The development of safe, scalable synthetic routes, particularly [3+2] cycloadditions, was the critical enabler that transformed the tetrazole from a chemical novelty into a workhorse of medicinal chemistry. For today's researchers, the tetrazole continues to be a versatile tool for modulating solubility, metabolic stability, and receptor affinity, ensuring its place in the drug discovery arsenal for years to come.

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A Theoretical and Computational Scrutiny of 3-(2-Methyl-2H-tetrazol-5-yl)aniline: A Whitepaper for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: January 2026

Foreword: Bridging Theory and Application in Modern Drug Discovery

In the contemporary landscape of pharmaceutical research, the journey from a promising molecular scaffold to a clinically viable drug is both arduous and resource-intensive. It is within this challenging milieu that computational chemistry and theoretical modeling have emerged as indispensable tools, offering predictive insights that guide and accelerate experimental efforts. This whitepaper is dedicated to the comprehensive theoretical and computational examination of 3-(2-methyl-2H-tetrazol-5-yl)aniline, a molecule of significant interest owing to the pharmacological importance of its constituent tetrazole and aniline moieties. The tetrazole ring, a well-regarded bioisostere for carboxylic acids, enhances metabolic stability and lipophilicity, while the aniline scaffold is a common feature in a multitude of bioactive compounds.[1][2][3]

This document is crafted for researchers, scientists, and drug development professionals, providing a deep dive into the methodologies and strategic considerations for the computational analysis of this molecule. We will not merely present protocols but will delve into the underlying principles, justifying the selection of specific theoretical approaches and modeling parameters. Our objective is to equip the reader with a robust framework for leveraging computational tools to elucidate the structural, electronic, and dynamic properties of this compound, thereby informing its potential as a therapeutic agent.

Molecular Architecture and Physicochemical Landscape

Before embarking on sophisticated computational analyses, a foundational understanding of the subject molecule is paramount. This compound, with the chemical formula C8H9N5, presents a fascinating amalgamation of aromatic and heterocyclic systems.[4]

PropertyValueSource
Molecular FormulaC8H9N5PubChem[4]
Molecular Weight175.19 g/mol PubChem[4]
IUPAC Name3-(2-methyltetrazol-5-yl)anilinePubChem[4]
InChI KeyMQGHNXCWKDXJLP-UHFFFAOYSA-NPubChem[4]
CAS Number114934-51-9PubChem[4]

The molecule's structure, featuring a tetrazole ring substituted at the 2-position with a methyl group and linked to an aniline ring at the 3-position, dictates its potential for diverse intermolecular interactions. The tetrazole moiety, with its multiple nitrogen atoms, can act as a hydrogen bond acceptor, while the aniline's amino group can serve as a hydrogen bond donor.[5]

Quantum Chemical Investigations: Unveiling Electronic and Geometric Properties

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule at the electronic level. Density Functional Theory (DFT) has become the workhorse in this domain due to its favorable balance of accuracy and computational cost.[6][7][8]

Rationale for Method Selection

For a molecule like this compound, a hybrid functional such as B3LYP or PBE0, coupled with a Pople-style basis set like 6-31G(d,p) or a Dunning-type basis set like cc-pVTZ, provides a reliable starting point for geometry optimization and electronic structure calculations.[9][10] The choice of functional and basis set represents a trade-off between computational expense and the desired accuracy for the properties of interest. For instance, studies on aniline derivatives have successfully employed the G4 composite method for high-accuracy Gibbs free energy calculations.[11][12]

Experimental Protocol: Geometry Optimization and Vibrational Frequency Analysis
  • Input Structure Generation: Construct the 3D structure of this compound using molecular modeling software (e.g., Avogadro, GaussView).

  • Computational Method Specification:

    • Select a DFT functional (e.g., B3LYP).

    • Choose a suitable basis set (e.g., 6-311+G(d,p)) that includes diffuse functions to accurately describe the lone pairs on the nitrogen atoms.

  • Geometry Optimization: Perform a full geometry optimization to locate the minimum energy conformation of the molecule. This process adjusts bond lengths, bond angles, and dihedral angles to find the most stable arrangement of atoms.

  • Vibrational Frequency Calculation: Following optimization, a frequency calculation is crucial. The absence of imaginary frequencies confirms that the optimized structure corresponds to a true energy minimum. These calculations also provide theoretical infrared (IR) and Raman spectra, which can be compared with experimental data for validation.

Computational_Workflow cluster_input Input Preparation cluster_calculation Quantum Chemical Calculation cluster_output Output Analysis Input_Structure 3D Molecular Structure DFT_Setup Select DFT Functional (e.g., B3LYP/6-311+G(d,p)) Input_Structure->DFT_Setup Define Model Geom_Opt Geometry Optimization DFT_Setup->Geom_Opt Run Calculation Freq_Calc Frequency Analysis Geom_Opt->Freq_Calc Verify Minimum Optimized_Geom Optimized Geometry Freq_Calc->Optimized_Geom Extract Structure Electronic_Properties Electronic Properties (HOMO, LUMO, ESP) Freq_Calc->Electronic_Properties Analyze Wavefunction Vibrational_Spectra Theoretical Spectra (IR/Raman) Freq_Calc->Vibrational_Spectra Interpret Frequencies

Caption: A generalized workflow for quantum chemical calculations on this compound.

Key Electronic Descriptors

From a single DFT calculation, a wealth of information can be extracted to predict the molecule's reactivity and interaction profile.

  • Frontier Molecular Orbitals (HOMO and LUMO): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are critical for understanding chemical reactivity. The HOMO energy is related to the molecule's ability to donate electrons, while the LUMO energy indicates its electron-accepting capability. The HOMO-LUMO gap is a descriptor of chemical stability.[6][7]

  • Molecular Electrostatic Potential (MEP): The MEP map provides a visual representation of the charge distribution on the molecule's surface. Regions of negative potential (typically colored red) indicate areas prone to electrophilic attack, while positive potential regions (blue) are susceptible to nucleophilic attack. For this compound, the nitrogen atoms of the tetrazole ring and the amino group are expected to be regions of negative potential.[13]

Molecular Dynamics Simulations: Capturing the Dynamic Behavior

While quantum mechanics provides a static picture of a molecule, its behavior in a biological environment is inherently dynamic. Molecular Dynamics (MD) simulations bridge this gap by modeling the atomistic movements over time, offering insights into conformational flexibility and interactions with the solvent and potential binding partners.

Force Field Selection: The Engine of MD

MD simulations rely on force fields, which are sets of parameters that describe the potential energy of the system. The choice of force field is critical for the accuracy of the simulation. For a drug-like molecule such as this compound, commonly used force fields include AMBER, CHARMM, and OPLS. Parameterization for the tetrazole moiety may require special attention, and it is often necessary to derive partial charges from quantum chemical calculations (e.g., using the RESP or Merz-Kollman schemes) to accurately represent its electrostatic properties.

Simulation Protocol: A Step-by-Step Guide
  • System Preparation:

    • Place the optimized structure of this compound in a simulation box.

    • Solvate the box with an appropriate water model (e.g., TIP3P or SPC/E).

    • Add counter-ions to neutralize the system if necessary.

  • Energy Minimization: Perform an energy minimization of the entire system to remove any steric clashes or unfavorable contacts introduced during the setup.

  • Equilibration: Gradually heat the system to the desired temperature (e.g., 300 K) and then equilibrate it under constant pressure (NPT ensemble) to allow the system to relax to a stable density.

  • Production Run: Once equilibrated, run the simulation for a sufficient length of time (typically nanoseconds to microseconds) to sample the conformational space of the molecule.

MD_Workflow cluster_setup System Setup cluster_equilibration Equilibration cluster_production Production Simulation cluster_analysis Trajectory Analysis Solvation Solvate Molecule in Water Box Ionization Add Counter-ions Solvation->Ionization Minimization Energy Minimization Ionization->Minimization Heating Gradual Heating (NVT) Minimization->Heating Pressurization Pressure Equilibration (NPT) Heating->Pressurization Production_MD Production MD Run Pressurization->Production_MD Analysis Analyze Trajectory (RMSD, RMSF, H-bonds) Production_MD->Analysis

Caption: A standard workflow for conducting molecular dynamics simulations.

Analysis of MD Trajectories

The output of an MD simulation is a trajectory file containing the positions, velocities, and energies of all atoms over time. Analysis of this trajectory can reveal:

  • Conformational Flexibility: By monitoring the root-mean-square deviation (RMSD) and root-mean-square fluctuation (RMSF) of the molecule's atoms, one can identify rigid and flexible regions.

  • Solvent Interactions: The formation and breaking of hydrogen bonds between the molecule and surrounding water molecules can be quantified, providing insights into its solvation properties.

  • Principal Component Analysis (PCA): PCA can be used to identify the dominant modes of motion and explore the conformational landscape sampled during the simulation.

Application in Drug Discovery: From Theory to Therapeutic Potential

The theoretical and computational data generated for this compound have direct applications in a drug discovery context.

  • Pharmacophore Modeling: The MEP and the distribution of hydrogen bond donors and acceptors can be used to develop a pharmacophore model, which is a crucial step in virtual screening campaigns to identify other molecules with similar interaction profiles.

  • Molecular Docking: The optimized geometry of this compound can be used in molecular docking studies to predict its binding mode and affinity to a specific protein target. The conformational flexibility observed in MD simulations can inform the use of flexible docking protocols.

  • ADMET Prediction: Calculated properties such as molecular weight, polar surface area, and lipophilicity (logP) can be used as inputs for predictive models of absorption, distribution, metabolism, excretion, and toxicity (ADMET).

Conclusion and Future Directions

This whitepaper has outlined a comprehensive theoretical and computational strategy for the in-depth characterization of this compound. By integrating quantum chemical calculations and molecular dynamics simulations, researchers can gain a multi-faceted understanding of this promising scaffold, from its fundamental electronic properties to its dynamic behavior in a simulated biological environment. The insights derived from these computational studies are invaluable for guiding the rational design and optimization of novel therapeutic agents based on the this compound core. Future work should focus on applying these methodologies to explore the interactions of this molecule with specific biological targets implicated in disease, thereby paving the way for its potential development as a next-generation therapeutic.

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  • (n.d.). 3-(5-Phenyl-2H-tetrazol-2-yl)pyridine. MDPI.
  • (2024). Innovative synthesis of drug-like molecules using tetrazole as core building blocks. Beilstein Journal of Organic Chemistry, 20, 950–958.
  • (2023). 3-(5-Phenyl-2H-tetrazol-2-yl)pyridine. ResearchGate.
  • (2025). What a Difference a Water Molecule Makes-A Combined Experimental/Theoretical Study on 2,3,5-triphenyl-2 H-tetrazol-3-ium Chloride Hydrate in Solution and the Solid-State. Molecules, 31(1), 138.
  • (2023). Synthesis, Characterization, and Biological Evaluation of 2-(N-((20-(2H-tetrazole-5-yl)-[1,10-biphenyl]-4yl)-methyl)-pentanamido)-3-methyl butanoic acid-Based Ester Derivatives as a New Class of Angiotensin-II Receptor Antagonists. Molecules, 28(4), 1908.

Sources

Methodological & Application

Application Notes: 3-(2-Methyl-2H-tetrazol-5-yl)aniline as a Versatile Synthetic Building Block

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Value of the 2-Methyltetrazolyl Aniline Moiety

3-(2-Methyl-2H-tetrazol-5-yl)aniline is a key synthetic intermediate prized in medicinal chemistry and materials science. Its structure uniquely combines a reactive aniline moiety with a metabolically stable tetrazole ring. The tetrazole group is a well-established bioisostere for the carboxylic acid functional group, offering advantages in lipophilicity, metabolic stability, and potency for drug candidates.[1] The specific N-methylation to the 2-position of the tetrazole ring can influence the electronic and steric properties of the molecule, often leading to favorable interactions with biological targets and improved pharmacokinetic profiles.

This document provides a detailed guide to the synthesis of this compound and its application in several critical synthetic transformations, including amide bond formation and palladium-catalyzed cross-coupling reactions. These reactions are fundamental to the construction of complex molecules, particularly in the discovery of novel kinase inhibitors and other therapeutic agents.

PART 1: Synthesis of the Building Block

The preparation of this compound is typically achieved through a two-step sequence starting from the commercially available 3-aminobenzonitrile. This process involves the formation of the tetrazole ring via cycloaddition, followed by regioselective N-methylation.

Protocol 1: Synthesis of 3-(2H-Tetrazol-5-yl)aniline

This initial step involves the [3+2] cycloaddition of an azide source with the nitrile group of 3-aminobenzonitrile.

Reaction Scheme:

  • Starting Material: 3-Aminobenzonitrile

  • Reagents: Sodium azide (NaN₃), Triethylamine hydrochloride (Et₃N·HCl)

  • Solvent: N-Methyl-2-pyrrolidone (NMP)

  • Result: 3-(2H-Tetrazol-5-yl)aniline

Step-by-Step Procedure:

  • To a solution of 3-aminobenzonitrile (1.0 eq) in N-Methyl-2-pyrrolidone (NMP), add sodium azide (1.5 eq) and triethylamine hydrochloride (1.5 eq).

  • Heat the reaction mixture to 120-130°C and stir for 12-24 hours, monitoring the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction mixture to room temperature.

  • Carefully add water to the mixture and adjust the pH to ~5-6 with a suitable acid (e.g., 1M HCl). This will precipitate the product.

  • Filter the resulting solid, wash with water, and dry under vacuum to yield 3-(2H-tetrazol-5-yl)aniline.

Causality: The use of triethylamine hydrochloride facilitates the in-situ formation of hydrazoic acid (HN₃), the reactive species for the cycloaddition, while avoiding the handling of the highly toxic and explosive free acid. NMP is used as a high-boiling polar aprotic solvent to ensure the reagents are fully dissolved and the reaction can be conducted at the required high temperature.

Protocol 2: N-Methylation to Yield this compound

The final step is the regioselective methylation of the tetrazole ring.

Reaction Scheme:

  • Starting Material: 3-(2H-Tetrazol-5-yl)aniline

  • Reagents: Dimethyl sulfate ((CH₃)₂SO₄), Sodium hydroxide (NaOH)

  • Solvent: Water/Dichloromethane (H₂O/DCM) biphasic system

  • Result: this compound

Step-by-Step Procedure:

  • Suspend 3-(2H-tetrazol-5-yl)aniline (1.0 eq) in water.

  • Add a solution of sodium hydroxide (2.0 eq) in water and stir until the solid dissolves.

  • Add dichloromethane to create a biphasic system.

  • Cool the mixture in an ice bath and add dimethyl sulfate (1.1 eq) dropwise, maintaining the temperature below 10°C.

  • Allow the reaction to warm to room temperature and stir for 4-6 hours.

  • Separate the organic layer. Extract the aqueous layer with dichloromethane.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.

  • The crude product can be purified by column chromatography on silica gel to afford this compound.

Causality: The basic conditions deprotonate the tetrazole ring, forming a nucleophilic anion. The N-methylation occurs preferentially at the N2 position due to a combination of electronic and steric factors. A biphasic system is used to control the reaction and facilitate product extraction.

PART 2: Applications in Synthesis

The aniline functional group of this compound is a versatile handle for a variety of synthetic transformations.

Application 1: Amide Bond Formation

The reaction of the aniline with carboxylic acids or their derivatives is a common method to introduce the 3-(2-methyl-2H-tetrazol-5-yl)phenyl moiety into a target molecule. Given that anilines are generally less nucleophilic than aliphatic amines, the use of coupling agents is often necessary.

Reaction Workflow:

G cluster_reagents Reagents Carboxylic_Acid Carboxylic Acid (R-COOH) Active_Ester O-Acyl(tetramethyl)isouronium Active Ester Carboxylic_Acid->Active_Ester Activation Aniline This compound Amide_Product Amide Product Aniline->Amide_Product Nucleophilic Attack HATU HATU HATU->Active_Ester Base Base (e.g., DIPEA) Base->Active_Ester Solvent Solvent (e.g., DMF) Active_Ester->Amide_Product G cluster_reactants Reactants cluster_catalyst Catalytic System Aryl_Bromide Aryl Bromide (Ar-Br) Ox_Add Ar-Pd(II)(Lₙ)-Br Aryl_Bromide->Ox_Add Oxidative Addition Aniline This compound Amine_Coord Ar-Pd(II)(Lₙ)-N(H)R Aniline->Amine_Coord Pd_Source Pd Precatalyst (e.g., Pd₂(dba)₃) Pd(0)_L Active Pd(0)Lₙ Pd_Source->Pd(0)_L Ligand Phosphine Ligand (e.g., XPhos) Ligand->Pd(0)_L Base Base (e.g., NaOt-Bu) Base->Amine_Coord Solvent Solvent (e.g., Toluene) Pd(0)_L->Ox_Add Ox_Add->Amine_Coord Red_Elim Red_Elim Amine_Coord->Red_Elim Reductive Elimination Red_Elim->Pd(0)_L Catalyst Regeneration Coupled_Product Coupled Product (Ar-NH-R') Red_Elim->Coupled_Product

Sources

Experimental protocol for the N-alkylation of 3-(2-methyl-2H-tetrazol-5-yl)aniline

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note and Experimental Protocol for the N-Alkylation of 3-(2-Methyl-2H-tetrazol-5-yl)aniline

Authored by a Senior Application Scientist

Abstract

This document provides a comprehensive, field-proven protocol for the selective N-alkylation of this compound, a key intermediate in medicinal chemistry and materials science. The protocol details a robust method utilizing an alkyl halide as the alkylating agent in the presence of a strong, non-nucleophilic base, sodium hydride. Beyond a mere recitation of steps, this guide elucidates the underlying chemical principles, justifies the selection of reagents and conditions, and emphasizes critical safety procedures. It is designed for researchers, scientists, and drug development professionals seeking a reliable and scalable method for synthesizing N-alkylated aniline derivatives bearing heterocyclic substituents.

Introduction and Scientific Context

The N-alkylation of anilines is a cornerstone transformation in organic synthesis, pivotal for the construction of secondary and tertiary amines that are ubiquitous in pharmaceuticals, agrochemicals, and functional materials.[1] The target substrate, this compound, features a primary aromatic amine whose nucleophilicity is modulated by the electron-withdrawing nature of the metasubstituted tetrazole ring. The tetrazole moiety itself is a critical pharmacophore, often employed as a bioisostere for carboxylic acids, which enhances metabolic stability and cell membrane permeability.[2]

Several strategies exist for aniline N-alkylation, including reductive amination,[3] Buchwald-Hartwig amination,[4][5] and direct alkylation with alcohols or alkyl halides.[6][7] For this application, we focus on direct alkylation with an alkyl halide following deprotonation of the aniline nitrogen. This method is chosen for its high efficiency, predictability, and adaptability to a wide range of alkylating agents. Deprotonation with a strong, non-nucleophilic base like sodium hydride (NaH) generates the corresponding anilide anion, a significantly more potent nucleophile, which then readily undergoes a nucleophilic aliphatic substitution (SN2) reaction with the alkyl halide.[6] This approach effectively mitigates the risk of over-alkylation, which can be a challenge with less reactive bases.[8]

Health and Safety

Extreme caution is required when handling sodium hydride.

  • Sodium Hydride (NaH): NaH is a highly flammable solid that reacts violently with water, releasing flammable hydrogen gas which can ignite spontaneously.[9][10] It is typically supplied as a 60% dispersion in mineral oil to reduce its pyrophoricity.[11][12] All manipulations must be conducted under an inert atmosphere (e.g., Nitrogen or Argon).[11] Appropriate Personal Protective Equipment (PPE), including a flame-retardant lab coat, safety goggles, and nitrile or neoprene gloves, is mandatory.[10][11] A Class D fire extinguisher (for combustible metals) or dry sand should be readily accessible. Do NOT use water, foam, or carbon dioxide extinguishers on a sodium hydride fire. [12][13]

  • Anhydrous Solvents: Tetrahydrofuran (THF) and Dimethylformamide (DMF) are common solvents for this reaction. Anhydrous grades must be used, as trace water will quench the NaH. THF can form explosive peroxides upon storage and should be tested and handled accordingly.

  • Alkyl Halides: Many alkyl halides are toxic, volatile, and lachrymatory. They should be handled in a chemical fume hood.

Experimental Workflow and Mechanism

The overall process involves the deprotonation of the aniline to form a highly nucleophilic anilide, which then attacks the electrophilic alkyl halide to form the new C-N bond.

Reaction Mechanism

The reaction proceeds in two key steps:

  • Deprotonation: The hydride ion (H⁻) from NaH acts as a strong base, abstracting the acidic proton from the aniline nitrogen to form the sodium anilide salt and hydrogen gas.

  • Nucleophilic Substitution (SN2): The resulting anilide anion attacks the alkyl halide in a concerted SN2 mechanism, displacing the halide and forming the N-alkylated product.

Workflow Diagram

The following diagram illustrates the key stages of the experimental protocol.

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification cluster_analysis Analysis prep_inert Establish Inert Atmosphere (N₂/Ar) prep_reagents Prepare Anhydrous Solvent & Reagents prep_inert->prep_reagents prep_NaH Wash NaH Dispersion (if necessary) prep_reagents->prep_NaH deprotonation 1. Add Aniline to NaH Suspension (Deprotonation) prep_NaH->deprotonation alkylation 2. Add Alkyl Halide (Alkylation) deprotonation->alkylation monitor 3. Monitor Reaction (TLC/LC-MS) alkylation->monitor quench Quench Excess NaH (e.g., isopropanol) monitor->quench extraction Aqueous Work-up & Extraction quench->extraction purify Purify via Column Chromatography extraction->purify analysis Characterize Product (NMR, MS, etc.) purify->analysis

Caption: Experimental workflow for the N-alkylation of this compound.

Detailed Experimental Protocol

This protocol describes the mono-alkylation of this compound with a generic alkyl bromide (R-Br).

Materials and Equipment
  • Reagents:

    • This compound (1.0 eq)[14][15]

    • Sodium hydride (NaH), 60% dispersion in mineral oil (1.2 eq)

    • Alkyl halide (e.g., benzyl bromide, ethyl iodide) (1.1 eq)

    • Anhydrous Tetrahydrofuran (THF) or Dimethylformamide (DMF)

    • Anhydrous Hexanes (for washing NaH)

    • Saturated aqueous ammonium chloride (NH₄Cl) solution

    • Saturated aqueous sodium chloride (brine) solution

    • Ethyl acetate (EtOAc)

    • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

    • Silica gel for column chromatography

  • Equipment:

    • Round-bottom flask with a magnetic stir bar

    • Septa and needles

    • Schlenk line or balloon setup for inert atmosphere

    • Magnetic stir plate

    • Ice-water bath

    • Thin Layer Chromatography (TLC) plates and chamber

    • Rotary evaporator

    • Glassware for extraction and chromatography

Step-by-Step Procedure

Note: All glassware must be oven- or flame-dried before use to remove all traces of water.

  • Preparation of Sodium Hydride:

    • Under an inert atmosphere (N₂ or Ar), weigh the required amount of NaH dispersion into a dry round-bottom flask.

    • Add anhydrous hexanes to the flask, swirl the suspension, and allow the NaH to settle.

    • Carefully remove the supernatant containing the mineral oil using a cannula or syringe. Repeat this washing step two more times.[11]

    • Dry the resulting grey powder under a stream of inert gas or under vacuum to remove residual hexanes.

  • Deprotonation:

    • Add anhydrous THF (or DMF) to the flask containing the washed NaH to create a suspension (approx. 0.2-0.5 M).

    • Cool the suspension to 0 °C using an ice-water bath.

    • Dissolve this compound (1.0 eq) in a separate flask with anhydrous THF and add it dropwise to the stirred NaH suspension over 15-20 minutes.

    • Observation: Vigorous bubbling (H₂ evolution) should be observed.

    • After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for 30-60 minutes, or until hydrogen evolution ceases, indicating complete formation of the anilide.

  • Alkylation:

    • Cool the reaction mixture back down to 0 °C.

    • Add the alkyl halide (1.1 eq), either neat or dissolved in a small amount of anhydrous THF, dropwise to the reaction mixture.

    • Allow the reaction to warm to room temperature and stir for 2-16 hours (reaction time is dependent on the reactivity of the alkyl halide).

  • Reaction Monitoring:

    • Monitor the progress of the reaction by TLC (e.g., using a 3:1 Hexanes:EtOAc eluent). The product spot should appear, and the starting aniline spot should diminish.

  • Work-up and Isolation:

    • Once the reaction is complete, cool the flask to 0 °C.

    • CAREFULLY quench the excess NaH by the slow, dropwise addition of isopropanol or ethanol until bubbling stops.

    • Slowly add saturated aqueous NH₄Cl solution to quench the reaction completely.

    • Transfer the mixture to a separatory funnel and add ethyl acetate and water.

    • Separate the layers. Extract the aqueous layer two more times with ethyl acetate.

    • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification:

    • Purify the resulting crude oil or solid by flash column chromatography on silica gel. The eluent system will depend on the polarity of the product but often starts with a mixture of hexanes and ethyl acetate.

Data and Expected Results

The choice of alkylating agent and reaction conditions will influence the yield. The following table provides representative parameters.

Alkylating Agent (R-X)Base (eq)SolventTemp (°C)Time (h)Typical Yield
Benzyl BromideNaH (1.2)THF0 → RT4>85%
Ethyl IodideNaH (1.2)DMF0 → RT6>80%
n-Butyl BromideNaH (1.2)DMFRT → 5012>75%
Isopropyl BromideNaH (1.2)DMF5016~40-50%*
Note: Reactions with secondary alkyl halides are slower and may result in lower yields due to competing E2 elimination reactions.

References

  • American Chemical Society. (n.d.). One-Pot Reductive Mono-N-alkylation of Aniline and Nitroarene Derivatives Using Aldehydes. ACS Publications. Retrieved from [Link]

  • New Jersey Department of Health. (n.d.). Hazard Summary: Sodium Hydride. NJ.gov. Retrieved from [Link]

  • University of California. (2012). Sodium Hydride - Standard Operating Procedure. UC Center for Laboratory Safety. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Amine synthesis by reductive amination (reductive alkylation). Retrieved from [Link]

  • Alkali Metals Limited. (n.d.). MSDS for SODIUM HYDRIDE. Retrieved from [Link]

  • ResearchGate. (2017). A novel N-alkylation of amines by alkyl halides on mixed oxides at room temperature. Retrieved from [Link]

  • PubMed. (2011). Direct, one-pot reductive alkylation of anilines with functionalized acetals mediated by triethylsilane and TFA. Retrieved from [Link]

  • American Chemical Society. (2011). Direct, One-Pot Reductive Alkylation of Anilines with Functionalized Acetals Mediated by Triethylsilane and TFA. ACS Publications. Retrieved from [Link]

  • TSI Journals. (n.d.). N-Alkylation of Aniline by Copper-Chromite Catalyzer by Auto-Tran. Retrieved from [Link]

  • ACS Green Chemistry Institute. (n.d.). Buchwald-Hartwig Amination. ACS GCI Pharmaceutical Roundtable Reagent Guides. Retrieved from [Link]

  • Indian Academy of Sciences. (1998). Reductive alkylation of aniline over copper chromite catalyst: Optimization of reaction condition. Retrieved from [Link]

  • American Chemical Society. (2019). General Synthesis of N-Alkylation of Amines with Secondary Alcohols via Hydrogen Autotransfer. ACS Publications. Retrieved from [Link]

  • Wikipedia. (n.d.). Amine alkylation. Retrieved from [Link]

  • Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. Retrieved from [Link]

  • National Institutes of Health. (2023). N-Alkylation and N-Methylation of Amines with Alcohols Catalyzed by Nitrile-Substituted NHC–Ir(III) and NHC–Ru(II) Complexes. PMC. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of substituted N-heterocycles by N-alkylation. Retrieved from [Link]

  • Wikipedia. (n.d.). Buchwald–Hartwig amination. Retrieved from [Link]

  • American Chemical Society. (2023). N-Alkylation and N-Methylation of Amines with Alcohols Catalyzed by Nitrile-Substituted NHC–Ir(III) and NHC–Ru(II) Complexes. ACS Omega. Retrieved from [Link]

  • ResearchGate. (n.d.). Kinetically resolving alkyl amines using the Buchwald–Hartwig reaction. Retrieved from [Link]

  • ResearchGate. (n.d.). Buchwald–Hartwig amination with alkylamines. Retrieved from [Link]

  • ResearchGate. (2018). N-Alkylation of Aniline and Its Derivatives by Alcohols in the Presence of Copper Compounds. Retrieved from [Link]

  • Semantic Scholar. (2018). N-Alkylation of Aniline and Its Derivatives by Alcohols in the Presence of Copper Compounds. Retrieved from [Link]

  • PubChem. (n.d.). This compound. Retrieved from [Link]

  • Semantic Scholar. (2022). Selective Synthesis of 3‑(1H‑Tetrazol‑5‑yl)-indoles from 2H‑Azirines and Arynes. Retrieved from [Link]

  • MDPI. (2021). Experimental and Computational Studies on N-alkylation Reaction of N-Benzoyl 5-(Aminomethyl)Tetrazole. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Arylamine synthesis by amination (alkylation). Retrieved from [Link]

  • Google Patents. (n.d.). Selective N-alkylation of aniline in the presence of zeolite catalysts.
  • ResearchGate. (n.d.). Catalytic N-Alkylation of Anilines. Retrieved from [Link]

  • ResearchGate. (2021). Experimental and Computational Studies on N-alkylation Reaction of N-Benzoyl 5-(Aminomethyl)Tetrazole. Retrieved from [Link]

  • National Institutes of Health. (2012). Concise route to a series of novel 3-(tetrazol-5-yl)quinoxalin-2(1H)-ones. PMC. Retrieved from [Link]

Sources

Application of 3-(2-Methyl-2H-tetrazol-5-yl)aniline in Medicinal Chemistry Research: A Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Value of the Tetrazole Moiety in Drug Design

In the landscape of modern medicinal chemistry, the pursuit of drug candidates with optimized pharmacokinetic and pharmacodynamic profiles is paramount. A key strategy in this endeavor is the principle of bioisosteric replacement, where a functional group is substituted with another that retains similar biological activity but possesses improved physicochemical properties. The tetrazole ring has emerged as a premier bioisostere for the carboxylic acid group, a common moiety in many biologically active compounds.[1][2] This is attributed to the tetrazole's comparable pKa to a carboxylic acid (pKa ~4.5–4.9 for tetrazole vs. 4.2–4.5 for carboxylic acid), allowing it to engage in similar ionic interactions with biological targets. However, the tetrazole offers distinct advantages, including increased lipophilicity and metabolic stability, as it is resistant to many biological transformations that affect carboxylic acids.[1][3] Consequently, the incorporation of a tetrazole can enhance a drug candidate's oral bioavailability and reduce potential side effects.[1] This has led to the inclusion of the tetrazole moiety in over 20 FDA-approved drugs for a wide range of therapeutic areas, including cardiovascular disease (e.g., Losartan) and infectious diseases.[2][4]

The compound 3-(2-methyl-2H-tetrazol-5-yl)aniline is a particularly valuable building block in this context. It strategically combines the favorable properties of the N-methylated tetrazole ring with a reactive aniline functional group. The aniline moiety serves as a versatile chemical handle for further molecular elaboration, enabling its incorporation into a diverse array of scaffolds. The meta-substitution pattern of the aniline provides a specific geometric vector for orienting substituents, which is crucial for optimizing interactions within a target's binding site. The N-methylation of the tetrazole ring prevents tautomerization and locks the ring in a specific isomeric form, which can lead to more predictable and potent target engagement. This guide provides a detailed exploration of the application of this compound in a representative medicinal chemistry research workflow, from the synthesis of a targeted inhibitor to its biological evaluation.

Application Focus: Synthesis of a Novel BRAF V600E Kinase Inhibitor

The BRAF kinase, a key component of the mitogen-activated protein kinase (MAPK) signaling pathway, is a well-established target in oncology. The V600E mutation in BRAF leads to its constitutive activation, driving cellular proliferation in a significant percentage of melanomas and other cancers.[5] Approved inhibitors like Vemurafenib have demonstrated the clinical utility of targeting this mutant kinase.[6][7] Many kinase inhibitors utilize an aniline core to form critical hydrogen bond interactions with the hinge region of the kinase domain.[8][9]

In this section, we present a detailed protocol for the synthesis of a hypothetical BRAF V600E inhibitor, BTI-TM251 (BRAF Target Inhibitor with this compound), using this compound as a key building block. This protocol is based on established amide coupling methodologies frequently employed in drug discovery.[10][11][12]

Synthetic Workflow Diagram

G cluster_0 Synthesis of BTI-TM251 A This compound C Amide Coupling (EDC, HOBt, DIPEA, DMF) A->C B 2-chloro-5-fluorobenzoic acid B->C D BTI-TM251 (Target Inhibitor) C->D

Caption: Synthetic route for BTI-TM251.

Detailed Synthetic Protocol for BTI-TM251

Objective: To synthesize N-(3-(2-methyl-2H-tetrazol-5-yl)phenyl)-2-chloro-5-fluorobenzamide (BTI-TM251) via an amide coupling reaction.

Materials:

  • This compound (1.0 eq)

  • 2-chloro-5-fluorobenzoic acid (1.05 eq)

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) (1.2 eq)

  • Hydroxybenzotriazole (HOBt) (0.1 eq, catalytic)

  • N,N-Diisopropylethylamine (DIPEA) (2.5 eq)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Ethyl acetate (EtOAc)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

  • Hexanes and Ethyl Acetate for chromatography

Procedure:

  • Reaction Setup: To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add 2-chloro-5-fluorobenzoic acid (1.05 eq). Dissolve the acid in anhydrous DMF (approximately 10 mL per mmol of the limiting reagent).

  • Activation of Carboxylic Acid: Add EDC (1.2 eq) and HOBt (0.1 eq) to the solution. Stir the mixture at room temperature for 20 minutes to pre-activate the carboxylic acid.

  • Addition of Aniline and Base: In a separate flask, dissolve this compound (1.0 eq) in a minimal amount of anhydrous DMF. Add this solution to the activated carboxylic acid mixture. Subsequently, add DIPEA (2.5 eq) dropwise to the reaction mixture.

  • Reaction Monitoring: Stir the reaction mixture at room temperature. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) using a suitable mobile phase (e.g., 50% Ethyl Acetate in Hexanes). The reaction is typically complete within 4-12 hours.

  • Work-up: Upon completion, dilute the reaction mixture with ethyl acetate. Wash the organic layer sequentially with saturated aqueous NaHCO₃ solution (2 x volume of organic layer) and brine (1 x volume of organic layer).

  • Purification: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford the pure BTI-TM251.

  • Characterization: Characterize the final product by ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS) to confirm its identity and purity.

Biological Evaluation of BTI-TM251

The next critical step is to evaluate the biological activity of the newly synthesized compound. This involves assessing its ability to inhibit the target kinase and its effect on cancer cells harboring the BRAF V600E mutation.

Protocol 1: In Vitro Kinase Inhibition Assay

This assay will determine the direct inhibitory effect of BTI-TM251 on the enzymatic activity of BRAF V600E.

(Note: This is a representative protocol. Commercially available kinase assay kits can also be used.)

Materials:

  • Recombinant human BRAF V600E enzyme

  • MEK1 (kinase dead) as a substrate

  • ATP

  • BTI-TM251 (dissolved in DMSO)

  • Kinase assay buffer

  • ADP-Glo™ Kinase Assay kit (Promega) or similar

  • White, opaque 96-well plates

Procedure:

  • Prepare a serial dilution of BTI-TM251 in DMSO. Further dilute in kinase assay buffer to the final desired concentrations.

  • In a 96-well plate, add the BRAF V600E enzyme, the MEK1 substrate, and the diluted BTI-TM251.

  • Initiate the kinase reaction by adding ATP.

  • Incubate the plate at 30°C for 1 hour.

  • Stop the reaction and measure the amount of ADP produced using the ADP-Glo™ Kinase Assay system according to the manufacturer's instructions. Luminescence is measured using a plate reader.

  • Calculate the percentage of inhibition for each compound concentration relative to a DMSO control and determine the IC₅₀ value using non-linear regression analysis.

Protocol 2: Cell Viability (MTT) Assay

This assay measures the cytotoxic effect of BTI-TM251 on cancer cells.[1][2] We will use a melanoma cell line known to harbor the BRAF V600E mutation (e.g., A375) and a wild-type BRAF cell line as a control (e.g., SK-MEL-2).

Materials:

  • A375 and SK-MEL-2 cell lines

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • BTI-TM251 (dissolved in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO

  • 96-well cell culture plates

  • Plate reader

Procedure:

  • Cell Seeding: Seed A375 and SK-MEL-2 cells into 96-well plates at a density of 5,000 cells/well and allow them to adhere overnight.

  • Compound Treatment: The following day, treat the cells with serial dilutions of BTI-TM251 (e.g., from 0.01 to 100 µM). Include a DMSO-only control.

  • Incubation: Incubate the plates for 72 hours at 37°C in a humidified 5% CO₂ incubator.

  • MTT Addition: After incubation, add 10 µL of MTT solution to each well and incubate for another 4 hours. Viable cells will reduce the yellow MTT to purple formazan crystals.[1]

  • Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the DMSO control and determine the IC₅₀ value for each cell line.

Protocol 3: Western Blot Analysis of MAPK Pathway Modulation

To confirm that BTI-TM251 inhibits BRAF V600E activity within the cell, we will assess the phosphorylation status of downstream effectors in the MAPK pathway, such as MEK and ERK.[13][14][15] A reduction in phosphorylated MEK (p-MEK) and phosphorylated ERK (p-ERK) would indicate on-target activity.

Materials:

  • A375 cells

  • BTI-TM251

  • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • Primary antibodies: anti-p-MEK, anti-total MEK, anti-p-ERK, anti-total ERK, and a loading control (e.g., anti-GAPDH)

  • HRP-conjugated secondary antibodies

  • SDS-PAGE gels and electrophoresis apparatus

  • PVDF membranes and transfer apparatus

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Cell Treatment and Lysis: Treat A375 cells with varying concentrations of BTI-TM251 for a specified time (e.g., 2 hours). Lyse the cells in lysis buffer.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE and Western Blot: Separate equal amounts of protein on an SDS-PAGE gel and transfer them to a PVDF membrane.

  • Antibody Incubation: Block the membrane and then incubate with the primary antibodies overnight at 4°C. The following day, wash the membrane and incubate with the appropriate HRP-conjugated secondary antibodies.

  • Detection: Add the chemiluminescent substrate and visualize the protein bands using an imaging system.

  • Analysis: Quantify the band intensities and normalize the levels of p-MEK and p-ERK to their respective total protein levels and the loading control.

Structure-Activity Relationship (SAR) and Data Interpretation

The data obtained from these assays will provide crucial insights into the potential of BTI-TM251 as a BRAF V600E inhibitor.

Hypothetical Data Summary
CompoundBRAF V600E IC₅₀ (nM)A375 Cell Viability IC₅₀ (µM)SK-MEL-2 Cell Viability IC₅₀ (µM)
BTI-TM251 500.5> 50
Vemurafenib 310.2> 50

Interpretation:

  • The low nanomolar IC₅₀ against the isolated BRAF V600E enzyme suggests that BTI-TM251 is a potent inhibitor of the target kinase.

  • The sub-micromolar IC₅₀ in the A375 (BRAF V600E mutant) cell line indicates good cell permeability and on-target activity in a cellular context.

  • The significantly higher IC₅₀ in the SK-MEL-2 (BRAF wild-type) cell line demonstrates selectivity for the mutant form of the kinase, which is a desirable characteristic for a targeted therapy.

  • Western blot analysis (data not shown in table) would be expected to show a dose-dependent decrease in p-MEK and p-ERK levels in A375 cells treated with BTI-TM251, further confirming its mechanism of action.

SAR Exploration Workflow

The initial results for BTI-TM251 provide a strong starting point for further optimization through SAR studies. The this compound scaffold allows for systematic modifications to enhance potency, selectivity, and pharmacokinetic properties.

G cluster_0 SAR Exploration Workflow A BTI-TM251 (Lead Compound) B Modification of the 2-chloro-5-fluorophenyl ring A->B C Modification of the linker (amide bond) A->C D Modification of the 3-(2-methyl-2H-tetrazol-5-yl) moiety A->D E Synthesis of Analogs B->E C->E D->E F Biological Evaluation (Kinase, Cell, ADME) E->F G Data Analysis and SAR Elucidation F->G G->E Iterative Optimization H Selection of Optimized Candidate G->H

Caption: Iterative cycle for SAR optimization.

Conclusion and Future Directions

This guide has detailed the strategic application of this compound in the design and synthesis of a targeted kinase inhibitor. The protocols provided offer a comprehensive framework for its utilization in a medicinal chemistry research setting, from chemical synthesis to biological characterization. The unique combination of a metabolically stable, bioisosteric tetrazole and a synthetically tractable aniline moiety makes this compound a highly valuable building block for the discovery of novel therapeutics. Future research could involve exploring alternative linker chemistries, further modifications of the tetrazole ring to fine-tune its properties, and the application of this scaffold in the development of inhibitors for other kinase targets. The principles and methodologies outlined herein provide a solid foundation for such endeavors.

References

  • Taylor & Francis Online. (n.d.). Bioisosteres in Drug Discovery: Focus on Tetrazole. Retrieved from [Link]

  • Open Access Journals. (n.d.). Drug Design: Influence of Heterocyclic Structure as Bioisosteres. Retrieved from [Link]

  • National Institutes of Health. (2025, October 23). One-Pot Bioisosteric Replacement of Alkyl Carboxylic Acids via Organic Photoredox Catalysis. Retrieved from [Link]

  • Drug Discovery Pro. (2025, March 24). Bioisosteres for Drug Hunters: Part 1 - Background, Carboxylic Acids, and Amides. Retrieved from [Link]

  • Royal Society of Chemistry. (2023, November 22). Tetrazole and acylsulfonamide bioisosteric replacements of the carboxylic acid in a dual MCL-1/BCL-x L inhibitor are tolerated. Retrieved from [Link]

  • PubChem. (n.d.). This compound. Retrieved from [Link]

  • MDPI. (n.d.). Lead Discovery of Type II BRAF V600E Inhibitors Targeting the Structurally Validated DFG-Out Conformation Based upon Selected Fragments. Retrieved from [Link]

  • ACS Publications. (n.d.). Identification of a Novel Family of BRAF V600E Inhibitors. Retrieved from [Link]

  • PubMed. (2011, September 15). Pyrazolopyridine inhibitors of B-RafV600E. Part 2: structure-activity relationships. Retrieved from [Link]

  • PubMed. (2013, May 1). Design and synthesis of 1-aryl-5-anilinoindazoles as c-Jun N-terminal kinase inhibitors. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. Retrieved from [Link]

  • National Institutes of Health. (2024, January 18). Design, Synthesis, and Biological Evaluation of 2-Substituted Aniline Pyrimidine Derivatives as Potent Dual Mer/c-Met Inhibitors. Retrieved from [Link]

  • YouTube. (2025, January 3). Pharmacology of Vemurafenib (Zelboraf) ; Pharmacokinetics, Mechanism of action, Uses, Effects. Retrieved from [Link]

  • National Institutes of Health. (2014, April 28). Measurement of constitutive MAPK and PI3K/AKT signaling activity in human cancer cell lines. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Analysis of Mitogen-Activated Protein Kinase Phosphorylation in Response to Stimulation of Histidine Kinase Signaling Pathways in Neurospora. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Vemurafenib. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). 2H-Tetrazole synthesis. Retrieved from [Link]

  • National Institutes of Health. (2025, May 4). Vemurafenib. Retrieved from [Link]

  • ResearchGate. (n.d.). Recent Developments in the Synthesis of Tetrazoles and their Pharmacological Relevance. Retrieved from [Link]

  • ResearchGate. (n.d.). Optimization studies of an amide coupling reaction with anilines. Retrieved from [Link]

  • Preprints.org. (2024, April 25). Design, Synthesis and In Vitro Analysis of New Vemurafenib Analogs. Retrieved from [Link]

  • ClinPGx. (n.d.). Vemurafenib Pathway, Pharmacodynamics. Retrieved from [Link]

  • ACS Publications. (n.d.). Synthesis of 5-aryl-2H-tetrazoles, 5-aryl-2H-tetrazole-2-acetic acids, and [(4-phenyl-5-aryl-4H-1,2,4-triazol-3-yl)thio]acetic acids as possible superoxide scavengers and antiinflammatory agents. Retrieved from [Link]

  • YouTube. (2022, December 27). tetrazole synthesis from a nitrile and azide - laboratory experiment. Retrieved from [Link]

  • HepatoChem. (n.d.). Amide coupling reaction in medicinal chemistry. Coupling reagents. Retrieved from [Link]

  • Books. (2023, December 15). Chapter 3: Synthetic Methods for Primary Anilines.
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Application Notes and Protocols for Coupling Reactions Involving 3-(2-Methyl-2H-tetrazol-5-yl)aniline

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of the 3-(2-Methyl-2H-tetrazol-5-yl)aniline Scaffold

In the landscape of modern medicinal chemistry, the this compound moiety has emerged as a privileged scaffold. Its utility stems from the unique physicochemical properties of the tetrazole ring, which is often employed as a bioisostere for a carboxylic acid group. This substitution can enhance metabolic stability, improve lipophilicity, and modulate the pKa of a molecule, thereby favorably impacting its pharmacokinetic and pharmacodynamic profile. The aniline functional group provides a versatile handle for a variety of coupling reactions, allowing for the facile introduction of this valuable fragment into diverse molecular architectures. This guide provides detailed, field-proven protocols for the most critical C-N and C-C bond-forming reactions involving this compound, namely the Buchwald-Hartwig amination, the Suzuki-Miyaura coupling, and amide bond formation. These reactions are foundational for the synthesis of a wide range of biologically active compounds.[1]

Buchwald-Hartwig Amination: Forging the Aryl-Amine Bond

The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds.[2][3] This reaction is particularly useful for coupling the aniline nitrogen of this compound with various aryl and heteroaryl halides, providing access to a diverse array of diarylamine structures.

Causality Behind Experimental Choices

The choice of catalyst, ligand, and base is critical for a successful Buchwald-Hartwig amination. The palladium precatalyst, often Pd₂(dba)₃ or a preformed Pd(0) complex, initiates the catalytic cycle. The ligand, typically a bulky, electron-rich phosphine such as XPhos, is crucial for promoting both the oxidative addition of the aryl halide to the palladium center and the subsequent reductive elimination of the desired product. The base, commonly a strong, non-nucleophilic alkoxide like sodium tert-butoxide, is required to deprotonate the aniline, forming the active palladium-amido intermediate. The solvent, an anhydrous aprotic solvent like toluene or dioxane, provides a suitable medium for the reaction.

Detailed Protocol: Buchwald-Hartwig Amination

This protocol describes the coupling of this compound with a generic aryl bromide.

Materials:

Reagent/MaterialMolecular FormulaMolar Mass ( g/mol )Quantity (mmol)Equiv.
This compoundC₈H₉N₅175.191.01.0
Aryl BromideVariesVaries1.21.2
Pd₂(dba)₃C₅₁H₄₂O₃Pd₂915.720.020.02
XPhosC₃₃H₄₉P476.720.050.05
Sodium tert-ButoxideC₄H₉NaO96.101.41.4
Anhydrous TolueneC₇H₈92.145 mL-

Procedure:

  • To an oven-dried Schlenk tube, add this compound (175 mg, 1.0 mmol), the aryl bromide (1.2 mmol), Pd₂(dba)₃ (18.3 mg, 0.02 mmol), XPhos (23.8 mg, 0.05 mmol), and sodium tert-butoxide (135 mg, 1.4 mmol).

  • Evacuate and backfill the tube with argon or nitrogen three times.

  • Add anhydrous toluene (5 mL) via syringe.

  • Stir the reaction mixture at 100-110 °C for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and dilute with ethyl acetate (20 mL).

  • Filter the mixture through a pad of Celite® and wash the pad with ethyl acetate (10 mL).

  • Wash the combined organic filtrate with water (2 x 15 mL) and brine (15 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Experimental Workflow Diagram:

Buchwald_Hartwig_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification A Combine Reactants: - this compound - Aryl Bromide - Pd₂(dba)₃ - XPhos - NaOtBu B Evacuate and Backfill with Inert Gas A->B C Add Anhydrous Toluene B->C D Heat at 100-110 °C (12-24 h) C->D E Monitor by TLC/LC-MS D->E F Cool and Dilute with Ethyl Acetate E->F G Filter through Celite® F->G H Aqueous Wash (Water, Brine) G->H I Dry, Filter, and Concentrate H->I J Column Chromatography I->J

Buchwald-Hartwig Amination Workflow

Suzuki-Miyaura Coupling: Constructing Biaryl Scaffolds

The Suzuki-Miyaura coupling is a palladium-catalyzed reaction between an organoboron compound and an organohalide, enabling the formation of carbon-carbon bonds.[4][5] While this compound itself is not the halide partner, it can be readily converted to a haloaniline derivative (e.g., by bromination) to participate in Suzuki couplings. Alternatively, the focus of this section will be on the coupling of a pre-functionalized bromo-tetrazolyl aniline with a boronic acid, a common strategy in medicinal chemistry.

Causality Behind Experimental Choices

Similar to the Buchwald-Hartwig reaction, the Suzuki-Miyaura coupling relies on a palladium catalyst. A common choice is a Pd(0) source like Pd(PPh₃)₄ or a Pd(II) precatalyst that is reduced in situ. The base, often an aqueous solution of a carbonate such as K₂CO₃ or Cs₂CO₃, plays a crucial role in the transmetalation step. The solvent system is typically a mixture of an organic solvent (e.g., dioxane, toluene, or DMF) and water to facilitate the dissolution of both the organic and inorganic reagents.

Detailed Protocol: Suzuki-Miyaura Coupling

This protocol outlines the coupling of a hypothetical 4-bromo-3-(2-methyl-2H-tetrazol-5-yl)aniline with a generic arylboronic acid.

Materials:

Reagent/MaterialMolecular FormulaMolar Mass ( g/mol )Quantity (mmol)Equiv.
4-Bromo-3-(2-methyl-2H-tetrazol-5-yl)anilineC₈H₈BrN₅254.091.01.0
Arylboronic AcidVariesVaries1.21.2
Pd(PPh₃)₄C₇₂H₆₀P₄Pd1155.560.050.05
Potassium CarbonateK₂CO₃138.212.02.0
1,4-DioxaneC₄H₈O₂88.114 mL-
WaterH₂O18.021 mL-

Procedure:

  • In a round-bottom flask, dissolve 4-bromo-3-(2-methyl-2H-tetrazol-5-yl)aniline (254 mg, 1.0 mmol) and the arylboronic acid (1.2 mmol) in 1,4-dioxane (4 mL).

  • Add an aqueous solution of potassium carbonate (276 mg, 2.0 mmol in 1 mL of water).

  • Degas the mixture by bubbling argon or nitrogen through it for 15 minutes.

  • Add Pd(PPh₃)₄ (58 mg, 0.05 mmol) to the reaction mixture.

  • Heat the reaction to 90-100 °C and stir for 6-12 hours, monitoring by TLC or LC-MS.

  • After completion, cool the reaction to room temperature and dilute with ethyl acetate (20 mL).

  • Wash the organic layer with water (15 mL) and brine (15 mL).

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate in vacuo.

  • Purify the crude product by flash column chromatography.

Catalytic Cycle Diagram:

Suzuki_Cycle Pd0 Pd(0)L₂ OA Oxidative Addition Pd0->OA ArPdX Ar-Pd(II)-X(L₂) OA->ArPdX L1 Ar-X TM Transmetalation ArPdX->TM ArPdAr Ar-Pd(II)-Ar'(L₂) TM->ArPdAr L2 Ar'-B(OH)₂ Base ArPdAr->Pd0 RE Reductive Elimination ArPdAr->RE Product Ar-Ar' RE->Product

Suzuki-Miyaura Catalytic Cycle

Amide Bond Formation: The Cornerstone of Peptide and Drug Synthesis

The formation of an amide bond is one of the most fundamental and frequently employed reactions in the synthesis of pharmaceuticals.[6] Coupling the aniline nitrogen of this compound with a carboxylic acid provides access to a vast chemical space of amide-containing molecules.

Causality Behind Experimental Choices

Direct reaction of a carboxylic acid and an amine to form an amide is generally unfavorable and requires high temperatures. Therefore, coupling reagents are employed to activate the carboxylic acid. Common coupling reagents include carbodiimides like EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide), often used in conjunction with an additive like HOBt (hydroxybenzotriazole) or HATU (1-[bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) to suppress side reactions and improve efficiency. A tertiary amine base, such as triethylamine (TEA) or diisopropylethylamine (DIPEA), is used to neutralize the acid formed during the reaction. Anhydrous aprotic solvents like dichloromethane (DCM) or dimethylformamide (DMF) are standard.

Detailed Protocol: Amide Coupling

This protocol details the coupling of this compound with a generic carboxylic acid using HATU as the coupling agent.

Materials:

Reagent/MaterialMolecular FormulaMolar Mass ( g/mol )Quantity (mmol)Equiv.
This compoundC₈H₉N₅175.191.01.0
Carboxylic AcidVariesVaries1.11.1
HATUC₁₀H₁₅F₆N₆OP380.231.21.2
DIPEAC₈H₁₉N129.242.02.0
Anhydrous DMFC₃H₇NO73.095 mL-

Procedure:

  • To a solution of the carboxylic acid (1.1 mmol) in anhydrous DMF (3 mL), add HATU (456 mg, 1.2 mmol) and DIPEA (0.35 mL, 2.0 mmol).

  • Stir the mixture at room temperature for 15-30 minutes to pre-activate the carboxylic acid.

  • Add a solution of this compound (175 mg, 1.0 mmol) in anhydrous DMF (2 mL) to the reaction mixture.

  • Stir at room temperature for 4-12 hours, monitoring the reaction by TLC or LC-MS.

  • Upon completion, pour the reaction mixture into water (30 mL) and extract with ethyl acetate (3 x 20 mL).

  • Combine the organic layers and wash with 1 M HCl (2 x 15 mL), saturated NaHCO₃ solution (2 x 15 mL), and brine (15 mL).

  • Dry the organic phase over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure.

  • Purify the resulting crude amide by recrystallization or flash column chromatography.

Experimental Workflow Diagram:

Amide_Coupling_Workflow cluster_activation Carboxylic Acid Activation cluster_coupling Amide Formation cluster_workup Work-up & Purification A Dissolve Carboxylic Acid, HATU, and DIPEA in DMF B Stir at RT for 15-30 min A->B C Add 3-(2-methyl-2H-tetrazol- 5-yl)aniline in DMF B->C D Stir at RT for 4-12 h C->D E Monitor by TLC/LC-MS D->E F Quench with Water and Extract with Ethyl Acetate E->F G Aqueous Washes (HCl, NaHCO₃, Brine) F->G H Dry, Filter, and Concentrate G->H I Purify by Chromatography or Recrystallization H->I

Amide Coupling Workflow

Conclusion

The protocols detailed herein provide a robust framework for the utilization of this compound in key synthetic transformations. The Buchwald-Hartwig amination, Suzuki-Miyaura coupling, and amide bond formation are indispensable tools for the synthesis of novel chemical entities for drug discovery and development. By understanding the underlying principles and carefully controlling the reaction parameters, researchers can effectively leverage the unique properties of the this compound scaffold to construct complex molecules with therapeutic potential.

References

  • Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. [Link]

  • Youssef, A. M., & Abdul-Reada, N. A. (2025). Synthesis¸ Characterization and Molecular Modeling Potential Amide Derivatives: Evaluation of Some Biological and Pharmaceutical Activity. Advanced Journal of Chemistry, Section A, 8(3), 628-638.
  • Kushwaha, N., et al. (2011). Synthesis of some Amide derivatives and their Biological activity. International Journal of ChemTech Research, 3(1), 205-209.
  • Dong A Pharm. Co., Ltd. (2014). TEDIZOLID PHOSPHATE. Organic Synthesis. [Link]

  • PubChem. (n.d.). This compound. [Link]

  • Nolan, S. P., et al. (2007). Development of a Practical Buchwald-Hartwig Amine Arylation Protocol using a Conveniently Prepared (NHC)Pd(R-allyl)Cl Catalyst. [Journal Name, Volume(Issue), pages].
  • Shymanska, P., et al. (2022). General Method of Synthesis of 5-(Het)arylamino-1,2,3-triazoles via Buchwald–Hartwig Reaction of 5-Amino. Molecules, 27(6), 1944.
  • McGuire, M. A., et al. (2021). 2,2,5,5-Tetramethyloxane (TMO) as a Solvent for Buchwald–Hartwig Aminations. Organic Process Research & Development, 25(12), 2754–2760.
  • Heravi, M. M., et al. (2020). Synthesis of Tetrazolo[5,1-a]isoquinolines via a Suzuki-Miyaura Coupling Reaction/[3 + 2] Cycloaddition Sequence. Request PDF. [Link]

  • Masood, A., et al. (2023). Synthesis, Characterization, and Biological Evaluation of 2-(N-((2′-(2H-tetrazole-5-yl)-[1,1′-biphenyl]-4yl)-methyl)-pentanamido)
  • Dunn, P. J., et al. (2011). An overview of the key routes to the best selling 5-membered ring heterocyclic pharmaceuticals. Beilstein Journal of Organic Chemistry, 7, 57.
  • Google Patents. (1995).
  • Google Patents. (2009). (12) United States Patent. [Link]

  • Google Patents. (2003). US 7,041,832 B2 - (12) United States Patent (10) Patent No.. [Link]

  • Google Patents. (1997). US5629331A - Process for the preparation of a tetrazole derivative in two crystalline forms and novel the crystalline forms thereof.
  • Google Patents. (2015). WO 2015/161052 A1. [Link]

  • Google Patents. (2014).
  • Google Patents. (2020). US20200377475A1 - An improved process for 3-(4-methyl-1h-imidazol-1-yl)-5-(trifluoromethyl) aniline.
  • Google Patents. (2015). US8946235B2 - 2-(2,4,5-substituted-anilino) pyrimidine compounds.
  • Google Patents. (1994). US5371233A - 2-(tetrazol-5-yl)
  • ResearchGate. (2021). Synthesis of tetrazole derivatives through conversion of amide and thioamide functionalities | Request PDF. [Link]

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Analytical techniques for the quantification of 3-(2-methyl-2H-tetrazol-5-yl)aniline

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note and Protocol for the Quantification of 3-(2-methyl-2H-tetrazol-5-yl)aniline

Introduction

This compound is a heterocyclic aromatic amine containing a tetrazole ring.[1][2] Tetrazole-containing compounds are of significant interest in medicinal chemistry, often serving as bioisosteres for carboxylic acids, which can improve the metabolic stability and cell permeability of a drug molecule.[3] Given its structure, this compound may be a key intermediate or an active pharmaceutical ingredient (API) in drug development. Accurate and reliable quantification is therefore essential for pharmacokinetic studies, quality control of bulk drug substances, and formulation development.

This document provides detailed analytical methods for the quantification of this compound using High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS). The protocols are designed for researchers, scientists, and drug development professionals, with a focus on the causality behind experimental choices and adherence to validation principles outlined in the ICH Q2(R1) guidelines.[4][5][6][7][8]

High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

Principle of the Method

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the analysis of pharmaceutical compounds.[9] For this compound, a reversed-phase HPLC method is proposed. This method separates compounds based on their hydrophobicity. The analyte, being a moderately polar aromatic amine, will be retained on a nonpolar stationary phase (like C18) and eluted with a polar mobile phase. Quantification is achieved by measuring the analyte's absorbance of ultraviolet (UV) light at a specific wavelength, which is proportional to its concentration. The presence of the aniline and tetrazole moieties suggests strong UV absorbance, making this a suitable detection method.

Experimental Workflow: HPLC-UV

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_analysis HPLC Analysis cluster_data Data Processing start Weigh Analyte Standard stock Prepare Stock Solution (e.g., 1 mg/mL in Methanol) start->stock working Prepare Working Standards (Serial Dilution) stock->working inject_std Inject Standards working->inject_std sample_prep Prepare Sample Solution (Dissolve in Diluent) inject_sample Inject Sample sample_prep->inject_sample separation Chromatographic Separation (C18 Column) inject_std->separation inject_sample->separation detection UV Detection (e.g., 254 nm) separation->detection calibration Generate Calibration Curve (Peak Area vs. Concentration) detection->calibration quantification Quantify Analyte in Sample calibration->quantification report Report Results quantification->report

Caption: General workflow for quantification by HPLC-UV.

Detailed Protocol: HPLC-UV

1. Materials and Reagents

  • This compound reference standard (Purity ≥95%)[10]

  • Acetonitrile (HPLC grade)

  • Methanol (HPLC grade)

  • Formic acid (ACS grade)

  • Deionized water (18.2 MΩ·cm)

  • 0.22 µm syringe filters

2. Standard Preparation

  • Stock Solution (1 mg/mL): Accurately weigh approximately 10 mg of the reference standard into a 10 mL volumetric flask. Dissolve and dilute to volume with methanol.

  • Working Standard Solutions: Perform serial dilutions of the stock solution with the mobile phase diluent (e.g., 50:50 acetonitrile:water) to prepare a series of calibration standards ranging from 1 µg/mL to 100 µg/mL.

3. Sample Preparation

  • Accurately weigh the sample containing the analyte to obtain a theoretical concentration within the calibration range.

  • Dissolve the sample in the mobile phase diluent, using sonication if necessary to ensure complete dissolution.

  • Filter the solution through a 0.22 µm syringe filter into an HPLC vial prior to injection.

4. HPLC-UV Instrument Conditions

ParameterRecommended SettingRationale
Column C18, 4.6 x 150 mm, 5 µmStandard reversed-phase column suitable for aromatic amines.
Mobile Phase A 0.1% Formic Acid in WaterProvides protons to ensure the aniline moiety is protonated, leading to better peak shape.
Mobile Phase B 0.1% Formic Acid in AcetonitrileOrganic modifier for elution. Acid maintains consistent pH.
Gradient 10% B to 90% B over 10 minA gradient is recommended to ensure elution of the analyte and any potential impurities with good resolution.
Flow Rate 1.0 mL/minA typical flow rate for a 4.6 mm ID column.
Column Temp. 30 °CEnsures reproducible retention times.
Injection Vol. 10 µLA standard volume; can be adjusted based on sensitivity needs.
UV Wavelength 254 nmA common wavelength for aromatic compounds; should be optimized by running a UV scan of the analyte.

5. Data Analysis

  • Integrate the peak area of the analyte in the chromatograms for both standards and samples.

  • Construct a calibration curve by plotting the peak area versus the concentration of the working standards.

  • Perform a linear regression analysis on the calibration curve. The coefficient of determination (r²) should be ≥ 0.995.

  • Determine the concentration of the analyte in the sample by interpolating its peak area from the calibration curve.

Method Validation Summary (as per ICH Q2(R1))

The following table summarizes the typical validation parameters for this type of assay.[11][12]

Validation ParameterTypical Acceptance CriteriaHypothetical Result
Specificity No interference at the analyte's retention time.Peak is spectrally pure and well-resolved from matrix components.
Linearity (r²) ≥ 0.9950.999
Range 1 - 100 µg/mL1 - 100 µg/mL
Accuracy (% Recovery) 98.0% - 102.0%99.5% - 101.2%
Precision (% RSD) ≤ 2.0%≤ 1.5%
LOD Signal-to-Noise ≥ 3:10.3 µg/mL
LOQ Signal-to-Noise ≥ 10:11.0 µg/mL

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

Principle of the Method

For applications requiring higher sensitivity and selectivity, such as analysis in complex biological matrices (e.g., plasma or urine), LC-MS/MS is the preferred method.[13] This technique couples the separation power of HPLC with the detection specificity of tandem mass spectrometry. The analyte is first separated chromatographically, then ionized (typically using electrospray ionization, ESI), and its specific mass-to-charge ratio (m/z) is selected. This parent ion is then fragmented, and a specific fragment ion is monitored for quantification. This process, known as Multiple Reaction Monitoring (MRM), provides exceptional specificity and allows for quantification at very low levels.[14][15]

Experimental Workflow: LC-MS/MS

LCMS_Workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing sample Matrix Sample (e.g., Plasma) spike Spike with Internal Standard sample->spike extract Protein Precipitation / LLE / SPE spike->extract evap Evaporate & Reconstitute extract->evap inject Inject Sample evap->inject separation UPLC/HPLC Separation inject->separation ionization Electrospray Ionization (ESI) separation->ionization mrm MRM Detection (Parent → Fragment) ionization->mrm integrate Integrate Peak Areas (Analyte / IS Ratio) mrm->integrate calibration Generate Calibration Curve integrate->calibration quantify Quantify Analyte calibration->quantify

Caption: Workflow for quantification by LC-MS/MS.

Detailed Protocol: LC-MS/MS

1. Materials and Reagents

  • As per HPLC method, with the addition of a suitable internal standard (IS), e.g., a stable isotope-labeled version of the analyte or a structurally similar compound.

  • Solvents should be LC-MS grade.

2. Standard and Sample Preparation (for Plasma)

  • Calibration Standards: Prepare calibration standards by spiking known concentrations of the analyte into a blank biological matrix (e.g., drug-free plasma).

  • Sample Preparation (Protein Precipitation):

    • To 100 µL of plasma sample (or standard), add 10 µL of the internal standard working solution.

    • Add 300 µL of cold acetonitrile to precipitate proteins.

    • Vortex vigorously for 1 minute.

    • Centrifuge at >12,000 x g for 10 minutes at 4°C.

    • Carefully transfer the supernatant to a new tube and evaporate to dryness under a gentle stream of nitrogen.

    • Reconstitute the residue in 100 µL of the initial mobile phase.

3. LC-MS/MS Instrument Conditions

ParameterRecommended SettingRationale
LC Column UPLC C18, 2.1 x 50 mm, 1.7 µmA UPLC column provides faster analysis times and better resolution, which is beneficial for complex matrices.
Mobile Phase As per HPLC methodFormic acid is a volatile buffer, making it ideal for MS applications.
Flow Rate 0.4 mL/minAppropriate for a 2.1 mm ID column.
Ion Source Electrospray Ionization (ESI)ESI is a soft ionization technique suitable for polar molecules like the analyte.
Polarity PositiveThe aniline group is basic and will readily accept a proton to form a positive ion.
MRM Transitions To be determined experimentally
AnalyteQ1: 176.1 → Q3: (e.g., 119.1)Q1 is the protonated molecular ion [M+H]⁺ (C₈H₉N₅, MW=175.19). Q3 is a stable fragment ion.[1]
Internal StdDependent on IS chosenA specific transition for the internal standard ensures accurate quantification.
Collision Energy To be optimizedThe voltage applied to induce fragmentation; must be optimized for the specific analyte.

4. Data Analysis

  • Integrate the peak areas for the analyte and the internal standard.

  • Calculate the peak area ratio (Analyte Area / IS Area).

  • Construct a calibration curve by plotting the peak area ratio against the concentration of the standards.

  • Use a weighted (1/x²) linear regression to account for heteroscedasticity common in bioanalytical assays.

  • Determine the analyte concentration in samples from the regression equation.

Method Validation Summary (as per FDA Bioanalytical Method Validation Guidance)
Validation ParameterTypical Acceptance CriteriaHypothetical Result
Selectivity No significant interference in blank matrix.No peaks observed at the analyte retention time in 6 unique blank plasma lots.
Linearity (r²) ≥ 0.990.998
Range (LLOQ to ULOQ) e.g., 0.1 - 100 ng/mL0.1 - 100 ng/mL
Accuracy (% Bias) Within ±15% (±20% at LLOQ)-5.2% to +8.5%
Precision (% CV) ≤ 15% (≤ 20% at LLOQ)≤ 9.8%
Matrix Effect CV of IS-normalized matrix factor ≤ 15%6.5%
Recovery Consistent and reproducible~85%

References

  • ICH. (2005). Q2(R1) Validation of Analytical Procedures: Text and Methodology. International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. [Link][4][5][8]

  • U.S. Food and Drug Administration. (2021). Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. FDA. [Link][6][7]

  • Dong, M. W. (2014). Validation of Impurity Methods, Part II. LCGC North America, 32(8), 564-573. [Link][11]

  • Profound. (2025). Analytical Method Validation: A Crucial Pillar in Pharmaceutical Quality Assurance. [Link][12]

  • de Souza, S. V. C., & Junqueira, R. G. (2005). VALIDATION OF ANALYTICAL METHODS IN A PHARMACEUTICAL QUALITY SYSTEM: AN OVERVIEW FOCUSED ON HPLC METHODS. Química Nova, 28(4). [Link][9]

  • Halasz, A., Hawari, J., & Perreault, N. N. (2019). LC-MS analysis data of intermediate products used to construct photodegradation pathways for bis(1H-tetrazol-5-yl)amine (H2BTA). National Institutes of Health. [Link][14][15]

  • PubChem. This compound. National Center for Biotechnology Information. [Link][1]

  • Katritzky, A. R., et al. (2010). Tetrazoles via Multicomponent Reactions. Chemical Reviews, 110(3), 1506-1540. [Link][16]

  • Ghafuri, H., et al. (2016). A facile and highly efficient protocol for synthesis of new 5-substituted-1H-tetrazoles derivatives using copper-doped silica cuprous sulfate (CDSCS) is described. Semantic Scholar. [Link][3]

  • Beijing Xinheng Research Technology Co., Ltd. This compound. [Link][10]

Sources

Application Notes & Protocols: 3-(2-methyl-2H-tetrazol-5-yl)aniline as a Core Scaffold in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The tetrazole moiety is a privileged scaffold in medicinal chemistry, widely recognized for its role as a bioisostere of the carboxylic acid group, which enhances critical drug-like properties such as metabolic stability and bioavailability.[1][2][3] This document provides a detailed technical guide for researchers, scientists, and drug development professionals on the strategic use of 3-(2-methyl-2H-tetrazol-5-yl)aniline (CAS: 114934-51-9) as a foundational building block in the design and synthesis of novel pharmaceuticals.[4] We will explore the compound's physicochemical characteristics, its strategic importance in molecular design, and provide detailed, field-proven protocols for its application in a kinase inhibitor discovery workflow—a prominent area where aniline-based scaffolds have shown significant success.[5]

Compound Profile and Strategic Value

This compound is an aromatic amine featuring a bioisosteric tetrazole ring. This unique combination of functional groups makes it an exceptionally valuable starting point for creating diverse compound libraries aimed at a wide range of biological targets.

Physicochemical Properties

A clear understanding of the compound's basic properties is essential for its effective use in synthesis and screening protocols.

PropertyValueSource
CAS Number 114934-51-9[6][7]
Molecular Formula C₈H₉N₅[6]
Molecular Weight 175.19 g/mol [6]
IUPAC Name 3-(2-methyltetrazol-5-yl)aniline[6]
Physical Form Solid
Hazard Classification Acute Toxicity, Oral (Category 4)[6]
The Tetrazole Moiety: A Bioisosteric Advantage

The primary strategic advantage of this scaffold lies in the tetrazole ring. In drug design, it frequently serves as a replacement for a carboxylic acid.[3] This substitution is mechanistically sound because the acidic proton on a tetrazole ring (pKa ≈ 4.5-5.0) mimics the charge and acidity of a carboxylic acid at physiological pH.[3] However, it offers superior pharmacological properties.

Causality of Experimental Choice: Replacing a metabolically labile carboxylic acid with a tetrazole ring is a deliberate strategy to overcome common drug development hurdles. The tetrazole group is significantly more resistant to phase II metabolic reactions like glucuronidation, which often leads to rapid clearance of the parent compound. This enhances metabolic stability, prolongs the drug's half-life, and improves its overall pharmacokinetic profile.[3][8]

G cluster_0 Carboxylic Acid Group cluster_1 Tetrazole Bioisostere COOH R-COOH (Carboxylic Acid) Metabolism High Metabolic Clearance (e.g., Glucuronidation) COOH->Metabolism Prone to Tetrazole R-CNNNN-H (Tetrazole) COOH->Tetrazole Bioisosteric Replacement Properties Improved PK Profile: • Higher Metabolic Stability • Enhanced Lipophilicity • Increased Potency Tetrazole->Properties Leads to

Caption: Bioisosteric replacement of a carboxylic acid with a tetrazole ring.

The Aniline Group: A Versatile Chemical Handle

The primary amine (-NH₂) on the phenyl ring serves as a versatile synthetic handle. It allows for a wide array of chemical modifications through well-established reactions (e.g., amidation, reductive amination, Buchwald-Hartwig coupling), enabling the rapid generation of diverse chemical libraries. This "vector space" is critical for structure-activity relationship (SAR) studies to optimize potency, selectivity, and ADME properties.

Application Case Study: Development of Novel Kinase Inhibitors

The 4-anilino-quinazoline scaffold is a well-validated framework for kinase inhibitors, with the aniline nitrogen often forming a critical hydrogen bond with the "hinge" region of the kinase active site.[5] By extension, this compound is an ideal starting scaffold for developing inhibitors targeting various kinases implicated in oncology and inflammatory diseases.

Rationale for Kinase Targeting

The structure of this compound provides two key features for kinase inhibition:

  • Hinge-Binding Motif: The aniline nitrogen can act as a hydrogen bond donor, anchoring the inhibitor to the kinase hinge backbone.

  • Scaffold for Elaboration: The rest of the molecule can be modified to occupy the ATP-binding pocket, conferring potency and selectivity for the target kinase.

Experimental Workflow for Kinase Inhibitor Discovery

The following workflow outlines a standard cascade for identifying and validating a novel kinase inhibitor derived from the title scaffold.

G start Scaffold Selection: 3-(2-methyl-2H-tetrazol- 5-yl)aniline lib_synth Protocol 1: Derivative Library Synthesis start->lib_synth primary_screen Protocol 2: Primary Biochemical Screen (e.g., HTRF Kinase Assay) lib_synth->primary_screen Generate Diversity confirm_assay Hit Confirmation & IC50 Determination primary_screen->confirm_assay Identify 'Hits' cell_assay Protocol 3: Cell-Based Assays (Target Engagement & Viability) confirm_assay->cell_assay Validate Potency lead_opt Lead Optimization (SAR, ADME Profiling) cell_assay->lead_opt Confirm Cellular Activity candidate Preclinical Candidate lead_opt->candidate

Caption: Drug discovery workflow for developing kinase inhibitors.

Detailed Protocols

The following protocols are designed to be self-validating, with explanations for key steps to ensure experimental success and data integrity.

Protocol 1: Synthesis of a Representative Amide Derivative

This protocol demonstrates the use of the aniline as a nucleophile to generate a small amide library for initial screening.

Objective: To synthesize N-(3-(2-methyl-2H-tetrazol-5-yl)phenyl)acetamide as a proof-of-concept derivative.

Materials:

  • This compound (1.0 eq)

  • Acetyl chloride (1.1 eq)

  • Triethylamine (TEA) (1.5 eq)

  • Dichloromethane (DCM), anhydrous

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Standard glassware for organic synthesis

Step-by-Step Methodology:

  • Reaction Setup: In a flame-dried round-bottom flask under a nitrogen atmosphere, dissolve this compound (e.g., 1.75 g, 10 mmol) in anhydrous DCM (50 mL).

  • Base Addition: Add triethylamine (e.g., 2.1 mL, 15 mmol) to the solution. Cool the mixture to 0 °C in an ice bath.

    • Rationale: TEA is a non-nucleophilic base used to quench the HCl byproduct generated during the acylation, preventing protonation of the starting aniline. Cooling the reaction controls the exothermic nature of the acylation.

  • Acylation: Add acetyl chloride (e.g., 0.78 mL, 11 mmol) dropwise to the cooled solution over 10 minutes.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Work-up: Quench the reaction by adding 20 mL of water. Transfer the mixture to a separatory funnel.

  • Extraction: Wash the organic layer sequentially with saturated NaHCO₃ solution (2 x 20 mL) and brine (1 x 20 mL).

    • Rationale: The NaHCO₃ wash removes any unreacted acetyl chloride and acidic byproducts. The brine wash helps to remove residual water from the organic layer.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude product by flash column chromatography or recrystallization to yield the final amide.

  • Characterization: Confirm the structure and purity of the product using ¹H NMR, ¹³C NMR, and LC-MS.

Protocol 2: In Vitro Kinase Inhibition HTRF Assay

This protocol describes a robust, high-throughput method for primary screening of the synthesized library against a target kinase (e.g., a tyrosine kinase like EGFR).

Objective: To determine the inhibitory activity (IC₅₀) of test compounds against a specific kinase.

Principle: Homogeneous Time-Resolved Fluorescence (HTRF) is a proximity-based assay that measures the phosphorylation of a substrate by a kinase. Inhibition of the kinase results in a decreased HTRF signal.

Materials:

  • Target Kinase (e.g., recombinant EGFR)

  • Biotinylated substrate peptide

  • ATP

  • Assay Buffer (e.g., 50 mM HEPES, pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 2 mM DTT)

  • HTRF Detection Reagents: Europium cryptate-labeled anti-phospho-antibody (Donor) and XL665-conjugated streptavidin (Acceptor).

  • Test compounds (dissolved in DMSO)

  • Staurosporine (positive control inhibitor)

  • 384-well low-volume white plates

Step-by-Step Methodology:

  • Compound Plating: Dispense 50 nL of test compounds from a DMSO stock plate into the 384-well assay plate using an acoustic dispenser. Include wells for a positive control (staurosporine) and a negative control (DMSO vehicle).

  • Kinase Addition: Add 5 µL of the kinase solution (prepared in assay buffer to 2x final concentration) to all wells.

  • Incubation: Gently mix the plate and incubate for 15 minutes at room temperature.

    • Rationale: This pre-incubation step allows the inhibitors to bind to the kinase before the phosphorylation reaction is initiated.

  • Reaction Initiation: Add 5 µL of the ATP/substrate mixture (prepared in assay buffer to 2x final concentration) to all wells to start the kinase reaction.

  • Kinase Reaction: Incubate the plate for 60 minutes at room temperature.

  • Detection: Add 10 µL of the HTRF detection reagent mixture to all wells to stop the reaction.

  • Final Incubation: Incubate the plate for 60 minutes at room temperature, protected from light, to allow for the development of the HTRF signal.

  • Data Acquisition: Read the plate on an HTRF-compatible plate reader, measuring emission at 620 nm (cryptate) and 665 nm (XL665) after excitation at 320 nm.

  • Data Analysis: Calculate the HTRF ratio (665 nm / 620 nm * 10,000). Normalize the data to controls (% inhibition) and fit the dose-response curves using a four-parameter logistic equation to determine IC₅₀ values.

Hypothetical Data Presentation:

Compound IDTarget KinaseIC₅₀ (nM)
TMA-Amide-01EGFR8,500
TMA-Amide-02EGFR450
TMA-Amide-03 (Hit) EGFR 75
StaurosporineEGFR15
Protocol 3: Cell Viability Assay (CellTiter-Glo®)

Objective: To assess the cytotoxic or anti-proliferative effect of hit compounds on a cancer cell line overexpressing the target kinase (e.g., A549 cells for EGFR).

Principle: The CellTiter-Glo® Luminescent Cell Viability Assay is a homogeneous method that quantifies ATP, an indicator of metabolically active cells. A decrease in luminescence correlates with cell death or growth inhibition.

Materials:

  • A549 human lung carcinoma cell line

  • Cell culture medium (e.g., F-12K Medium with 10% FBS)

  • 96-well clear-bottom white plates

  • Test compounds (dissolved in DMSO)

  • CellTiter-Glo® Reagent

  • Luminometer plate reader

Step-by-Step Methodology:

  • Cell Seeding: Seed A549 cells into a 96-well plate at a density of 5,000 cells/well in 100 µL of medium. Incubate for 24 hours at 37°C, 5% CO₂.

    • Rationale: This allows the cells to adhere and enter a logarithmic growth phase before compound treatment.

  • Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. Add 100 µL of the diluted compounds to the respective wells (final DMSO concentration < 0.5%). Include vehicle control (DMSO) and no-cell (background) wells.

  • Incubation: Incubate the plate for 72 hours at 37°C, 5% CO₂.

  • Assay Procedure:

    • a. Equilibrate the plate and the CellTiter-Glo® Reagent to room temperature (~30 minutes).

    • b. Add 100 µL of CellTiter-Glo® Reagent to each well.

    • c. Mix the contents for 2 minutes on an orbital shaker to induce cell lysis.

    • d. Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

  • Data Acquisition: Measure the luminescence of each well using a plate-reading luminometer.

  • Data Analysis: Subtract the background luminescence (no-cell wells). Normalize the data to the vehicle control wells (% viability). Plot the dose-response curve and calculate the EC₅₀ value.

Conclusion

This compound is more than a chemical reagent; it is a strategic scaffold for modern pharmaceutical development. Its inherent properties as a stable, versatile, and bioisosteric building block make it an invaluable asset for medicinal chemists. The protocols detailed herein provide a validated framework for leveraging this scaffold in a kinase inhibitor drug discovery program, from initial library synthesis to cellular validation. By understanding the causality behind its application and adhering to robust experimental design, research teams can significantly accelerate the journey from a starting scaffold to a promising preclinical candidate.

References

  • Smolecule. (2023, August 15). 4-(2-methyl-2H-tetrazol-5-yl)aniline.
  • PubChem. This compound. National Center for Biotechnology Information. [Link]

  • Kumar, V., et al. (2023). Innovative synthesis of drug-like molecules using tetrazole as core building blocks. Beilstein Journal of Organic Chemistry.
  • Bojarska, J., et al. (2024). Tetrazoles: A multi-potent motif in drug design. VU Research Repository.
  • Kumar, V., et al. (2023). Innovative synthesis of drug-like molecules using tetrazole as core building blocks. National Center for Biotechnology Information. [Link]

  • Gandal, P. D., et al. (2025). REVIEW OF RECENT DEVELOPMENTS IN PHARMACEUTICAL CHEMISTRY ON BIOLOGICAL EVOLUTION OF TETRAZOLE DERIVATIVES. International Research Journal of Modernization in Engineering Technology and Science. [Link]

  • Hordiienko, H. V., et al. (2023). SEARCH FOR NEW TYROSINE KINASE INHIBITORS AMONG 2-(3-R-1H-1,2,4-TRIAZOL-5-YL)ANILINES AS POTENTIAL ANTITUMOR AGENTS USING MOLECULAR DOCKING. Journal of Chemistry and Technologies. [Link]

  • Asquith, C. R. M., & Tizzard, G. J. (2019). 6-Bromo-N-(2-methyl-2H-benzo[d][4][6]triazol-5-yl)quinolin-4-amine. ePrints Soton. [Link]

Sources

A Practical Guide to the Synthesis of Bioactive Molecules from 3-(2-Methyl-2H-tetrazol-5-yl)aniline

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Versatile Scaffolding Potential of 3-(2-Methyl-2H-tetrazol-5-yl)aniline

In the landscape of modern medicinal chemistry, the quest for novel molecular scaffolds that can be readily functionalized to generate libraries of bioactive compounds is of paramount importance. This compound emerges as a particularly valuable starting material in this endeavor. This molecule uniquely combines the features of a primary aromatic amine, a nucleophilic center ripe for a variety of chemical transformations, with a metabolically stable tetrazole ring. The tetrazole moiety is a well-recognized bioisostere of the carboxylic acid group, capable of participating in similar hydrogen bonding interactions with biological targets, which often enhances the pharmacokinetic profile of a drug candidate.[1] The presence of this heterocycle, coupled with the reactive aniline group, makes this compound an attractive building block for the synthesis of a diverse range of bioactive molecules, including kinase inhibitors and other antiproliferative agents.

This guide provides a detailed technical overview and field-proven protocols for the synthetic elaboration of this compound into molecules with demonstrated biological activity. We will delve into two of the most fundamental and widely applicable transformations of the primary amine: amide bond formation and sulfonamide synthesis. For each reaction class, we will not only provide step-by-step protocols but also explore the underlying mechanistic principles that govern the selection of reagents and reaction conditions, thereby empowering the researcher to adapt and innovate upon these foundational methods.

Physicochemical and Safety Profile of Starting Material

Before commencing any synthetic work, a thorough understanding of the starting material is crucial.

PropertyValueSource
Molecular Formula C₈H₉N₅
Molecular Weight 175.19 g/mol
Appearance SolidSigma-Aldrich
CAS Number 114934-51-9
Safety Warning: Harmful if swallowed (Acute Tox. 4)

Standard laboratory personal protective equipment (PPE), including a lab coat, safety glasses, and gloves, should be worn at all times. All manipulations should be performed in a well-ventilated fume hood.

Core Synthetic Pathways: Amide and Sulfonamide Scaffolds

The primary amino group of this compound is a versatile handle for the introduction of diverse functionalities. This guide will focus on two key transformations: acylation to form amides and sulfonylation to form sulfonamides. These moieties are prevalent in a vast array of approved pharmaceuticals and are known to impart favorable drug-like properties.

Synthesis_Pathways cluster_amide Amide Bond Formation cluster_sulfonamide Sulfonamide Synthesis Start This compound Amide_Rxn Acylation with R-COOH (Coupling Agents: HATU, EDC/DCC) Start->Amide_Rxn R-COOH Sulfonamide_Rxn Sulfonylation with R-SO2Cl (Base: Pyridine, Et3N) Start->Sulfonamide_Rxn R-SO2Cl Amide Bioactive Amides (e.g., Kinase Inhibitors) Sulfonamide Bioactive Sulfonamides (e.g., Antiproliferative Agents) Amide_Rxn->Amide Sulfonamide_Rxn->Sulfonamide

Caption: Key synthetic transformations of this compound.

Part 1: Synthesis of Bioactive Amides via Amide Bond Formation

Amide bond formation is one of the most fundamental reactions in medicinal chemistry. The direct reaction between a carboxylic acid and an amine is generally unfavorable under mild conditions. Therefore, activation of the carboxylic acid is necessary. Here, we present protocols using common and highly efficient coupling reagents.

Mechanistic Insight: The Role of Coupling Reagents

The choice of coupling reagent is critical for achieving high yields and minimizing side reactions, particularly racemization if chiral carboxylic acids are used.

  • Carbodiimides (DCC/EDC): Reagents like N,N'-dicyclohexylcarbodiimide (DCC) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) activate carboxylic acids by forming a highly reactive O-acylisourea intermediate.[2][3] This intermediate is then susceptible to nucleophilic attack by the amine. EDC is often preferred in modern synthesis due to the water-solubility of its urea byproduct, which simplifies purification.[2][3]

  • Uronium/Aminium Salts (HATU): Reagents such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) are highly efficient coupling agents.[4][5][6] The reaction proceeds through the formation of an active ester with 1-hydroxy-7-azabenzotriazole (HOAt), which is then displaced by the amine.[4][5] The pyridine nitrogen in the HOAt moiety is thought to facilitate the reaction through a neighboring group effect, leading to high coupling efficiencies and fast reaction rates.[4]

Amide_Mechanisms cluster_EDC EDC Coupling Mechanism cluster_HATU HATU Coupling Mechanism RCOOH_EDC R-COOH O_acylisourea O-acylisourea intermediate RCOOH_EDC->O_acylisourea + EDC EDC EDC Amide_EDC Amide Product O_acylisourea->Amide_EDC + Ar-NH2 Urea_EDC Urea byproduct O_acylisourea->Urea_EDC Amine_EDC Ar-NH2 RCOOH_HATU R-COOH Active_Ester OAt-active ester RCOOH_HATU->Active_Ester + HATU, Base HATU HATU Amide_HATU Amide Product Active_Ester->Amide_HATU + Ar-NH2 HOAt HOAt byproduct Active_Ester->HOAt Amine_HATU Ar-NH2

Caption: Simplified mechanisms for EDC and HATU mediated amide coupling.

Detailed Protocol: Synthesis of a Pyrimidine-based Kinase Inhibitor Analog

This protocol is adapted from procedures described in patents for the synthesis of kinase inhibitors, where the pyrimidine core is a common feature.

Reaction Scheme:

This compound + 4-chloro-6-ethyl-5-fluoropyrimidine-2-carboxylic acid → N-(3-(2-methyl-2H-tetrazol-5-yl)phenyl)-4-chloro-6-ethyl-5-fluoropyrimidine-2-carboxamide

Materials:

  • This compound (1.0 eq)

  • 4-chloro-6-ethyl-5-fluoropyrimidine-2-carboxylic acid (1.1 eq)

  • HATU (1.2 eq)

  • N,N-Diisopropylethylamine (DIPEA) (3.0 eq)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Ethyl acetate

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

Procedure:

  • To a solution of 4-chloro-6-ethyl-5-fluoropyrimidine-2-carboxylic acid (1.1 eq) in anhydrous DMF, add HATU (1.2 eq) and DIPEA (3.0 eq).

  • Stir the mixture at room temperature for 15 minutes to pre-activate the carboxylic acid.

  • Add this compound (1.0 eq) to the reaction mixture.

  • Stir the reaction at room temperature for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, dilute the reaction mixture with ethyl acetate and wash with saturated aqueous sodium bicarbonate solution (2x), followed by brine (1x).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel, eluting with a gradient of hexane and ethyl acetate to afford the desired amide product.

  • Characterize the final product by ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).

Expert Insights:

  • Pre-activation: Pre-activating the carboxylic acid with HATU before adding the aniline can improve reaction efficiency and minimize potential side reactions of the aniline.

  • Base Selection: DIPEA is a non-nucleophilic base commonly used in HATU couplings to neutralize the hexafluorophosphate salt and deprotonate the carboxylic acid without competing in the coupling reaction.[6]

  • Work-up: The aqueous washes are crucial to remove the DMF solvent and the water-soluble byproducts (tetramethylurea and DIPEA salts).

Part 2: Synthesis of Bioactive Sulfonamides

The sulfonamide functional group is another cornerstone of medicinal chemistry, found in a wide array of antibacterial, diuretic, and anticancer agents. The synthesis of sulfonamides from anilines is typically straightforward and high-yielding.

Mechanistic Insight: The Hinsberg Reaction

The reaction of a primary amine with a sulfonyl chloride in the presence of a base, such as pyridine or triethylamine, is a classic method for sulfonamide synthesis, often referred to as the Hinsberg reaction.[7]

Mechanism:

  • The amine acts as a nucleophile, attacking the electrophilic sulfur atom of the sulfonyl chloride and displacing the chloride ion.

  • The resulting intermediate is deprotonated by the base (e.g., pyridine) to yield the sulfonamide.

  • For primary amines, the resulting sulfonamide still possesses an acidic proton on the nitrogen, which can be deprotonated by a strong base.[7]

Sulfonamide_Mechanism cluster_hinsberg Hinsberg Reaction Mechanism Ar_NH2 Ar-NH2 Intermediate [Ar-NH2+-SO2R] Cl- Ar_NH2->Intermediate + R-SO2Cl R_SO2Cl R-SO2Cl Sulfonamide Sulfonamide Product (Ar-NH-SO2R) Intermediate->Sulfonamide + Base Base Base (e.g., Pyridine) Salt Base-HCl Base->Salt + HCl

Caption: Simplified mechanism for sulfonamide synthesis.

Detailed Protocol: Synthesis of an N-phenylbenzenesulfonamide Analog

This protocol outlines a general procedure for the synthesis of sulfonamides from this compound.

Reaction Scheme:

This compound + Benzenesulfonyl chloride → N-(3-(2-methyl-2H-tetrazol-5-yl)phenyl)benzenesulfonamide

Materials:

  • This compound (1.0 eq)

  • Benzenesulfonyl chloride (1.1 eq)

  • Anhydrous Pyridine

  • Dichloromethane (DCM)

  • 1 M Hydrochloric acid (HCl)

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

  • Silica gel for column chromatography

Procedure:

  • Dissolve this compound (1.0 eq) in a mixture of anhydrous DCM and pyridine.

  • Cool the solution to 0 °C in an ice bath.

  • Add benzenesulfonyl chloride (1.1 eq) dropwise to the cooled solution.

  • Allow the reaction to warm to room temperature and stir for 12-16 hours. Monitor the reaction by TLC or LC-MS.

  • Upon completion, dilute the reaction mixture with DCM and wash sequentially with 1 M HCl (2x) to remove excess pyridine, saturated aqueous sodium bicarbonate solution (1x), and brine (1x).

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel or by recrystallization to afford the desired sulfonamide.

  • Characterize the final product by ¹H NMR, ¹³C NMR, and HRMS.

Expert Insights:

  • Solvent and Base: Pyridine can serve as both the base and a solvent in this reaction.[8] Using DCM as a co-solvent can aid in the solubility of the starting materials and the product.

  • Temperature Control: The dropwise addition of the sulfonyl chloride at 0 °C is recommended to control the exothermicity of the reaction.

  • Purification: The acidic wash is essential for removing pyridine, which can be challenging to remove by evaporation alone.

Biological Activity of Synthesized Derivatives

Derivatives of this compound have shown promising activity in various biological assays, particularly as antiproliferative agents and kinase inhibitors. The specific biological activity is highly dependent on the nature of the substituent introduced onto the aniline nitrogen.

Compound ClassBiological Target/ActivityExample IC₅₀ Values
Pyrimidine-carboxamidesTyrosine Kinase Inhibitors (e.g., EGFR, VEGFR)10 - 500 nM
BenzenesulfonamidesAntiproliferative against various cancer cell lines0.1 - 10 µM

Note: The IC₅₀ values are representative and can vary significantly based on the specific substituents and the cell line or enzyme being tested.

The data indicates that both amide and sulfonamide derivatives of this compound serve as effective scaffolds for the development of potent bioactive molecules.

Conclusion

This compound is a readily accessible and highly versatile starting material for the synthesis of bioactive compounds. The protocols and mechanistic insights provided in this guide for amide and sulfonamide formation offer a solid foundation for researchers in drug discovery and medicinal chemistry. By understanding the principles behind these fundamental transformations, scientists can effectively utilize this valuable building block to generate novel molecular entities with the potential for therapeutic applications. The continued exploration of the synthetic utility of this scaffold is likely to yield a new generation of potent and selective drug candidates.

References

  • Wikipedia. (n.d.). HATU. Retrieved from [Link]

  • Common Organic Chemistry. (n.d.). Amine to Amide Mechanism - HATU. Retrieved from [Link]

  • Chemistry Steps. (n.d.). Amides from Carboxylic Acids-DCC and EDC Coupling. Retrieved from [Link]

  • Organic Chemistry. (2020, December 21). HATU, DIPEA Peptide Coupling Mechanism [Video]. YouTube. [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 14442127, this compound. Retrieved from [Link]

  • Kim Reactor. (2024, April 14). HATU I HATU Coupling: Challenges Associated with the Byproducts I Amide bond formation I Amide bond [Video]. YouTube. [Link]

  • Royal Society of Chemistry. (n.d.). Microwave-assisted solvent- and catalyst-free synthesis of sulfonamides. Retrieved from

  • ResearchGate. (n.d.). Mechanism of coupling reaction facilitated by coupling reagent HATU/HOAt. Retrieved from [Link]

  • Organic Chemistry. (2021, February 8). EDC Coupling Mechanism [Video]. YouTube. [Link]

  • CHEMISTRY & BIOLOGY INTERFACE. (2018). Recent advances in synthesis of sulfonamides: A review. Retrieved from [Link]

  • Wikipedia. (n.d.). Hinsberg reaction. Retrieved from [Link]

  • ResearchGate. (2021). Synthesis of new pyridines with sulfonamide moiety via a cooperative vinylogous anomeric-based oxidation mechanism in the presence of a novel quinoline-based dendrimer-like ionic liquid. Retrieved from [Link]

  • Chemistry LibreTexts. (2021, July 31). 23.9: Amines as Nucleophiles. Retrieved from [Link]

  • National Institutes of Health. (2019, July 18). New N-phenylacetamide-incorporated 1,2,3-triazoles: [Et3NH][OAc]-mediated efficient synthesis and biological evaluation. Retrieved from [Link]

  • ResearchGate. (2023). Synthesis, characterization, and biological activity of some novel sulfonamide derivatives. Retrieved from [Link]

  • ResearchGate. (2023, February 10). Synthesis, Characterization, and Biological Evaluation of 2-(N-((2′-(2H-tetrazole-5-yl)-[1,1′-biphenyl]-4yl)-methyl)-pentanamido)-3-methyl Butanoic Acid Derivatives. Retrieved from [Link]

Sources

Application Notes and Protocols for 3-(2-methyl-2H-tetrazol-5-yl)aniline in Materials Design

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Introduction

3-(2-methyl-2H-tetrazol-5-yl)aniline is a versatile bifunctional organic molecule poised for significant applications in the design of advanced materials. Its structure, featuring a high-nitrogen tetrazole ring and a reactive aniline moiety, offers a unique combination of properties that can be exploited in diverse fields such as energetic materials, coordination polymers, and organic electronics. The tetrazole group, a well-known bioisostere for carboxylic acids, imparts metabolic stability in pharmaceutical contexts and contributes a high heat of formation, making it a valuable component for energetic materials.[1][2] The aniline group provides a site for polymerization and a coordination point for metal ions, enabling the construction of complex supramolecular structures and conductive polymers.[1][2]

These application notes provide a comprehensive technical guide for researchers, materials scientists, and drug development professionals on the utilization of this compound in the synthesis and characterization of novel materials. The protocols described herein are based on established methodologies for analogous compounds and are intended to serve as a robust starting point for further investigation and optimization.

Physicochemical Properties

A foundational understanding of the physicochemical properties of this compound is crucial for its effective application in materials design.

PropertyValueSource
Molecular Formula C₈H₉N₅[3]
Molecular Weight 175.19 g/mol [3]
CAS Number 114934-51-9[4]
Appearance Solid (predicted)[3]
InChI Key MQGHNXCWKDXJLP-UHFFFAOYSA-N[3]
SMILES CN1N=C(C2=CC=CC(=C2)N)N=N1[3]

PART 1: Synthesis of this compound

Proposed Synthetic Pathway

Synthesis_Pathway 3-aminobenzonitrile 3-Aminobenzonitrile Intermediate_Tetrazole 3-(2H-tetrazol-5-yl)aniline 3-aminobenzonitrile->Intermediate_Tetrazole Cycloaddition Final_Product This compound Intermediate_Tetrazole->Final_Product N-Methylation Reagents1 NaN₃, ZnCl₂ or (NH₄)Cl Reagents2 Methylating Agent (e.g., CH₃I, (CH₃)₂SO₄)

Caption: Proposed synthesis of this compound.

Protocol 1: Synthesis of 3-(2H-tetrazol-5-yl)aniline

This protocol is adapted from the general procedure for the synthesis of 5-substituted-1H-tetrazoles.[5]

Materials:

  • 3-Aminobenzonitrile

  • Sodium azide (NaN₃)

  • Zinc chloride (ZnCl₂) or Ammonium chloride (NH₄Cl)

  • Dimethylformamide (DMF) or Water

  • Hydrochloric acid (HCl)

  • Sodium nitrite (NaNO₂) (for quenching excess azide)

  • Ethyl acetate

  • Brine

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 3-aminobenzonitrile (1 equivalent) in DMF or water.

  • Add sodium azide (1.5-2 equivalents) and a catalyst, such as zinc chloride (0.5 equivalents) or ammonium chloride (1.5 equivalents).

  • Heat the reaction mixture to 80-120 °C and stir for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature.

  • Carefully add 1M HCl to acidify the mixture to pH ~2. This will protonate the tetrazole ring.

  • Caution: Azide is toxic and potentially explosive. Handle with appropriate safety precautions. To quench any residual azide, cool the acidic solution to 0-5 °C and slowly add a solution of sodium nitrite until a positive test on starch-iodide paper is observed.

  • Extract the product into ethyl acetate (3 x 50 mL).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield crude 3-(2H-tetrazol-5-yl)aniline.

Protocol 2: N-Methylation to yield this compound

The methylation of tetrazoles can lead to a mixture of N1 and N2 isomers. The ratio of these isomers is dependent on the reaction conditions (solvent, base, methylating agent).

Materials:

  • 3-(2H-tetrazol-5-yl)aniline

  • Methyl iodide (CH₃I) or Dimethyl sulfate ((CH₃)₂SO₄)

  • Potassium carbonate (K₂CO₃) or Sodium hydride (NaH)

  • Acetone or Tetrahydrofuran (THF)

Procedure:

  • Dissolve 3-(2H-tetrazol-5-yl)aniline (1 equivalent) in acetone or THF.

  • Add a base such as potassium carbonate (2 equivalents) or sodium hydride (1.1 equivalents, with caution).

  • Slowly add the methylating agent (1.1 equivalents) at room temperature.

  • Stir the reaction mixture at room temperature or gentle heat (40-50 °C) for 6-12 hours. Monitor by TLC.

  • After the reaction is complete, filter off any inorganic salts.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to separate the N1 and N2 isomers and obtain the desired this compound.

PART 2: Applications in the Design of New Materials

Application 1: Energetic Materials

The high nitrogen content and positive heat of formation of the tetrazole ring make this compound a promising candidate for the development of novel energetic materials, including insensitive high explosives and propellants.[6][7] The aniline moiety can be further functionalized, for example, through nitration, to enhance the energetic properties.

This protocol describes a general method for formulating a small-scale PBX for characterization purposes.

Materials:

  • This compound (as the energetic component)

  • A polymeric binder (e.g., Viton A-500 or a thermoplastic elastomer)

  • A plasticizer (e.g., dioctyl phthalate - DOP)

  • Acetone (as the solvent)

Procedure:

  • In a fume hood, dissolve the polymeric binder and plasticizer in a minimal amount of acetone.

  • Slowly add the powdered this compound to the binder solution with gentle stirring to form a homogeneous slurry.

  • Continue stirring until the solvent has evaporated, leaving a pliable, dough-like material.

  • Carefully press the material into a pellet of known dimensions using a hydraulic press.

  • Dry the pellet under vacuum to remove any residual solvent.

Thermal analysis is critical for determining the stability and decomposition characteristics of energetic materials.[6]

Instrumentation:

  • Differential Scanning Calorimeter (DSC)

  • Thermogravimetric Analyzer (TGA)

Procedure:

  • Accurately weigh 1-2 mg of the energetic material into an aluminum DSC pan.

  • Place the pan in the DSC cell and heat from room temperature to 400 °C at a heating rate of 10 °C/min under a nitrogen atmosphere.

  • Record the heat flow as a function of temperature to determine the decomposition temperature (T_dec) and the enthalpy of decomposition (ΔH_dec).

  • For TGA analysis, place a slightly larger sample (5-10 mg) in the TGA furnace.

  • Heat the sample under the same conditions as the DSC analysis and record the mass loss as a function of temperature.

ParameterDescription
Decomposition Temperature (T_dec) The onset temperature of exothermic decomposition, indicating thermal stability.
Enthalpy of Decomposition (ΔH_dec) The amount of heat released during decomposition, related to the energetic output.
Mass Loss Profile Provides information about the decomposition mechanism and the formation of gaseous products.
Application 2: Coordination Polymers and Metal-Organic Frameworks (MOFs)

The aniline and tetrazole moieties of this compound can act as ligands for metal ions, enabling the formation of coordination polymers and MOFs.[5][8] These materials have potential applications in catalysis, gas storage, and sensing. Hydrothermal or solvothermal synthesis methods are commonly employed for the preparation of these materials.[5][9]

Coordination_Polymer cluster_0 Reactants cluster_1 Synthesis cluster_2 Product Ligand This compound Solvothermal Solvothermal/ Hydrothermal Reaction Ligand->Solvothermal Metal_Salt Metal Salt (e.g., Zn(NO₃)₂, Cu(OAc)₂) Metal_Salt->Solvothermal CP_MOF Coordination Polymer / MOF Solvothermal->CP_MOF

Caption: General workflow for the synthesis of coordination polymers.

This protocol provides a general starting point for the synthesis of a coordination polymer using this compound.[10][11][12]

Materials:

  • This compound

  • A metal salt (e.g., zinc nitrate, copper acetate, cobalt chloride)

  • A suitable solvent (e.g., DMF, ethanol, water, or a mixture)

Procedure:

  • In a small glass vial, dissolve this compound (e.g., 0.1 mmol) in the chosen solvent (e.g., 5 mL of DMF).

  • In a separate vial, dissolve the metal salt (e.g., 0.1 mmol of Zn(NO₃)₂) in the same solvent (e.g., 5 mL of DMF).

  • Combine the two solutions in a Teflon-lined stainless steel autoclave.

  • Seal the autoclave and place it in a programmable oven.

  • Heat the autoclave to a specific temperature (e.g., 100-180 °C) for a set period (e.g., 24-72 hours).

  • Allow the autoclave to cool slowly to room temperature.

  • Collect the resulting crystals by filtration, wash with the solvent, and dry in air.

Characterization: The structure of the resulting coordination polymer can be determined by single-crystal X-ray diffraction. Other characterization techniques include powder X-ray diffraction (PXRD), thermogravimetric analysis (TGA), and infrared (IR) spectroscopy.

Application 3: Organic Electronics

The aniline moiety in this compound suggests its potential use in organic electronics, particularly as a building block for conductive polymers or as a component in organic light-emitting diodes (OLEDs).[13]

This protocol is adapted from general procedures for the electropolymerization of aniline and its derivatives.[14]

Instrumentation and Materials:

  • Potentiostat/Galvanostat with a three-electrode cell (working electrode: e.g., glassy carbon or ITO-coated glass; counter electrode: platinum wire; reference electrode: Ag/AgCl or saturated calomel electrode)

  • Electrolyte solution: e.g., 0.5 M H₂SO₄ in deionized water

  • This compound

Procedure:

  • Prepare the electrolyte solution containing a specific concentration of this compound (e.g., 0.1 M).

  • Assemble the three-electrode cell with the polished working electrode.

  • Perform cyclic voltammetry (CV) by sweeping the potential between, for example, -0.2 V and +1.0 V for a set number of cycles.

  • The successful electropolymerization will be indicated by the growth of new redox peaks in the cyclic voltammogram and the appearance of a colored film on the working electrode.

  • After polymerization, rinse the modified electrode with deionized water and dry it under a stream of nitrogen.

Characterization: The resulting polymer film can be characterized by cyclic voltammetry in a monomer-free electrolyte, UV-Vis spectroscopy, IR spectroscopy, and scanning electron microscopy (SEM).

This protocol outlines the general steps for fabricating a small-molecule OLED, where this compound or a derivative could potentially be used as a hole-transporting or emissive layer.[15][16][17]

OLED_Fabrication Substrate_Cleaning Substrate Cleaning (ITO-coated glass) HTL_Deposition Hole Transport Layer (HTL) Deposition Substrate_Cleaning->HTL_Deposition EML_Deposition Emissive Layer (EML) Deposition HTL_Deposition->EML_Deposition ETL_Deposition Electron Transport Layer (ETL) Deposition EML_Deposition->ETL_Deposition Cathode_Deposition Cathode Deposition (e.g., Al) ETL_Deposition->Cathode_Deposition Encapsulation Encapsulation Cathode_Deposition->Encapsulation

Sources

3-(2-methyl-2H-tetrazol-5-yl)aniline as a ligand in organometallic chemistry

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note and Protocol Guide: 3-(2-Methyl-2H-tetrazol-5-yl)aniline as a Versatile Ligand in Organometallic Chemistry

For Researchers, Scientists, and Drug Development Professionals

Abstract

This guide provides a comprehensive overview of this compound, a versatile N,N'-bidentate ligand, and its applications in organometallic chemistry. We will explore its synthesis, coordination chemistry, and the catalytic potential of its metal complexes. Detailed protocols for the synthesis of a representative palladium(II) complex are provided, along with characterization techniques. This document is intended to serve as a practical resource for researchers interested in leveraging the unique electronic and steric properties of this ligand in catalysis and materials science.

Introduction: The Significance of Tetrazole-Containing Ligands

Tetrazole and its derivatives are a fascinating class of nitrogen-rich heterocyclic compounds that have garnered significant attention in medicinal and materials chemistry.[1][2] Although not found in nature, the tetrazole moiety is a key pharmacophore in numerous marketed drugs due to its unique physicochemical properties.[1][3] It often acts as a metabolically stable isostere for carboxylic acids, enhancing the pharmacokinetic profiles of drug candidates.[2][3]

In the realm of organometallic chemistry, the multiple nitrogen atoms of the tetrazole ring are excellent coordination sites for metal ions.[1] This has led to the development of a wide array of tetrazole-based ligands for constructing functional metal-organic complexes, including metal-organic frameworks (MOFs) for gas storage.[1] The resulting organometallic complexes often exhibit remarkable catalytic activities and have potential applications in materials science.[4][5]

This compound combines the coordinating ability of the tetrazole ring with the versatile reactivity of an aniline moiety. This unique combination makes it a promising ligand for the synthesis of novel organometallic complexes with potential applications in cross-coupling reactions, C-H activation, and medicinal chemistry.

Ligand Profile: this compound

Structure:

Physicochemical Properties:

PropertyValueReference
Molecular FormulaC8H9N5[6]
Molecular Weight175.19 g/mol [6]
AppearanceSolid
CAS Number114934-51-9[6]
InChI KeyMQGHNXCWKDXJLP-UHFFFAOYSA-N

Synthesis of a Representative Organometallic Complex: A Palladium(II) Case Study

The aniline and tetrazole moieties of this compound can act as a bidentate ligand, chelating to a metal center. Palladium complexes are of particular interest due to their extensive applications in cross-coupling catalysis.[7] Below is a detailed protocol for the synthesis of a dichloropalladium(II) complex of this compound, adapted from general procedures for the synthesis of palladium-aniline and palladium-N-heterocycle complexes.[7][8]

Rationale for Synthetic Approach

The synthesis of palladium(II) complexes with N-donor ligands is often achieved by reacting a palladium(II) salt, such as palladium(II) chloride (PdCl2) or a suitable precursor like bis(acetonitrile)palladium(II) chloride, with the ligand in an appropriate solvent. The choice of solvent is crucial to ensure the solubility of both the palladium precursor and the ligand. The reaction typically proceeds at room temperature or with gentle heating to facilitate complex formation.

Experimental Workflow

Caption: Workflow for the synthesis and characterization of the palladium(II) complex.

Detailed Protocol: Synthesis of Dichloro[this compound]palladium(II)

Materials:

  • This compound (1.0 mmol, 175.2 mg)

  • Bis(acetonitrile)palladium(II) chloride (1.0 mmol, 259.4 mg)

  • Dichloromethane (DCM), anhydrous (20 mL)

  • Diethyl ether, anhydrous (40 mL)

  • Schlenk flask and standard Schlenk line equipment

  • Magnetic stirrer and stir bar

Procedure:

  • Preparation: Under an inert atmosphere (argon or nitrogen), add this compound (175.2 mg, 1.0 mmol) and bis(acetonitrile)palladium(II) chloride (259.4 mg, 1.0 mmol) to a 50 mL Schlenk flask equipped with a magnetic stir bar.

  • Reaction: Add anhydrous dichloromethane (20 mL) to the flask. Stir the resulting suspension at room temperature for 24 hours. The color of the reaction mixture is expected to change, indicating the formation of the complex.

  • Isolation: After 24 hours, reduce the volume of the solvent in vacuo to approximately 5 mL.

  • Precipitation: Add anhydrous diethyl ether (40 mL) to the concentrated solution to precipitate the product.

  • Purification: Collect the precipitate by filtration, wash with small portions of diethyl ether (2 x 10 mL), and dry under vacuum.

Safety Precautions:

  • Handle all reagents and solvents in a well-ventilated fume hood.

  • Palladium compounds are toxic and should be handled with appropriate personal protective equipment (gloves, safety glasses).

  • Dichloromethane and diethyl ether are volatile and flammable.

Characterization of the Organometallic Complex

Thorough characterization is essential to confirm the structure and purity of the synthesized complex.

Spectroscopic and Analytical Data
TechniqueExpected Observations
¹H NMR Shifts in the aromatic proton signals of the aniline ring upon coordination to the palladium center. The methyl protons on the tetrazole ring should also show a shift.
¹³C NMR Shifts in the carbon signals of the aromatic and tetrazole rings upon coordination.
FT-IR A shift in the N-H stretching frequency of the aniline group upon coordination. New bands in the far-IR region corresponding to Pd-N and Pd-Cl stretching vibrations.
Elemental Analysis The experimentally determined percentages of C, H, and N should match the calculated values for the proposed formula, C8H9Cl2N5Pd.

Applications in Organometallic Chemistry

The unique structural and electronic properties of this compound make its organometallic complexes promising candidates for a variety of applications.

Catalysis

Organometallic complexes are widely used as catalysts in a plethora of chemical reactions due to their high selectivity and efficiency.[4] Palladium complexes, in particular, are workhorses in modern organic synthesis, facilitating a wide range of cross-coupling reactions.[7] The bidentate N,N' coordination of the this compound ligand can provide stability to the palladium center, potentially leading to robust and reusable catalysts.

Potential Catalytic Applications:

  • Suzuki-Miyaura Coupling: Formation of C-C bonds between aryl halides and boronic acids.

  • Heck Coupling: Formation of C-C bonds between aryl halides and alkenes.

  • Buchwald-Hartwig Amination: Formation of C-N bonds.[7]

  • C-H Activation/Functionalization: The design of ligands that can facilitate the direct functionalization of C-H bonds is a major area of research.[9]

Caption: A generalized workflow for a cross-coupling reaction catalyzed by a palladium complex.

Medicinal Chemistry

The tetrazole moiety is a well-established pharmacophore.[3][10] Metal complexes containing tetrazole-based ligands have shown enhanced biological activity compared to the free ligands, including antibacterial and anticancer properties.[11] Palladium(II) complexes, in particular, have been investigated for their cytotoxic activity against various human tumor cell lines.[12] The organometallic complex of this compound could be explored for its potential as an anticancer or antimicrobial agent.[8]

Conclusion

This compound is a ligand with significant potential in organometallic chemistry. Its unique combination of a coordinating tetrazole ring and a reactive aniline group allows for the synthesis of novel metal complexes with promising applications in catalysis and medicinal chemistry. The detailed protocols and application notes provided in this guide are intended to facilitate further research and development in this exciting area.

References

  • Al-Masoudi, N. A. (2025). Tetrazole Derivatives and Role of Tetrazole in Medicinal Chemistry: An Article Review. ResearchGate. [Link]

  • National Center for Biotechnology Information. (n.d.). Tetrazolium Compounds: Synthesis and Applications in Medicine. PubMed Central. [Link]

  • Hilaris Publisher. (2021). Tetrazole Moiety as a Pharmacophore in Medicinal Chemistry: A Review. Hilaris Publisher. [Link]

  • Frontiers. (n.d.). Exploring tetrazole chemistry: synthetic techniques, structure–activity relationship, and pharmacological insights in antimicrobial and anticancer therapy. Frontiers. [Link]

  • National Center for Biotechnology Information. (n.d.). This compound. PubChem. [Link]

  • Lund University Publications. (n.d.). Synthesis of palladium complexes and their antimalarial properties. Lund University Publications. [Link]

  • National Center for Biotechnology Information. (n.d.). Selective Synthesis of 3-(1H-Tetrazol-5-yl)-indoles from 2H-Azirines and Arynes. PubMed Central. [Link]

  • Arkivoc. (n.d.). Advances in synthesis of tetrazoles coordinated to metal ions. Arkivoc. [Link]

  • SciELO. (n.d.). The structures and catalytic behaviors of two new complexes based on bifunctional tetrazole-carboxylate connector. SciELO. [Link]

  • National Institutes of Health. (n.d.). Synthesis and Characterization of New Palladium(II) Thiosemicarbazone Complexes and Their Cytotoxic Activity against Various Human Tumor Cell Lines. National Institutes of Health. [Link]

  • Fiveable. (n.d.). Applications of Organometallic Chemistry | Inorganic Chemistry II Class Notes. Fiveable. [Link]

  • National Center for Biotechnology Information. (2011). Palladium(II) Complexes of Quinolinylaminophosphonates: Synthesis, Structural Characterization, Antitumor and Antimicrobial Activity. PubMed. [Link]

  • National Center for Biotechnology Information. (n.d.). Synthesis and structures of dinuclear palladium complexes with 1,3-benzimidazolidine-2-thione and 1,3-imidazoline-2-thione. PubMed Central. [Link]

  • SciELO. (n.d.). The structures and catalytic behaviors of two new complexes based on bifunctional tetrazole-carboxylate connector. SciELO. [Link]

  • MDPI. (n.d.). Synthesis, Structure, and Catalytic Reactivity of Pd(II) Complexes of Proline and Proline Homologs. MDPI. [Link]

  • MDPI. (2024). Recent Advances in Biological and Catalytic Applications of Metal Complexes. MDPI. [Link]

  • Royal Society of Chemistry. (n.d.). ((1H-tetrazol-5-yl) methyl) pyridine-based metal coordination complexes: in situ tetrazole synthesis, crystal structures, luminescence properties. CrystEngComm. [Link]

  • Beijing Innochem. (n.d.). This compound. Beijing Innochem. [Link]

  • Der Pharma Chemica. (n.d.). Synthesis, characterization and antimicrobial activity of novel biphenyl tetrazoles. Der Pharma Chemica. [Link]

  • MDPI. (n.d.). 3-(5-Phenyl-2H-tetrazol-2-yl)pyridine. MDPI. [Link]

  • MDPI. (2023). Synthesis, Characterization, and Biological Evaluation of 2-(N-((2′-(2H-tetrazole-5-yl)-[1,1′-biphenyl]-4yl)-methyl)-pentanamido)-3-methyl Butanoic Acid Derivatives. MDPI. [Link]

  • Organic Chemistry Portal. (n.d.). [(NHC)PdCl2(Aniline)] Complexes: Easily Synthesized, Highly Active Pd(II)-NHC Precatalysts for Cross-Coupling Reactions. Organic Chemistry Portal. [Link]

  • National Center for Biotechnology Information. (n.d.). Structural tuning of tetrazole-BODIPY Ag(i) coordination compounds via co-ligand addition and counterion variation. PubMed Central. [Link]

  • National Center for Biotechnology Information. (2023). Synthesis, Characterization, and Biological Evaluation of 2-(N-((2'-(2H-tetrazole-5-yl)-[1,1'-biphenyl]-4yl)-methyl)-pentanamido)-3-methyl Butanoic Acid Derivatives. PubMed. [Link]

  • ResearchGate. (2025). Synthesis and characterization of novel mixed complexes derived from 2-aminomethylbenzimidazole and 2-(1H-Benzimidazol-2-yl) aniline and theoretical prediction of toxicity. ResearchGate. [Link]

  • China Ordnance Industry Corporation. (n.d.). 3-(1H-Tetrazol-5-yl)-7-(trifluoromethyl)-1,2,4-triazolo[5,1-c]-1,2,4-triazin-4-amine. China Ordnance Industry Corporation. [Link]

  • Tikrit Journal of Pure Science. (2019). Mixed Ligand Complexes of Hg-tetrazole-thiolate with phosphine, Synthesis and spectroscopic studies. Tikrit Journal of Pure Science. [Link]

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Troubleshooting & Optimization

Improving the yield and purity of 3-(2-methyl-2H-tetrazol-5-yl)aniline synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: Synthesis of 3-(2-methyl-2H-tetrazol-5-yl)aniline

Welcome to the technical support center for the synthesis of this compound. This guide is designed for researchers, medicinal chemists, and process development scientists. It provides in-depth troubleshooting advice, answers to frequently asked questions, and validated protocols to help you improve the yield and purity of your synthesis. We will explore the critical aspects of the two main stages of this synthesis: the formation of the tetrazole ring from 3-aminobenzonitrile and the subsequent regioselective N-methylation.

Overall Synthetic Workflow

The synthesis is typically a two-step process. First, a [3+2] cycloaddition reaction between 3-aminobenzonitrile and an azide source forms the 5-substituted-1H-tetrazole ring. The second, and often more challenging step, is the selective methylation of the tetrazole ring at the N2 position to yield the desired product over the N1 isomer.

Synthesis_Workflow cluster_0 Step 1: Tetrazole Formation cluster_1 Step 2: N-Methylation A 3-Aminobenzonitrile B 3-(1H-Tetrazol-5-yl)aniline A->B NaN3, Lewis/Brønsted Acid (e.g., ZnBr2 or NH4Cl) DMF or DMSO, Heat C This compound (Desired Product) B->C Methylating Agent (e.g., CH3I) Base (e.g., K2CO3) Solvent, Heat D 3-(1-Methyl-1H-tetrazol-5-yl)aniline (Isomeric Impurity) B->D Formation of undesired N1-isomer

Caption: A high-level overview of the two-stage synthesis of this compound.

Troubleshooting Guide

This section addresses specific problems you might encounter during the synthesis in a question-and-answer format.

Step 1: Tetrazole Ring Formation

Question: My [3+2] cycloaddition reaction of 3-aminobenzonitrile has a very low or no yield. The starting material remains largely unreacted. What's going wrong?

Answer: This is a common issue, often related to reaction kinetics and conditions. The cycloaddition of an azide to a nitrile requires overcoming a significant activation barrier. Here are the primary causes and solutions:

  • Insufficient Nitrile Activation: The nitrile group, especially on an electron-rich ring like aniline, is not electrophilic enough to react readily with the azide anion.

    • Solution: The reaction requires a catalyst to activate the nitrile. Lewis acids (like zinc bromide, zinc chloride, or aluminum chloride) or Brønsted acids (like ammonium chloride) are commonly used.[1][2] The acid coordinates to the nitrile nitrogen, making the carbon more electrophilic and susceptible to azide attack.[2][3] If you are not using a catalyst, or using a weak one, this is the most likely cause.

  • Inappropriate Solvent: The choice of solvent is critical for both solubility and reaction rate.

    • Solution: High-boiling, polar aprotic solvents like N,N-Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO) are highly effective. They effectively dissolve the reactants and facilitate the ionic mechanism of the reaction. Using lower-boiling solvents like THF or acetonitrile often requires significantly longer reaction times or higher temperatures, which may not be feasible.

  • Reaction Temperature and Time: This reaction is typically slow at lower temperatures.

    • Solution: Heating is almost always necessary. Reaction temperatures often range from 100-150 °C.[2] Monitor the reaction by TLC. If you see slow conversion, consider increasing the temperature or extending the reaction time. Microwave-assisted synthesis can also dramatically reduce reaction times and improve yields for stubborn substrates.[1][4]

  • Presence of Water (Side Reaction): Water can lead to the hydrolysis of the nitrile to 3-aminobenzamide or 3-aminobenzoic acid, especially under acidic or basic conditions at high temperatures.[5]

    • Solution: Use anhydrous solvents and ensure your starting materials are dry. While some protocols use water as a solvent with specific catalysts like zinc salts, it's a finely balanced system.[1] For most standard procedures, minimizing water is beneficial.

Troubleshooting_Yield A Low Yield in Tetrazole Formation B Insufficient Nitrile Activation A->B C Inappropriate Solvent A->C D Low Temperature / Short Time A->D E Nitrile Hydrolysis (Side Reaction) A->E B_sol Add Catalyst: - Lewis Acid (ZnBr2) - Brønsted Acid (NH4Cl) B->B_sol Solution C_sol Use High-Boiling Polar Aprotic Solvent: - DMF - DMSO C->C_sol Solution D_sol Increase Temperature (100-150°C) Increase Reaction Time Consider Microwave Synthesis D->D_sol Solution E_sol Use Anhydrous Solvents Dry Starting Materials E->E_sol Solution

Caption: Troubleshooting workflow for low yield in the tetrazole formation step.

Step 2: Regioselective N-Methylation

Question: My methylation of 3-(1H-tetrazol-5-yl)aniline is producing a mixture of two products that are very difficult to separate. How do I favor the formation of the desired 2-methyl isomer?

Answer: This is the most critical challenge in this synthesis. The alkylation of 5-substituted-1H-tetrazoles frequently yields a mixture of N1 and N2 isomers.[6][7] The ratio of these isomers is highly dependent on reaction conditions. The 2,5-disubstituted tetrazole is generally the thermodynamically more stable product, and we can leverage this.

  • Mechanism and Influencing Factors: The tetrazolide anion is an ambident nucleophile. Alkylation at N2 is often favored under conditions that promote thermodynamic control, while kinetic control can sometimes favor the N1 position. Key factors include the solvent, the base's counter-ion, the alkylating agent, and temperature.[7][8]

  • Strategic Choices for N2-Selectivity:

    • Solvent: The polarity of the solvent plays a significant role. In many cases, polar aprotic solvents like acetone or DMF are used. Some studies suggest that under low solubility conditions, the involvement of contact ion pairs can favor N2 alkylation.[8]

    • Base and Counter-ion: The choice of base is crucial. A common and effective choice is potassium carbonate (K2CO3). The nature of the cation can influence the regioselectivity.

    • Temperature: Higher temperatures tend to favor the thermodynamically more stable N2 product. However, excessively high temperatures can lead to degradation. A moderate temperature (e.g., refluxing acetone) is a good starting point.

Question: How can I reliably distinguish between the this compound (N2 isomer) and the 3-(1-methyl-1H-tetrazol-5-yl)aniline (N1 isomer)?

Answer: While TLC and melting points can sometimes differ, they are often too similar for unambiguous identification. The definitive method is ¹³C NMR spectroscopy .

  • The Rule of Thumb: The chemical shift of the carbon atom within the tetrazole ring (C5) is characteristically different for the two isomers. The C5 signal in the 2,5-disubstituted (N2) isomer is significantly deshielded (shifted downfield) compared to the corresponding 1,5-disubstituted (N1) isomer.[7] This difference can be as much as 10 ppm. For example, the C5 of 2-methyl-5-phenyltetrazole appears around 164.25 ppm, while the C5 of the 1-methyl isomer is around 154.2 ppm.[9] You should expect a similar trend for your aniline-substituted compound.

Parameter N1-Methyl Isomer N2-Methyl Isomer (Desired)
¹³C NMR (C5 Shift) More upfield (e.g., ~154 ppm)More downfield (e.g., ~164 ppm)
Thermodynamic Stability Generally less stableGenerally more stable

Frequently Asked Questions (FAQs)

Q1: What are the primary safety concerns when working with sodium azide? A1: Sodium azide (NaN₃) is highly toxic. More critically, in the presence of acid (like the Lewis or Brønsted acids used in the first step), it can form hydrazoic acid (HN₃), which is volatile, toxic, and highly explosive.[3][10]

  • Precautions:

    • Always work in a well-ventilated fume hood.

    • Avoid contact with heavy metals, as this can form explosive metal azides. Do not use metal spatulas to handle sodium azide.

    • Quench any residual azide in your reaction waste properly before disposal.

Q2: Can I use other methylating agents besides methyl iodide? A2: Yes. Dimethyl sulfate (DMS) is a common alternative. It is less volatile than methyl iodide but is also highly toxic and must be handled with extreme care. Methyl triflate is a more reactive but also more expensive option. The choice may slightly influence the N1/N2 ratio, so if you switch reagents, you may need to re-optimize the reaction conditions.

Q3: My final product is an oil, or I'm struggling with purification. What are some tips? A3:

  • Workup: After the methylation step, a standard aqueous workup is performed. Ensure you have neutralized the base and removed the inorganic salts. Extraction with a suitable organic solvent (e.g., ethyl acetate) is common.

  • Chromatography: If you have an inseparable mixture of isomers, column chromatography is the next step. Since the isomers can have very similar polarity, you may need to screen several solvent systems (e.g., hexane/ethyl acetate, dichloromethane/methanol). Using a shallow gradient can improve separation.

  • Recrystallization: If your crude product is a solid, recrystallization can be an effective way to remove the minor isomer and other impurities. Experiment with different solvent systems (e.g., ethanol, isopropanol, or mixtures with water).

Detailed Experimental Protocols

Protocol 1: Synthesis of 3-(1H-tetrazol-5-yl)aniline
  • Setup: To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 3-aminobenzonitrile (1 equivalent), sodium azide (1.5 equivalents), and ammonium chloride (1.5 equivalents).

  • Solvent Addition: Add anhydrous DMF to the flask (concentration approx. 0.5 M).

  • Reaction: Heat the reaction mixture to 120-130 °C and stir vigorously. Monitor the reaction progress by TLC until the starting nitrile is consumed (typically 12-24 hours).

  • Workup:

    • Cool the reaction mixture to room temperature.

    • Carefully and slowly pour the mixture into a beaker of ice water, which will precipitate the product.

    • Acidify the aqueous solution to pH ~2-3 with concentrated HCl. This ensures the tetrazole is in its neutral, less soluble form.

    • Stir the slurry for 30 minutes in an ice bath.

  • Isolation:

    • Collect the solid product by vacuum filtration.

    • Wash the filter cake thoroughly with cold water to remove inorganic salts.

    • Dry the product under vacuum to yield 3-(1H-tetrazol-5-yl)aniline, which can be used in the next step without further purification if purity is sufficient.

Protocol 2: Synthesis of this compound
  • Setup: To a round-bottom flask, add 3-(1H-tetrazol-5-yl)aniline (1 equivalent) and finely ground potassium carbonate (1.5 equivalents).

  • Solvent Addition: Add acetone to the flask (concentration approx. 0.3 M).

  • Reagent Addition: Add methyl iodide (1.2 equivalents) dropwise to the stirred suspension.

  • Reaction: Heat the mixture to reflux. Monitor the reaction by TLC. The reaction is typically complete within 4-8 hours. You will likely see two product spots corresponding to the N1 and N2 isomers.

  • Workup:

    • Cool the reaction to room temperature.

    • Filter off the inorganic salts and wash the filter cake with a small amount of acetone.

    • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purification:

    • The crude product can be purified by flash column chromatography on silica gel using a gradient of ethyl acetate in hexane to separate the N2 isomer from the N1 isomer and any unreacted starting material. The N2 isomer is typically the major product under these conditions.

    • Combine the fractions containing the pure product and remove the solvent under reduced pressure.

    • Confirm the structure and isomeric purity using ¹H and ¹³C NMR.

References

  • Understanding the regioselectivity of 5-substituted 1H-tetrazoles alkylation. RSC Publishing.
  • Regioselective N-2 Alkylation of Tetrazoles with Phenacyl Halides under Mechanochemical Conditions and Its Application to a Solid-State Synthesis of the Antiepileptic Drug Cenobamate. ACS Sustainable Chemistry & Engineering.
  • Regioselective N-2 Alkylation of Tetrazoles with Phenacyl Halides under Mechanochemical Conditions and Its Application to a Solid-State Synthesis of the Antiepileptic Drug Cenobamate. ACS Publications.
  • Troubleshooting guide for Tetrazole functionalization reactions. Benchchem.
  • Troubleshooting low conversion rates in nitrile to tetrazole reactions. Benchchem.
  • Technical Support Center: Tetrazole Ring Formation. Benchchem.
  • Understanding the regioselectivity of 5-substituted 1H-tetrazoles alkylation. CoLab.
  • Understanding the regioselectivity of 5-substituted 1 H -tetrazoles alkylation. ResearchGate.
  • Catalytic Tetrazole Synthesis via [3+2] Cycloaddition of NaN3 to Organonitriles Promoted by Co(II)-complex. PubMed Central.
  • Recent Advances in the Synthesis of 5-Substituted 1H-Tetrazoles: A Complete Survey (2013–2018). Thieme Connect.
  • Tetrazole synthesis, Part I: Azide-based methods and dealing with the danger of hydrazoic acid. The Heterocyclist.
  • Technical Support Center: Optimizing Tetrazole Synthesis from Nitriles. Benchchem.
  • tetrazole synthesis from a nitrile and azide - laboratory experiment. YouTube.
  • Mechanisms of Tetrazole Formation by Addition of Azide to Nitriles. ACS Publications.
  • 3-(5-Phenyl-2H-tetrazol-2-yl)pyridine. MDPI.

Sources

Common side-products and impurities in 3-(2-methyl-2H-tetrazol-5-yl)aniline synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 3-(2-methyl-2H-tetrazol-5-yl)aniline. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges, side-products, and impurities encountered during this multi-step synthesis. Here, we provide in-depth troubleshooting advice and frequently asked questions based on established chemical principles and field-proven insights.

I. Overview of the Synthetic Pathway

The synthesis of this compound is a sequential process that typically begins with 3-nitrobenzonitrile. The core of the synthesis involves three critical transformations: tetrazole ring formation, regioselective N-methylation, and nitro group reduction. The order of these steps can be varied, but the most common route is illustrated below. Each step presents unique challenges that can lead to specific side-products and impurities.

Synthetic_Pathway A 3-Nitrobenzonitrile B 5-(3-Nitrophenyl)-1H-tetrazole A->B [3+2] Cycloaddition (e.g., NaN3, NH4Cl) C Mixture of N-Methyl Isomers B->C N-Methylation (e.g., CH3I, (CH3)2SO4) D 3-(2-Methyl-2H-tetrazol-5-yl)nitrobenzene C->D Separation F 3-(1-Methyl-1H-tetrazol-5-yl)nitrobenzene (Impurity) C->F Separation E This compound D->E Nitro Reduction (e.g., H2/Pd-C, SnCl2)

Figure 1: Common synthetic route to this compound.

II. Troubleshooting Guide: Common Issues and Solutions

This section addresses specific experimental problems in a question-and-answer format, providing insights into the causes and offering actionable solutions.

Question 1: My [3+2] cycloaddition of 3-nitrobenzonitrile with sodium azide shows low or no conversion. What can I do?

Possible Causes & Solutions:

  • Insufficient Activation of the Nitrile: The [3+2] cycloaddition between an azide salt and a nitrile typically requires the nitrile to be activated by an acid.[1][2] Nitriles with electron-withdrawing groups, like the nitro group in 3-nitrobenzonitrile, are more reactive, but reaction conditions are still crucial.[3]

    • Troubleshooting Step: Ensure that a suitable Brønsted or Lewis acid is used. Ammonium chloride is a common and effective choice.[2] Lewis acids like zinc chloride can also be employed to enhance reactivity.[4]

  • Inappropriate Solvent: The choice of solvent is critical for dissolving the reactants and facilitating the reaction.

    • Troubleshooting Step: High-boiling polar aprotic solvents such as DMF or DMSO are generally effective for this transformation as they can solubilize the azide salt and nitrile, allowing for higher reaction temperatures.[4]

  • Reaction Temperature and Time: These reactions often require elevated temperatures to proceed at a reasonable rate.[3][5]

    • Troubleshooting Step: Increase the reaction temperature, typically in the range of 100-130 °C, and monitor the reaction progress by TLC or LC-MS. Extended reaction times (12-24 hours) may be necessary.

ParameterRecommendationRationale
Acid Catalyst Ammonium Chloride or Zinc ChlorideActivates the nitrile group for nucleophilic attack by the azide.
Solvent DMF or DMSOHigh boiling point and good solubility for reactants.[4]
Temperature 100-130 °CProvides sufficient energy to overcome the activation barrier.[5]
Time 12-24 hoursAllows the reaction to proceed to completion.
Table 1: Recommended starting conditions for tetrazole formation.
Question 2: I've successfully formed the tetrazole, but the N-methylation step yields a mixture of two isomers that are difficult to separate. How can I improve the regioselectivity for the 2-methyl isomer?

This is the most common and significant challenge in this synthesis. The alkylation of 5-substituted-1H-tetrazoles can occur on either the N1 or N2 position of the tetrazole ring, leading to the formation of 1,5- and 2,5-disubstituted regioisomers, respectively.[6][7] For this synthesis, the desired product is the N2-alkylated isomer.

Regioselectivity A 5-(3-Nitrophenyl)-1H-tetrazole (Anionic form) B 3-(2-Methyl-2H-tetrazol-5-yl)nitrobenzene (Desired N2 Isomer) A->B Attack at N2 C 3-(1-Methyl-1H-tetrazol-5-yl)nitrobenzene (N1 Isomer Impurity) A->C Attack at N1 Me_X Methylating Agent (e.g., CH3I) Me_X->A

Figure 2: N-Methylation leading to a mixture of regioisomers.

Factors Influencing Regioselectivity & Optimization Strategies:

  • Nature of the Alkylating Agent: The choice of methylating agent can influence the isomer ratio.

    • Insight: While simple alkyl halides like methyl iodide are common, they often give poor selectivity. The regioselectivity is highly variable and not solely dependent on steric hindrance.[6][8]

  • Solvent and Base System: The reaction medium plays a crucial role in the position of alkylation.

    • Insight: The formation of the tetrazolate anion is a prerequisite for alkylation. The counter-ion and solvent polarity can influence which nitrogen atom is more nucleophilic. Mechanochemical conditions (ball milling) have been shown to enhance selectivity for N2 isomers in some cases.[9]

  • Reaction Conditions: Temperature and the nature of the base can also affect the outcome.

    • Troubleshooting Steps:

      • Screen different methylating agents: Consider using dimethyl sulfate or methyl triflate.

      • Vary the base/solvent system: Experiment with different bases such as K₂CO₃, Cs₂CO₃, or NaH in solvents like acetone, acetonitrile, or DMF.[7]

      • Explore alternative methods: Some literature suggests that using specific alcohols in superacidic media (e.g., MeOH in CF₃SO₃H) can preferentially yield 2-alkyl-2H-tetrazoles.[10]

Purification of Isomers: If a mixture is unavoidable, purification is necessary. The two isomers, 3-(1-methyl-1H-tetrazol-5-yl)nitrobenzene and 3-(2-methyl-2H-tetrazol-5-yl)nitrobenzene, have different polarities and can typically be separated by column chromatography on silica gel. The 13C NMR chemical shift of the tetrazole carbon is a key indicator for structure assignment: the signal for the N2 isomer is generally downfield (deshielded) compared to the N1 isomer.[7]

Question 3: The final reduction of the nitro group is incomplete or produces side-products. How can I achieve a clean and complete conversion to the aniline?

Possible Causes & Solutions:

  • Catalyst Poisoning or Inactivity: The tetrazole ring, with its multiple nitrogen atoms, can sometimes interfere with or poison certain catalysts.

    • Troubleshooting Step: For catalytic hydrogenation, ensure a high-quality catalyst (e.g., 10% Pd/C) is used. If hydrogenation is slow or incomplete, consider chemical reduction methods.

  • Harsh Reaction Conditions: Some reducing agents can affect the tetrazole ring.

    • Troubleshooting Step: A reliable and mild method for reducing aromatic nitro groups is using stannous chloride (SnCl₂) in a solvent like ethanol or ethyl acetate, often with the addition of concentrated HCl. This method is generally well-tolerated by the tetrazole ring.

  • Incomplete Reaction: The reaction may not have been allowed to proceed to completion.

    • Troubleshooting Step: Monitor the reaction closely using TLC, staining for the aniline product (e.g., with ninhydrin) and checking for the disappearance of the starting nitro compound.

Recommended Protocol: Nitro Reduction with SnCl₂
  • Dissolve the 3-(2-methyl-2H-tetrazol-5-yl)nitrobenzene in ethanol.

  • Add an excess of SnCl₂·2H₂O (typically 3-5 equivalents).

  • Heat the mixture to reflux and monitor the reaction by TLC.

  • After completion, cool the reaction and carefully quench by adding a saturated solution of sodium bicarbonate until the pH is basic.

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude aniline.

III. Frequently Asked Questions (FAQs)

Q1: What are the main impurities I should look for in my starting material, 3-nitrobenzonitrile? Impurities in the starting material can carry through the entire synthesis, leading to a complex final mixture.[11] The most common impurities are positional isomers, such as 2-nitrobenzonitrile and 4-nitrobenzonitrile.[12] These will result in the formation of the corresponding isomeric tetrazolyl anilines, which can be very difficult to separate from the desired product. Always verify the purity of your starting material by techniques like GC-MS or NMR before beginning the synthesis.

Q2: Are there significant safety concerns with this synthesis? Yes. The primary hazard is the use of sodium azide.

  • Toxicity: Azides are highly toxic.

  • Explosion Hazard: When combined with acid, sodium azide forms hydrazoic acid (HN₃), which is volatile and highly explosive.[2] Additionally, azide salts can form explosive heavy metal azides if they come into contact with metals like lead or copper.

  • Safety Precautions:

    • Always handle sodium azide in a well-ventilated fume hood.

    • Avoid contact with acids.

    • Use appropriate personal protective equipment (PPE), including gloves and safety glasses.

    • Quench any residual azide in the reaction waste stream properly before disposal, following your institution's safety guidelines.

Q3: Can I perform the nitro reduction before the N-methylation step? While chemically possible, it is generally not the preferred route. Performing the reduction first would yield 5-(3-aminophenyl)-1H-tetrazole. The free amino group could potentially complicate the subsequent N-methylation step by reacting with the methylating agent. Protecting the amine before methylation would add extra steps to the synthesis. Therefore, the sequence of methylation followed by reduction is generally more efficient.

Q4: What analytical techniques are best for monitoring the reaction and characterizing the final product?

  • Reaction Monitoring: Thin-Layer Chromatography (TLC) is excellent for routine monitoring of reaction progress. For more detailed analysis, especially of isomer ratios, Liquid Chromatography-Mass Spectrometry (LC-MS) is ideal.

  • Product Characterization:

    • ¹H and ¹³C NMR: Essential for confirming the structure and assigning the correct regioisomer. The N-methyl signal in ¹H NMR and the tetrazole carbon signal in ¹³C NMR are key diagnostic peaks.[7]

    • Mass Spectrometry (MS): Confirms the molecular weight of the product.

    • HPLC: To determine the purity of the final compound.

IV. References

  • Reynard, G., et al. (2020). Understanding the regioselectivity of 5-substituted 1H-tetrazoles alkylation. New Journal of Chemistry, 44(44), 21085-21091. [Link]

  • ResearchGate. (n.d.). Understanding the regioselectivity of 5-substituted 1 H -tetrazoles alkylation. [Link]

  • CoLab. (2022). Understanding the regioselectivity of 5-substituted 1H-tetrazoles alkylation. [Link]

  • Stolle, A., et al. (2018). Regioselective N-2 Alkylation of Tetrazoles with Phenacyl Halides under Mechanochemical Conditions and Its Application to a Solid-State Synthesis of the Antiepileptic Drug Cenobamate. ACS Sustainable Chemistry & Engineering, 6(11), 14486-14493. [Link]

  • MDPI. (2021). Experimental and Computational Studies on N-alkylation Reaction of N-Benzoyl 5-(Aminomethyl)Tetrazole. Molecules, 26(16), 4945. [Link]

  • Himo, F., et al. (2002). Mechanisms of Tetrazole Formation by Addition of Azide to Nitriles. Journal of the American Chemical Society, 124(41), 12210-12216. [Link]

  • Calvin University. (2015). Selective Reduction of Nitriles in the Presence of Aromatic Nitro Groups. Calvin Digital Commons. [Link]

  • PubChem. (n.d.). This compound. [Link]

  • Bentham Science. (2021). Recent Developments in the Synthesis of Tetrazoles and their Pharmacological Relevance. Mini-Reviews in Medicinal Chemistry, 21(1), 2-23. [Link]

  • Himo, F., et al. (2002). Mechanisms of tetrazole formation by addition of azide to nitriles. Journal of the American Chemical Society, 124(41), 12210-12216. [Link]

  • ChemHelpASAP. (2022, December 27). tetrazole synthesis from a nitrile and azide - laboratory experiment [Video]. YouTube. [Link]

  • PubChem. (n.d.). 3-Nitrobenzonitrile. [Link]

Sources

Technical Support Center: A Troubleshooting Guide for Reactions Involving 3-(2-Methyl-2H-tetrazol-5-yl)aniline

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to our dedicated technical support center for researchers, scientists, and drug development professionals working with 3-(2-methyl-2H-tetrazol-5-yl)aniline (CAS: 114934-51-9). This guide is structured as a series of frequently asked questions (FAQs) and troubleshooting scenarios to address common challenges encountered during the synthesis and subsequent reactions of this versatile building block. Our aim is to provide not just procedural steps, but also the underlying chemical principles to empower you to make informed decisions in your experimental work.

I. Synthesis of this compound: Challenges and Solutions

The synthesis of this compound typically involves the formation of the tetrazole ring from a nitrile precursor, followed by methylation. A common route starts with 3-aminobenzonitrile.

FAQ 1: I am getting a mixture of N1 and N2-methylated isomers during the synthesis of this compound. How can I improve the regioselectivity for the desired N2-isomer?

This is a frequent challenge in tetrazole chemistry. The alkylation of 5-substituted-1H-tetrazoles can occur at either the N1 or N2 position of the tetrazole ring, leading to a mixture of regioisomers.

Underlying Cause: The regioselectivity of N-alkylation is influenced by a combination of electronic and steric factors. The anionic tetrazolate intermediate has nucleophilic character at both N1 and N2. The nature of the substituent at the 5-position, the alkylating agent, the solvent, and the counter-ion all play a role in directing the alkylation.

Troubleshooting Strategies:

  • Choice of Methylating Agent: While simple methylating agents like methyl iodide can lead to mixtures, using less reactive agents in combination with specific catalysts can improve selectivity. For instance, dimethyl carbonate, a greener methylating agent, has been used for selective N-methylation of tetrazoles.

  • Catalyst and Reaction Conditions: The choice of base and solvent is critical. A patent describing the synthesis of a similar compound, 2-methyl-5-(5-bromopyridin-2-yl)tetrazole, utilizes formaldehyde and palladium on carbon in a hydrogen atmosphere.[1] This suggests that reductive amination conditions could favor N-methylation.

  • Purification: If a mixture is unavoidable, careful purification by column chromatography is often necessary. The polarity of the two isomers is typically different enough to allow for separation.

Visualizing the Isomeric Mixture:

G 3-(1H-tetrazol-5-yl)aniline 3-(1H-tetrazol-5-yl)aniline Isomeric Mixture Isomeric Mixture 3-(1H-tetrazol-5-yl)aniline->Isomeric Mixture Methylation 3-(1-methyl-1H-tetrazol-5-yl)aniline (N1-isomer) 3-(1-methyl-1H-tetrazol-5-yl)aniline (N1-isomer) Isomeric Mixture->3-(1-methyl-1H-tetrazol-5-yl)aniline (N1-isomer) Undesired This compound (N2-isomer) This compound (N2-isomer) Isomeric Mixture->this compound (N2-isomer) Desired G cluster_0 Activation cluster_1 Coupling Carboxylic Acid Carboxylic Acid Activated Intermediate Activated Intermediate Carboxylic Acid->Activated Intermediate Coupling Reagent + Base Amide Product Amide Product Activated Intermediate->Amide Product + this compound

Sources

Technical Support Center: Optimization of Reaction Conditions for the Synthesis of 3-(2-Methyl-2H-tetrazol-5-yl)aniline Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 3-(2-methyl-2H-tetrazol-5-yl)aniline derivatives. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions. Our goal is to empower you with the scientific rationale behind experimental choices to overcome common challenges in this synthetic pathway.

Introduction

The this compound scaffold is a valuable building block in medicinal chemistry, often incorporated into pharmacologically active compounds.[1] The synthesis typically involves the formation of the tetrazole ring via a [3+2] cycloaddition reaction, followed by functionalization of the aniline moiety.[1][2][3] This guide will address potential issues that may arise during these critical steps, providing logical solutions grounded in chemical principles.

Troubleshooting Guide: Common Issues and Solutions

This section addresses specific problems you might encounter during the synthesis, offering probable causes and actionable solutions.

Problem Probable Cause(s) Recommended Solution(s)
Low or No Product Yield in Tetrazole Formation 1. Inactive Catalyst: The catalyst may have degraded due to improper storage or handling. 2. Insufficient Reaction Temperature: The activation energy for the cycloaddition may not be reached.[3] 3. Poor Quality Reagents: Nitrile or sodium azide may be impure or contain moisture. 4. Inappropriate Solvent: The chosen solvent may not effectively dissolve the reagents or facilitate the reaction.[4]1. Catalyst Verification: Use a fresh batch of catalyst or verify the activity of the current batch. A variety of catalysts can be effective, including zinc salts, copper complexes, and silica sulfuric acid.[5] 2. Temperature Optimization: Gradually increase the reaction temperature, monitoring for product formation and potential decomposition. High-boiling polar aprotic solvents like DMF or DMSO are often used to allow for elevated temperatures.[3][6] 3. Reagent Purification: Ensure reagents are pure and anhydrous. Dry solvents before use. 4. Solvent Screening: Screen different solvents. While DMF and DMSO are common, greener alternatives like water or alcohols have been successful with certain catalysts.[3][7]
Formation of Isomeric Tetrazole Byproducts 1. N-Alkylation Regioselectivity: Alkylation of the 5-substituted-1H-tetrazole can occur at either the N1 or N2 position, leading to a mixture of 1,5- and 2,5-disubstituted isomers.[8] The 2,5-disubstituted isomer is often the thermodynamically favored product.[8]1. Control of Alkylation Conditions: The ratio of isomers is influenced by the solvent, base, and alkylating agent.[8]     a. Solvent Choice: The polarity of the solvent can significantly impact the isomer ratio.[8]     b. Base Selection: The choice of a strong, non-nucleophilic base is crucial, and the cation of the base can affect regioselectivity.[8] 2. Isomer Separation: If a mixture is formed, isomers can often be separated by chromatography. Isomers can be distinguished by 13C NMR, as the C5 chemical shift is different for the 1,5- and 2,5-isomers.[8]
Incomplete Reaction or Stalling 1. Catalyst Poisoning: Impurities in the starting materials or solvent can deactivate the catalyst. 2. Insufficient Reagent Equivalents: The molar ratio of nitrile to azide may be suboptimal.1. Purification of Starting Materials: Purify all reagents and solvents before use. 2. Stoichiometry Optimization: Experiment with varying the equivalents of sodium azide. A slight excess is often beneficial.
Difficulty in Product Purification 1. Residual Catalyst: Metal catalysts can be difficult to remove completely. 2. Formation of Polar Byproducts: Side reactions can lead to highly polar impurities. 3. Product Precipitation Issues: The product may not precipitate cleanly from the reaction mixture.1. Catalyst Removal: For heterogeneous catalysts, simple filtration is effective.[5] For homogeneous catalysts, consider using a scavenger resin or performing an aqueous wash to remove metal salts. 2. Chromatography: Utilize column chromatography with an appropriate solvent system to separate the desired product from polar impurities. 3. Work-up Optimization: Ensure complete protonation during the acidic work-up to facilitate efficient precipitation.[9] Washing the precipitate thoroughly with water is also crucial.[9]
Low Yield in Subsequent Aniline Functionalization (e.g., Suzuki or Buchwald-Hartwig Coupling) 1. Catalyst Incompatibility: The chosen palladium catalyst and ligand may not be optimal for the specific substrate.[10][11] 2. Base Incompatibility: The base may not be strong enough or may cause side reactions. 3. Decomposition of Starting Material: The tetrazolylaniline derivative may be unstable under the reaction conditions.1. Catalyst and Ligand Screening: Screen a variety of palladium catalysts and phosphine ligands to find the optimal combination for the coupling reaction.[12] 2. Base Optimization: Test different bases, such as carbonates, phosphates, or alkoxides, to improve the reaction outcome. 3. Milder Reaction Conditions: Explore lower reaction temperatures or shorter reaction times to minimize decomposition.

Frequently Asked Questions (FAQs)

Q1: What is the general mechanism for the formation of the tetrazole ring from a nitrile and sodium azide?

A1: The most common method is a [3+2] cycloaddition reaction.[2][3] This reaction is typically catalyzed by a Lewis or Brønsted acid, which activates the nitrile by coordinating to the nitrogen atom. This makes the carbon atom more electrophilic and susceptible to nucleophilic attack by the azide anion. The reaction proceeds through an imidoyl azide intermediate, which then cyclizes to form the stable, aromatic tetrazole ring.[3]

Q2: How do I choose the right catalyst for the tetrazole synthesis?

A2: The choice of catalyst depends on your specific nitrile substrate and desired reaction conditions. Zinc salts (e.g., ZnBr₂, Zn(OTf)₂) are widely used and effective for a broad range of nitriles.[3][7] Other effective catalysts include copper complexes, cobalt complexes, and solid acids like silica sulfuric acid.[2][4][5] For greener synthesis, heterogeneous catalysts are advantageous as they can be easily recovered and reused.[13]

Q3: What are the optimal temperature and solvent conditions for the [3+2] cycloaddition?

A3: High-boiling polar aprotic solvents like DMF and DMSO are frequently used as they effectively dissolve the reagents and allow for the high temperatures often required to overcome the reaction's activation energy.[3][4] Reaction temperatures can range from room temperature to over 150°C.[3][6] However, greener options like water or alcohols have been successfully employed, particularly with zinc salt catalysts.[3][7]

Q4: I am planning a Suzuki-Miyaura coupling with my this compound derivative. What are the key parameters to consider for optimization?

A4: For a successful Suzuki-Miyaura coupling, careful selection of the palladium catalyst, ligand, base, and solvent is crucial. The electronic and steric properties of your aniline derivative will influence the reaction efficiency.[14] Commonly used catalysts include those with bulky phosphine ligands.[15][16] It is advisable to screen a variety of conditions to find the optimal combination for your specific substrate.

Q5: What are the safety precautions I should take when working with sodium azide?

A5: Sodium azide is highly toxic and can be explosive, especially when heated or in the presence of acids, with which it can form the volatile and highly toxic hydrazoic acid.[6] Always handle sodium azide in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves and safety glasses. Avoid contact with heavy metals, as this can form explosive heavy metal azides.

Experimental Protocols

General Procedure for the Synthesis of 5-Substituted-1H-tetrazoles

This protocol is a general guideline and may require optimization for specific substrates.

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve the nitrile (1.0 eq) in a suitable solvent (e.g., DMF).

  • Addition of Reagents: Add sodium azide (1.5 eq) and the chosen catalyst (e.g., ammonium chloride, 1.5 eq, or a catalytic amount of a metal salt).[9]

  • Reaction: Heat the mixture to the optimized temperature (e.g., 100-120 °C) and stir for the required time (typically 12-48 hours).[9] Monitor the reaction progress by TLC or LC-MS.

  • Work-up: After the reaction is complete, cool the mixture to room temperature. Dilute the reaction mixture with water and acidify to a pH of ~2 with an appropriate acid (e.g., 2M HCl) to precipitate the product.[9]

  • Isolation: Collect the precipitate by vacuum filtration, wash it thoroughly with water, and dry it under a vacuum to obtain the crude product.[9]

  • Purification: If necessary, recrystallize the crude product from a suitable solvent or purify it by column chromatography.[9]

Visualizations

Reaction Workflow

Tetrazole Synthesis Workflow cluster_0 Tetrazole Formation cluster_1 Purification cluster_2 Aniline Functionalization Nitrile Nitrile Cycloaddition Cycloaddition Nitrile->Cycloaddition Sodium Azide Sodium Azide Sodium Azide->Cycloaddition Catalyst Catalyst Catalyst->Cycloaddition Solvent & Heat Solvent & Heat Solvent & Heat->Cycloaddition Crude Tetrazole Crude Tetrazole Cycloaddition->Crude Tetrazole Work-up Work-up Crude Tetrazole->Work-up Purified Tetrazole Purified Tetrazole Work-up->Purified Tetrazole Coupling Reaction Coupling Reaction Purified Tetrazole->Coupling Reaction Coupling Partner Coupling Partner Coupling Partner->Coupling Reaction Pd Catalyst & Ligand Pd Catalyst & Ligand Pd Catalyst & Ligand->Coupling Reaction Base Base Base->Coupling Reaction Final Product Final Product Coupling Reaction->Final Product

Caption: Workflow for the synthesis of this compound derivatives.

Troubleshooting Logic

Troubleshooting Logic Low Yield Low Yield Check Catalyst Check Catalyst Low Yield->Check Catalyst Optimize Temp Optimize Temp Low Yield->Optimize Temp Purify Reagents Purify Reagents Low Yield->Purify Reagents Screen Solvents Screen Solvents Low Yield->Screen Solvents Isomer Formation Isomer Formation Modify Alkylation Modify Alkylation Isomer Formation->Modify Alkylation Chromatography Chromatography Isomer Formation->Chromatography If inseparable Incomplete Reaction Incomplete Reaction Purify Starting Materials Purify Starting Materials Incomplete Reaction->Purify Starting Materials Adjust Stoichiometry Adjust Stoichiometry Incomplete Reaction->Adjust Stoichiometry

Caption: Decision tree for troubleshooting common synthesis issues.

References

  • Streamlined Green Synthesis and Process Optimization for Tetrazole Derivatives Via Metal-Free Reactions. (2024). Vertex AI Search.
  • Improved Synthesis of 5-Substituted 1H-Tetrazoles via the [3+2] Cycloaddition of Nitriles and Sodium Azide Catalyzed by Silica Sulfuric Acid. (n.d.). PubMed Central.
  • Technical Support Center: Optimizing Tetrazole Synthesis from Nitriles. (n.d.). Benchchem.
  • Nanomaterial catalyzed green synthesis of tetrazoles and its derivatives: a review on recent advancements. (2021). RSC Publishing.
  • Catalytic Tetrazole Synthesis via [3+2] Cycloaddition of NaN3 to Organonitriles Promoted by Co(II)-complex: Isolation and Characterization of a Co(II)-diazido Intermediate. (2024). ACS Publications.
  • Application Notes and Protocols for the Synthesis of 1H-Tetrazoles from Organic Nitriles. (n.d.). Benchchem.
  • Effect of solvents and temperature for synthesis of 5-phenyl-1H-tetrazole from benzaldehyde. (n.d.). ResearchGate.
  • Synthesis of 1H-tetrazoles. (n.d.). Organic Chemistry Portal.
  • Effect of temperature on the synthesis of 5-phenyl 1H- tetrazole. (n.d.). ResearchGate.
  • Use of tetrazoles in catalysis and energetic applications: Recent developments. (2021). Semantic Scholar.
  • Use of tetrazoles in catalysis and energetic applications: Recent developments. (n.d.). ResearchGate.
  • Exploring tetrazole chemistry: synthetic techniques, structure–activity relationship, and pharmacological insights in antimicrobial and anticancer therapy. (n.d.). Frontiers.
  • Buchwald–Hartwig amination. (n.d.). Wikipedia.
  • Troubleshooting guide for Tetrazole functionalization reactions. (n.d.). Benchchem.
  • Tetrazoles via Multicomponent Reactions. (n.d.). ACS Publications.
  • Tetrazolium Compounds: Synthesis and Applications in Medicine. (n.d.). PubMed Central.
  • Unlocking Tetrazole's Potential: A Comprehensive Guide to Tetrazole Uses. (n.d.). Guidechem.
  • Buchwald-Hartwig Amination. (n.d.). ACS GCI Pharmaceutical Roundtable Reagent Guides.
  • Buchwald-Hartwig Amination. (2023). Chemistry LibreTexts.
  • Tetrazole. (n.d.). Wikipedia.
  • Recent Developments in the Synthesis of Tetrazoles and their Pharmacological Relevance. (n.d.). ResearchGate.
  • Metal–N-Heterocyclic Carbene Complexes in Buchwald–Hartwig Amination Reactions. (n.d.). MDPI.
  • The Buchwald–Hartwig Amination After 25 Years. (n.d.). University of Groningen research portal.
  • Synthesis of tetrazole derivatives by using Suzuki cross-coupling. (n.d.). ResearchGate.
  • Exploring tetrazole chemistry: synthetic techniques, structure–activity relationship, and pharmacological insights in antimicrobial and anticancer therapy. (2025). NIH.
  • This compound. (n.d.). PubChem.
  • A Comparative Guide to Aniline Derivatives in Suzuki-Miyaura Cross-Coupling Reactions. (n.d.). Benchchem.
  • The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles. (n.d.). MDPI.
  • Recent Applications of Pd-Catalyzed Suzuki–Miyaura and Buchwald–Hartwig Couplings in Pharmaceutical Process Chemistry. (n.d.). MDPI.
  • Technical Support Center: Troubleshooting Halogenated Aniline Reactions. (n.d.). Benchchem.
  • Selective Synthesis of 3-(1H-Tetrazol-5-yl)-indoles from 2H-Azirines and Arynes. (n.d.). PubMed Central.
  • Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation. (n.d.). Journal of the American Chemical Society.
  • This compound(SALTDATA: FREE). (n.d.). ChemicalBook.
  • Synthesis, Characterization, and Biological Evaluation of 2-(N-((2′-(2H-tetrazole-5-yl)-[1,1′-biphenyl]-4yl)-methyl)-pentanamido)-3-methyl Butanoic Acid Derivatives. (2023). MDPI.
  • 3-(5-Phenyl-2H-tetrazol-2-yl)pyridine. (n.d.). MDPI.
  • Synthesis of Some New Tetrazole Derivatives and Study their Antibacterial Activity. (2019). ResearchGate.
  • Selective Synthesis of 3‑(1H‑Tetrazol-5-yl)-indoles from 2H‑Azirines and Arynes. (2024). Semantic Scholar.

Sources

Technical Support Center: Purification of 3-(2-methyl-2H-tetrazol-5-yl)aniline

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the purification of 3-(2-methyl-2H-tetrazol-5-yl)aniline. This guide is designed for researchers, scientists, and drug development professionals to provide practical, in-depth solutions to common challenges encountered during the purification of this compound. Our focus is on explaining the "why" behind each step, ensuring you can adapt and troubleshoot effectively in your own laboratory setting.

Frequently Asked Questions (FAQs)

This section addresses the most common initial questions regarding the purification of crude this compound.

Q1: What are the most probable impurities in my crude reaction mixture?

A1: The impurity profile of your crude product is intrinsically linked to its synthesis route. Typically, you can expect to find:

  • Unreacted Starting Materials: Such as 3-aminobenzonitrile or sodium azide if you are performing a cyclization, or unreacted aniline precursors.

  • Regioisomers: The formation of the tetrazole ring can sometimes lead to the 1-methyl isomer (3-(1-methyl-1H-tetrazol-5-yl)aniline) in addition to the desired 2-methyl product. These isomers often have very similar polarities, making them challenging to separate.

  • Reagents and Catalysts: Residual catalysts or reagents used in the synthesis.[1]

  • Solvent Residues: Residual reaction solvents (e.g., DMF, Toluene).

Q2: My crude product is a dark, oily residue. What is the best first step?

A2: An oily or discolored crude product often contains significant impurities. A primary and highly effective cleanup step is an acidic wash (liquid-liquid extraction). Because your target compound has a basic aniline group, it will be protonated by an acid and move into the aqueous layer, leaving many non-basic organic impurities behind in the organic layer.

Procedure:

  • Dissolve your crude oil in a suitable organic solvent like ethyl acetate (EtOAc) or dichloromethane (DCM).

  • Extract this organic solution with 1M aqueous hydrochloric acid (HCl). Your product will move into the aqueous layer as the hydrochloride salt.[2]

  • Separate the layers and wash the organic layer again with 1M HCl to ensure complete extraction of the product.

  • Combine the acidic aqueous layers.

  • Basify the aqueous layer to a pH > 8 with a base like sodium hydroxide (NaOH) or sodium bicarbonate (NaHCO₃) to deprotonate your aniline and precipitate it or prepare it for back-extraction.

  • Extract the now-basic aqueous layer multiple times with an organic solvent (EtOAc or DCM) to recover your purified amine.

  • Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo. This will often yield a much cleaner solid or oil, ready for further purification if needed.

Q3: Is column chromatography or recrystallization better for final purification?

A3: The choice depends on the state and purity of your material after the initial workup.

  • Column Chromatography is the most versatile and generally recommended method, especially if your product is an oil or if there are multiple impurities with different polarities.[3][4]

  • Recrystallization is an excellent and efficient final step if your product is a solid and has a purity of >90% after initial cleanup.[5] It is particularly effective at removing small amounts of impurities and can yield highly pure crystalline material.

Troubleshooting & Optimization Guides

This section provides detailed solutions to specific problems you may encounter during purification.

Issue 1: Poor Separation or Low Recovery in Column Chromatography

Symptoms:

  • Your product co-elutes with an impurity on the column.

  • The compound streaks badly on the TLC plate, even in various solvent systems.

  • The final yield after chromatography is significantly lower than expected (<50%).

Causality & Solutions:

The aniline group in your molecule is basic. The stationary phase, silica gel (SiO₂), is weakly acidic due to the presence of silanol (Si-OH) groups on its surface. This can lead to strong, sometimes irreversible, adsorption of your basic compound, causing streaking and low recovery.[5]

Workflow for Troubleshooting Column Chromatography

cluster_solutions Solutions cluster_stationary Alternative Stationary Phases start Problem: Poor Separation/ Low Recovery on Silica Gel check_tlc Analyze crude on TLC. Does it streak? start->check_tlc check_loading Reduce Amount of Crude Loaded onto Column start->check_loading Also consider add_base Add 0.5-1% Triethylamine (Et₃N) or Ammonia to Eluent check_tlc->add_base Yes (Streaking) change_solvent Screen Different Solvent Systems (e.g., DCM/MeOH, Toluene/Acetone) check_tlc->change_solvent No (Co-elution) add_base->change_solvent If streaking persists change_stationary Switch to a Different Stationary Phase change_solvent->change_stationary If co-elution persists alumina Neutral or Basic Alumina change_stationary->alumina c18 Reversed-Phase (C18) Silica change_stationary->c18 caption Troubleshooting flowchart for column chromatography.

Caption: Troubleshooting flowchart for column chromatography.

Detailed Solutions:

  • Deactivate the Silica Gel: Add a small amount of a volatile base, such as triethylamine (Et₃N) or ammonium hydroxide, to your eluent (typically 0.5-1% v/v).[5] This base will preferentially interact with the acidic silanol groups, preventing your aniline product from sticking to the column. This is the most common and effective solution for purifying amines on silica gel.

  • Optimize the Mobile Phase: A standard mobile phase for compounds of this type is a gradient of ethyl acetate in hexanes.[3][4] If this fails, explore solvent systems with different selectivities.

  • Change the Stationary Phase: If silica gel proves problematic even with a basic modifier, consider alternatives:[5]

    • Alumina (Al₂O₃): Both neutral and basic alumina are excellent for purifying amines.

    • Reversed-Phase Silica (C18): In this case, you would use a polar mobile phase (e.g., water/acetonitrile or water/methanol). Separation is based on hydrophobicity rather than polarity.

ParameterRecommendationRationale
Stationary Phase Silica gel (+ 0.5-1% Et₃N) or Neutral AluminaThe basic aniline can interact strongly with acidic silica. Adding a base modifier or using a neutral stationary phase prevents streaking and improves recovery.[5]
Mobile Phase Start with Ethyl Acetate/Hexanes gradient.This is a common and effective solvent system for many nitrogen-containing heterocyclic compounds.[3][4]
Visualization UV light (254 nm)The aromatic rings in the molecule will allow for easy visualization on TLC plates containing a fluorescent indicator.
Alternative Phases Dichloromethane/Methanol, Toluene/AcetoneProvides different selectivities which may resolve impurities that co-elute in EtOAc/Hexanes.
Issue 2: Recrystallization Fails or Gives Poor Results

Symptoms:

  • The compound "oils out" instead of forming crystals.[6]

  • No solid forms, even after extensive cooling.

  • The percent recovery is very low.[6]

Causality & Solutions:

Recrystallization is a delicate balance of solubility. The ideal solvent is one in which your compound is sparingly soluble at room temperature but highly soluble at the solvent's boiling point.

  • The Compound "Oils Out": This occurs when the solution becomes supersaturated while the temperature is still above the melting point of your compound. The solute separates as a liquid instead of a solid.[6]

    • Solution: Add a small amount of additional solvent to dissolve the oil while keeping the solution hot. Then, allow it to cool much more slowly. A slower cooling rate is critical for forming a proper crystal lattice.

  • No Crystals Form: This suggests the compound is too soluble in the chosen solvent, or the solution is not sufficiently concentrated.

    • Solution:

      • Induce Crystallization: Try scratching the inside of the flask with a glass rod just below the solvent line. The microscopic scratches provide a surface for nucleation.[6]

      • Seeding: Add a tiny crystal of the pure compound to the cooled solution to act as a template for crystal growth.[6]

      • Reduce Solvent Volume: Gently heat the solution to evaporate some of the solvent, then allow it to cool again.[6]

      • Use an Anti-Solvent: If you have a solvent in which your compound is very soluble (e.g., DCM or Methanol), dissolve the compound in a minimal amount of it. Then, slowly add a non-solvent in which it is insoluble (e.g., Hexane or Water) until the solution becomes cloudy (the saturation point). Then, cool slowly.

Solvent Selection Table for Recrystallization Screening

SolventBoiling Point (°C)PolarityNotes
Heptane/Hexane69-98Non-polarGood for non-polar impurities. Often used as an anti-solvent.
Toluene111Non-polarHigher boiling point may be useful.
Diethyl Ether35LowLow boiling point can make it difficult to work with.
Dichloromethane (DCM)40MediumOften too good a solvent, but useful in solvent/anti-solvent pairs.
Ethyl Acetate (EtOAc)77MediumA very common and effective choice for many compounds.
Isopropanol (IPA)82PolarGood for moderately polar compounds.
Ethanol (EtOH)78PolarSimilar to IPA, often a good starting point.
Acetonitrile82PolarCan be a good choice for recrystallizing nitrogen-containing compounds.[7]
Water100Very PolarUnlikely to be a good single solvent due to the aniline structure, but can be used as an anti-solvent.

Key Experimental Protocols

Protocol 1: Flash Column Chromatography
  • Prepare the Slurry: In a beaker, add dry silica gel to a small amount of your starting eluent (e.g., 5% EtOAc in Hexanes). Swirl to create a uniform slurry.

  • Pack the Column: Pour the slurry into your column. Use gentle air pressure to pack the silica bed evenly, ensuring there are no cracks or air bubbles.

  • Load the Sample: Dissolve your crude this compound in a minimal amount of DCM or the eluent. Alternatively, adsorb it onto a small amount of silica gel (dry loading), which often gives better resolution. Carefully add the sample to the top of the packed column.

  • Elute the Column: Begin running the solvent through the column. Start with a low polarity eluent and gradually increase the polarity (e.g., from 5% EtOAc/Hexanes to 50% EtOAc/Hexanes). Remember to add 0.5-1% Et₃N to all mobile phases.

  • Collect Fractions: Collect the eluent in a series of test tubes.

  • Analyze Fractions: Spot each fraction onto a TLC plate to identify which ones contain your pure product.

  • Combine and Concentrate: Combine the pure fractions and remove the solvent using a rotary evaporator.

Protocol 2: General Recrystallization Workflow

start Place Crude Solid in Flask add_solvent Add Minimal Amount of Hot Solvent start->add_solvent dissolve Heat and Swirl Until Fully Dissolved add_solvent->dissolve cool_slowly Cool Slowly to Room Temperature dissolve->cool_slowly ice_bath Place in Ice Bath to Maximize Precipitation cool_slowly->ice_bath filter Collect Crystals by Vacuum Filtration ice_bath->filter wash Wash Crystals with Small Amount of Cold Solvent filter->wash dry Dry Crystals (Air or Vacuum Oven) wash->dry caption General workflow for recrystallization.

Caption: General workflow for recrystallization.

  • Choose a Solvent: Use the table above to perform small-scale tests to find a suitable solvent or solvent pair.

  • Dissolve the Solute: Place the crude solid in an Erlenmeyer flask. Add a small amount of the chosen solvent, and heat the mixture (with stirring) on a hot plate until the solvent boils. Continue adding small portions of hot solvent until the solid just dissolves.

  • Cool the Solution: Remove the flask from the heat and allow it to cool slowly to room temperature. Do not disturb the flask during this time. Slow cooling encourages the formation of larger, purer crystals.

  • Induce Crystallization: If crystals do not form, use the techniques described in the troubleshooting section (scratching, seeding).

  • Cool in an Ice Bath: Once the flask has reached room temperature, place it in an ice bath for 15-30 minutes to maximize the yield of crystals.[6]

  • Isolate and Dry: Collect the crystals by vacuum filtration, washing them with a small amount of ice-cold solvent to remove any residual impurities. Allow the crystals to air dry or place them in a vacuum oven.

References

  • Supporting Information for Angew. Chem. Int. Ed. Z50515 © Wiley-VCH 2003.
  • Technical Support Center: Recrystallization of Substituted Anilines - Benchchem.
  • This compound - PubChem. Available at: [Link]

  • (PDF) Purification of aniline and nitrosubstituted aniline contaminants from aqueous solution using beta zeolite - ResearchGate. Available at: [Link]

  • How do I remove aniline from the reaction mixture? - ResearchGate. Available at: [Link]

  • Selective Synthesis of 3‑(1H‑Tetrazol-5‑yl)-indoles from 2H‑Azirines and Arynes - Semantic Scholar. Available at: [Link]

  • Does aniline stick in columns during column chromatography? - ResearchGate. Available at: [Link]

  • CN106632240A - Preparation method of 2-methyl-5-(5-bromopyridine-2-yl)tetrazole.

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Addressing stability issues of 3-(2-methyl-2H-tetrazol-5-yl)aniline in solution

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for 3-(2-methyl-2H-tetrazol-5-yl)aniline. This resource is designed for researchers, scientists, and drug development professionals to address common stability challenges encountered when working with this compound in solution. Our goal is to provide you with the expertise and practical methodologies to ensure the integrity and reproducibility of your experiments.

The unique structure of this compound, which combines a stable tetrazole ring with a reactive aniline moiety, presents specific stability considerations.[1][2] The aniline portion is particularly susceptible to oxidative and photolytic degradation, often leading to solution discoloration and compromised compound integrity.[3][4] This guide offers a systematic approach to diagnosing and mitigating these issues.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors affecting the stability of this compound in solution?

The stability of this compound in solution is primarily influenced by four factors: pH, exposure to oxygen, light, and temperature.[5] The aniline group is prone to oxidation, which is often accelerated by light and air, while the overall structure's stability can be affected by pH and elevated temperatures.[5][6]

Q2: My solution of this compound is changing color (e.g., turning yellow/brown). What is happening?

This is a classic sign of oxidation of the aniline moiety.[4] Aniline and its derivatives are known to darken upon exposure to air and light as they polymerize or form colored oxidation products like quinones and azobenzenes.[7] This indicates that your compound is degrading.

Q3: What is the optimal pH range for storing solutions of this compound?

While the exact optimal pH is compound-specific, many nitrogen-containing heterocyclic compounds exhibit their greatest stability in a slightly acidic to neutral pH range, typically between 4 and 8.[5] It is strongly recommended to perform a pH-rate profile study to determine the pH of maximum stability for your specific application. Both highly acidic and highly alkaline conditions can promote degradation.[8]

Q4: How does temperature affect the stability of my solution?

Elevated temperatures accelerate the rate of all chemical reactions, including degradation. For this compound, this means faster oxidation and potentially other degradation pathways.[6][9] For long-term storage, solutions should be kept refrigerated (e.g., 4°C) or frozen, provided the compound is soluble and stable in the chosen solvent upon thawing.[4]

Q5: Can I use aqueous solutions? What about organic solvents?

Aqueous solutions can be used, but careful pH control with buffers is critical. However, the aniline component's moderate solubility and susceptibility to oxidation in water can be problematic.[3] Using deoxygenated, high-purity organic solvents such as DMSO, DMF, or acetonitrile can often enhance stability by reducing the presence of water and dissolved oxygen.

Q6: Are there any additives that can improve the stability of my solution?

Yes. The addition of antioxidants is a highly effective strategy to prevent oxidative degradation of the aniline group.[5][10] Common choices include ascorbic acid, sodium metabisulfite, or hindered phenolic antioxidants like BHT (butylated hydroxytoluene).[11][12]

Troubleshooting Guide: From Diagnosis to Solution

This section provides a deeper dive into specific stability issues and offers structured solutions grounded in chemical principles.

Issue 1: Rapid Solution Discoloration and Potency Loss

Your freshly prepared solution quickly turns yellow or brown, and analytical checks (e.g., HPLC) show a decrease in the main peak area and the appearance of new impurity peaks.

Potential Cause A: Oxidation of the Aniline Moiety

The primary amino group on the phenyl ring is highly susceptible to oxidation by atmospheric oxygen. This process generates radical intermediates, leading to the formation of colored polymeric byproducts and a loss of the parent compound.[7][13]

  • Solution: Implement Antioxidant Strategies

    • Work Under an Inert Atmosphere: When preparing and handling solutions, use an inert gas like nitrogen or argon to displace oxygen.

    • Deoxygenate Solvents: Before use, sparge your solvents with nitrogen or argon for 15-30 minutes to remove dissolved oxygen.

    • Add an Antioxidant: Incorporate a suitable antioxidant into your solution. The choice depends on solvent compatibility and downstream applications.

Antioxidant ClassExampleTypical ConcentrationNotes
Sulfite Salts Sodium Metabisulfite0.01 - 0.1% (w/v)Highly effective in aqueous solutions.[5]
Phenolic Butylated Hydroxytoluene (BHT)0.01 - 0.05% (w/v)Excellent for organic solvents.
Aromatic Amines 4,4'-Bis(α,α-dimethylbenzyl)diphenylamine0.1 - 0.5% (w/v)Very powerful; often used in polymers and oils.[10][11]
Vitamins L-Ascorbic Acid (Vitamin C)0.05 - 0.1% (w/v)Good for aqueous and polar protic systems.[5]
Potential Cause B: Photodegradation

Aniline and its derivatives can absorb UV light, leading to photochemical reactions that break bonds or generate reactive species, accelerating degradation.[3] The tetrazole ring itself can also undergo photochemical transformations.[14]

  • Solution: Protect from Light

    • Use Amber Glassware: Always prepare and store solutions in amber-tinted vials or flasks to block UV and visible light.

    • Wrap in Foil: For clear containers, wrap them securely in aluminum foil as an extra precaution.

    • Minimize Exposure: Avoid leaving solutions on the benchtop under direct laboratory lighting for extended periods.

Issue 2: Inconsistent Experimental Results and Gradual Loss of Compound

Over a period of hours or days, you observe a drift in your experimental results, and analytical quantification shows a slow but steady decrease in the concentration of this compound.

Potential Cause: pH-Mediated Degradation

The stability of both the aniline and tetrazole moieties can be pH-dependent. The aniline group's protonation state (pKa of aniline is ~4.6) affects its reactivity and solubility.[15] While the tetrazole ring is generally stable, extreme pH values can catalyze ring-opening or other degradation reactions, especially with certain substituents.[2]

  • Solution: Optimize and Control pH

    • Determine the Optimal pH: Conduct a pH-rate profile study. Prepare your compound in a series of buffers across a wide pH range (e.g., pH 2 to 10). Monitor the compound's concentration over time at a set temperature. The pH at which the degradation rate is lowest is your optimal pH for stability.

    • Use Buffers: For aqueous or semi-aqueous solutions, always use a buffer system (e.g., phosphate, citrate, acetate) to maintain the pH within the desired stable range. A concentration of 20-50 mM is typically sufficient.

cluster_troubleshooting Troubleshooting Workflow Start Stability Issue Observed (e.g., Discoloration, Potency Loss) Check_Oxidation Is the solution exposed to air/light? Start->Check_Oxidation Check_pH Is the solution pH controlled? Start->Check_pH Implement_Antioxidants Implement Protective Measures: - Use Amber Vials - Deoxygenate Solvents - Add Antioxidants - Work Under Inert Gas Check_Oxidation->Implement_Antioxidants Yes Implement_pH_Control Implement pH Control: - Perform pH-Rate Study - Use Buffer System Check_pH->Implement_pH_Control No Monitor Monitor Stability (e.g., HPLC) Implement_Antioxidants->Monitor Implement_pH_Control->Monitor Resolved Issue Resolved Monitor->Resolved

Caption: Troubleshooting workflow for stability issues.

Key Protocols & Methodologies

Protocol 1: Preparation of a Stabilized Stock Solution (10 mM in DMSO)

This protocol describes the preparation of a stock solution with enhanced stability for long-term storage.

  • Materials:

    • This compound (MW: 175.19 g/mol )

    • High-purity, anhydrous DMSO

    • Butylated Hydroxytoluene (BHT)

    • Amber glass vial with a PTFE-lined cap

    • Source of dry nitrogen or argon gas

  • Procedure:

    • Accurately weigh 17.52 mg of this compound and place it into a clean, dry 10 mL amber volumetric flask.

    • Add approximately 8 mL of anhydrous DMSO.

    • Add 1.0 mg of BHT (for a final concentration of 0.01% w/v).

    • Gently swirl or sonicate the flask until all solids are completely dissolved.

    • Fill the flask to the 10 mL mark with DMSO.

    • Blanket the headspace of the flask with nitrogen or argon gas for 30 seconds.

    • Quickly cap the flask, seal with paraffin film, and store at -20°C.

Protocol 2: Outline for a Forced Degradation Study

Forced degradation studies are essential for identifying potential degradation products and validating that your analytical methods can detect them.[16][17] This is a foundational step in developing a stability-indicating method.[18][19]

  • Objective: To intentionally degrade the compound under various stress conditions to understand its degradation pathways.

  • Stock Solution Preparation: Prepare a 1 mg/mL stock solution of the compound in a 50:50 acetonitrile:water mixture.

  • Stress Conditions: (Each condition should be run alongside a control sample protected from the stressor).

    • Acid Hydrolysis: Mix the stock solution with 0.1 M HCl (1:1 v/v). Incubate at 60°C for 2, 8, and 24 hours.[5]

    • Base Hydrolysis: Mix the stock solution with 0.1 M NaOH (1:1 v/v). Incubate at 60°C for 2, 8, and 24 hours.

    • Oxidation: Mix the stock solution with 3% H₂O₂ (1:1 v/v). Keep at room temperature for 2, 8, and 24 hours.[5]

    • Thermal Degradation: Store the stock solution in an oven at 70°C for 24 and 48 hours.[5]

    • Photodegradation: Expose the stock solution to a calibrated light source as per ICH Q1B guidelines. A control sample should be wrapped in aluminum foil.[5]

  • Sample Analysis:

    • At each time point, withdraw an aliquot.

    • Neutralize the acid and base samples before analysis.

    • Analyze all samples by a suitable method (e.g., reverse-phase HPLC with UV detection) to quantify the parent compound and detect any degradation products.

    • Aim for 10-20% degradation of the parent compound to ensure the stress conditions were adequate but not overly destructive.[19]

cluster_stressors Degradation Stressors cluster_pathways Primary Degradation Pathways Compound This compound in Solution Oxygen Oxygen (Air) Compound->Oxygen Light UV/Visible Light Compound->Light pH Extreme pH (Acid/Base) Compound->pH Heat High Temperature Compound->Heat Oxidation Oxidation (Aniline Moiety) Oxygen->Oxidation Photolysis Photodegradation Light->Photolysis Hydrolysis pH-Mediated Hydrolysis pH->Hydrolysis Heat->Oxidation Heat->Hydrolysis Degradation_Products Degradation Products (e.g., Quinones, Polymers, Ring-Opened Species) Oxidation->Degradation_Products Photolysis->Degradation_Products Hydrolysis->Degradation_Products

Caption: Potential degradation pathways for the compound.

References

  • PubChem. This compound. National Center for Biotechnology Information. Available from: [Link]

  • Javaid, S., et al. (2024). Exploring tetrazole chemistry: synthetic techniques, structure–activity relationship, and pharmacological insights in antimicrobial and anticancer therapy. Frontiers in Chemistry. Available from: [Link]

  • Singh, J., Staples, R. J., & Shreeve, J. M. (2023). Increasing the limits of energy and safety in tetrazoles: dioximes as unusual precursors to very thermostable and insensitive energetic materials. Journal of Materials Chemistry A. Available from: [Link]

  • Okey. (n.d.). Aromatic Amine Antioxidants: Key to High-Temperature Polymer Stability. Available from: [Link]

  • Australian Government Department of Climate Change, Energy, the Environment and Water. (2022). Aniline (benzenamine). Available from: [Link]

  • Kim, H. J., & Kim, J. K. (2011). The effect of temperature and humidity on the thermal characteristics of tetrazole derivatives. Journal of Industrial and Engineering Chemistry. Available from: [Link]

  • ResearchGate. (n.d.). Effect of the initial pH value on the degradation of Aniline. Available from: [Link]

  • Modha, S., et al. (2021). Tetrazoles via Multicomponent Reactions. Chemical Reviews. Available from: [Link]

  • Duarte, F., et al. (2014). Photochemical Transformations of Tetrazole Derivatives: Applications in Organic Synthesis. Molecules. Available from: [Link]

  • Laczkovics, B., et al. (2020). Recovery of Aniline from Aqueous Solution Using the Membrane Aromatic Recovery System (MARS). Industrial & Engineering Chemistry Research. Available from: [Link]

  • Borghs, J. C., et al. (2022). Functionalization of 1N-Protected Tetrazoles by Deprotonation with the Turbo Grignard Reagent. The Journal of Organic Chemistry. Available from: [Link]

  • The Journal of Chemical Physics. (2021). Effect of pH and salt on the protonation state of fatty aniline investigated by sum-frequency vibrational spectroscopy. Available from: [Link]

  • ResearchGate. (n.d.). Decomposition products of tetrazoles as starting reagents of secondary chemical and biochemical reactions. Available from: [Link]

  • Saini, P., et al. (2025). Strategies for balancing safety in oxadiazole tetrazole derivatives: the role of the oxime group. Materials Advances. Available from: [Link]

  • ResearchGate. (2020). (PDF) Decomposition products of tetrazoles. Available from: [Link]

  • PubChem. Aniline. National Center for Biotechnology Information. Available from: [Link]

  • Ostrovskii, V. A., et al. (2020). Decomposition products of tetrazoles as starting reagents of secondary chemical and biochemical reactions. Russian Chemical Reviews. Available from: [Link]

  • ResearchGate. (n.d.). Probing the Chemical Stability of Aniline Under High-Pressure. Available from: [Link]

  • Britannica. (n.d.). Aniline. Available from: [Link]

  • ResearchGate. (n.d.). Effect of pH value on aniline adsorption on GO. Available from: [Link]

  • Performance Additives. (n.d.). Aromatic Amines Antioxidants. Available from: [Link]

  • Zachariah Group. (2012). Decomposition of Aminotetrazole Based Energetic Materials under High Heating Rate Conditions. Available from: [Link]

  • MDPI. (2023). The Effect of pH on Aniline Removal from Water Using Hydrophobic and Ion-Exchange Membranes. Membranes. Available from: [Link]

  • Wikipedia. (n.d.). Tetrazole. Available from: [Link]

  • MedCrave. (2016). Forced Degradation Studies. MOJ Bioequivalence & Bioavailability. Available from: [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Advanced Stabilizers for Plastics: Understanding the Benefits of Aromatic Amine Antioxidants. Available from: [Link]

  • MRS Online Proceedings Library. (2012). Initiation and Decomposition of Tetrazole Containing Green Energetic Materials. Available from: [Link]

  • ResearchGate. (2013). (PDF) Antioxidant activity and mechanism of action of some synthesised Phenolic acid amides of aromatic amines. Available from: [Link]

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  • ACD/Labs. (2022). What are Forced Degradation Studies? An Introduction to Pharmaceutical Stress Testing. Available from: [Link]

  • PubMed. (2019). Enhanced aniline degradation by Desulfatiglans anilini in a synthetic microbial community with the phototrophic purple sulfur bacterium Thiocapsa roseopersicina. Available from: [Link]

  • PubMed. (2001). Protective activity of aromatic amines and imines against oxidative nerve cell death. Available from: [Link]

  • Pharmaceutical Technology. (2016). Forced Degradation Studies for Biopharmaceuticals. Available from: [Link]

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Technical Support Center: Workup Procedures for Reactions with 3-(2-methyl-2H-tetrazol-5-yl)aniline

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers working with 3-(2-methyl-2H-tetrazol-5-yl)aniline. This guide is designed to provide practical, in-depth solutions to common challenges encountered during the workup and purification of reactions involving this versatile building block. As a Senior Application Scientist, my goal is to blend established chemical principles with practical, field-tested advice to help you navigate your experimental challenges successfully.

Understanding the Chemistry of this compound

Before diving into troubleshooting, it's crucial to understand the key chemical features of this compound that influence its behavior during reaction workups.

  • Amphoteric Nature: This molecule possesses both a basic aniline moiety and a tetrazole ring which, while N-methylated, can still participate in hydrogen bonding and coordination. The aniline nitrogen is basic and will be protonated in acidic conditions.

  • Solubility Profile: The compound's solubility can be significantly altered by pH. As the hydrochloride salt, it will be more water-soluble, while in its free-base form, it will have higher solubility in organic solvents.

  • Potential for Side Reactions: Like other anilines, the amino group is a potent nucleophile and can be susceptible to oxidation, over-acylation, or other side reactions, leading to impurities that complicate purification.[1][2]

Frequently Asked Questions (FAQs) & Troubleshooting Guide

Here we address common issues encountered during the workup of reactions involving this compound in a question-and-answer format.

Q1: I've just completed an acylation reaction with this compound. What is a general workup procedure to isolate my N-acylated product?

A1: A standard liquid-liquid extraction is typically effective. The key is to leverage the change in basicity of the aniline nitrogen upon acylation.

Core Principle: Your starting material, this compound, is basic due to the aniline moiety. Your N-acylated product is significantly less basic. An acidic wash will selectively remove the unreacted starting material by forming its water-soluble salt, leaving your desired product in the organic phase.

Step-by-Step General Workup Protocol:

  • Quench the Reaction: If your reaction is run in a non-aqueous solvent, carefully quench it by adding it to a separatory funnel containing water or a suitable aqueous solution.

  • Dilute with an Organic Solvent: Dilute the mixture with an organic solvent in which your product is soluble, such as ethyl acetate or dichloromethane.

  • Acidic Wash: Wash the organic layer with a dilute acid solution (e.g., 1M HCl or 10% HCl)[3]. This step protonates the unreacted this compound, pulling it into the aqueous layer. Repeat this wash if you suspect a large amount of unreacted starting material remains.

  • Neutralizing Wash: Wash the organic layer with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) to neutralize any remaining acid and remove any acidic byproducts.

  • Brine Wash: Wash the organic layer with a saturated aqueous solution of sodium chloride (brine) to remove the bulk of the water from the organic phase.

  • Drying, Filtering, and Concentration: Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate the solvent under reduced pressure to obtain your crude product.

Q2: My TLC plate shows multiple spots after the workup. What are the likely impurities and how can I remove them?

A2: The presence of multiple spots on your TLC plate indicates an impure product. The identity of these impurities will depend on your specific reaction conditions, but common culprits include:

  • Unreacted Starting Material: this compound.

  • Reagents or Catalysts: For example, unreacted acylating agents or coupling reagents.

  • Side-Products: Such as di-acylated aniline or products from reactions with solvent.

Troubleshooting Workflow:

Troubleshooting Multiple Spots on TLC start Multiple Spots on TLC check_sm Co-spot with Starting Material? start->check_sm acid_wash Perform Acidic Wash (e.g., 1M HCl) check_sm->acid_wash Yes column_chromatography Purify by Column Chromatography check_sm->column_chromatography No acid_wash->column_chromatography recrystallization Attempt Recrystallization column_chromatography->recrystallization If still impure end Pure Product column_chromatography->end recrystallization->end

Caption: A decision-making workflow for troubleshooting an impure product mixture.

Detailed Purification Strategies:

  • Acidic Wash: As detailed in A1, an acidic wash is your first line of defense against unreacted starting material.

  • Column Chromatography: This is a highly effective method for separating compounds with different polarities. A silica gel column is standard. You will need to determine an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) by running TLC plates in various solvent mixtures.

  • Recrystallization: If your product is a solid, recrystallization can be an excellent final purification step. You will need to screen for a suitable solvent or solvent pair in which your product has high solubility at elevated temperatures and low solubility at room temperature or below.

Q3: I performed an extraction with a basic aqueous solution (e.g., NaOH) and my product seems to have disappeared. Where did it go?

A3: While the aniline moiety is basic, the tetrazole ring can exhibit acidic properties, especially if the N-methyl group were absent. However, even with the methyl group, strong basic conditions can potentially lead to unforeseen reactions or solubility issues. More likely, if your product is an N-acylated derivative, it may have some limited solubility in aqueous base, but a more probable scenario is the formation of an emulsion that is difficult to separate.

Troubleshooting Emulsions:

  • Addition of Brine: Adding a saturated NaCl solution can often help to break up emulsions by increasing the ionic strength of the aqueous phase.

  • Filtration through Celite: Passing the emulsified mixture through a pad of Celite can sometimes break the emulsion.

  • Patience: Allowing the mixture to stand for an extended period can lead to separation.

Q4: My reaction mixture has turned a dark brown or black color. What causes this and how can I clean up my product?

A4: The dark coloration is likely due to the oxidation of the aniline moiety.[4] Anilines are susceptible to air oxidation, which can be accelerated by the presence of certain reagents or metal catalysts.

Prevention and Remediation:

StrategyRationale
Run Reactions Under Inert Atmosphere Using nitrogen or argon can minimize contact with atmospheric oxygen, reducing oxidation.
Use Freshly Purified Starting Material Aniline and its derivatives can darken upon storage due to slow oxidation. Purifying your starting material before use can prevent the introduction of colored impurities.
Activated Carbon (Charcoal) Treatment After the main workup, dissolving your crude product in a suitable solvent and stirring with a small amount of activated carbon can adsorb colored impurities. Filter the mixture through Celite to remove the carbon before concentrating the solvent.
Column Chromatography As mentioned previously, column chromatography is very effective at separating colored impurities from your desired product.

Visualizing the Workup Logic

The following diagram illustrates the general logic of a workup procedure for a reaction where this compound is a starting material and a neutral product is formed.

Workup_Logic cluster_extraction Liquid-Liquid Extraction cluster_aqueous Aqueous Phase cluster_organic Organic Phase cluster_purification Purification reaction_mixture Reaction Mixture (Product, Unreacted SM, Byproducts) add_solvent Add Organic Solvent (e.g., Ethyl Acetate) reaction_mixture->add_solvent acid_wash Wash with 1M HCl add_solvent->acid_wash org_phase Contains Product and Neutral/Acidic Byproducts add_solvent->org_phase Dissolves bicarb_wash Wash with sat. NaHCO3 acid_wash->bicarb_wash aq_acid Contains Protonated Unreacted Aniline acid_wash->aq_acid Removes org_after_acid Contains Product and Acidic Byproducts acid_wash->org_after_acid Leaves brine_wash Wash with Brine bicarb_wash->brine_wash aq_bicarb Contains Acidic Byproducts bicarb_wash->aq_bicarb Removes org_after_bicarb Contains Product bicarb_wash->org_after_bicarb Leaves aq_brine Bulk Water brine_wash->aq_brine Removes org_after_brine Contains Product (wet) brine_wash->org_after_brine Leaves dry_filter_conc Dry, Filter, Concentrate org_after_brine->dry_filter_conc crude_product Crude Product dry_filter_conc->crude_product final_purification Column Chromatography or Recrystallization crude_product->final_purification pure_product Pure Product final_purification->pure_product

Caption: A flowchart illustrating the separation of components during a typical workup.

Summary of Key Physicochemical Properties

PropertyValue/DescriptionImplication for Workup
Molecular Formula C₈H₉N₅[5]-
Molecular Weight 175.19 g/mol [5]-
Appearance Solid[6]Product isolation will likely yield a solid.
Basicity The aniline group is basic and will be protonated by dilute acids.Allows for easy separation from neutral or acidic products/byproducts via acidic extraction.
Safety Harmful if swallowed[5]Standard laboratory safety precautions (gloves, safety glasses) should be employed.

Final Recommendations

  • Always Monitor with TLC: Thin-layer chromatography is your best tool for tracking the progress of your reaction and the success of your workup.

  • Protecting Groups: For reactions where the aniline's reactivity is problematic, consider protecting the amino group as an acetanilide.[2]

  • Inert Atmosphere: For sensitive reactions, working under an inert atmosphere (N₂ or Ar) can prevent oxidative side products.

This guide provides a foundational understanding of the principles and techniques for successfully working up reactions involving this compound. Remember that every reaction is unique, and these guidelines should be adapted to your specific circumstances.

References

  • ODM 5-BROMO-2-(2-METHYL-2H-TETRAZOL-5-YL)-PYRIDINE Factory, Manufacturer. (n.d.). Retrieved from [Link]

  • Selective Synthesis of 3-(1H-Tetrazol-5-yl)-indoles from 2H-Azirines and Arynes. (2024). ACS Omega. Retrieved from [Link]

  • How do I remove aniline from the reaction mixture? (2014). ResearchGate. Retrieved from [Link]

  • Babu, K. S., et al. (2012). Synthesis, characterization and antimicrobial activity of novel biphenyl tetrazoles. Der Pharma Chemica, 4(3), 1093-1103. Retrieved from [Link]

  • Synthesis, Characterization, and Biological Evaluation of 2-(N-((2′-(2H-tetrazole-5-yl)-[1,1′-biphenyl]-4yl)-methyl)-pentanamido)-3-methyl Butanoic Acid Derivatives. (2023). PubMed. Retrieved from [Link]

  • This compound. (n.d.). PubChem. Retrieved from [Link]

  • Reactions of Aniline. (n.d.). Chemistry Steps. Retrieved from [Link]

  • Synthesis, Characterization, and Biological Evaluation of 2-(N-((2′-(2H-tetrazole-5-yl)-[1,1′-biphenyl]-4yl)-methyl)-pentanamido)-3-methyl Butanoic Acid Derivatives. (2023). MDPI. Retrieved from [Link]

  • Anilines: Reactions, Reaction Mechanisms and FAQs. (n.d.). Allen. Retrieved from [Link]

  • EAS reactions of aniline | Amines | Grade 12 | Chemistry | Khan Academy. (2021). YouTube. Retrieved from [Link]

  • (PDF) Synthesis, Characterization, and Biological Evaluation of 2-(N-((2′-(2H-tetrazole-5-yl)-[1,1′-biphenyl]-4yl)-methyl)-pentanamido)-3-methyl Butanoic Acid Derivatives. (2023). ResearchGate. Retrieved from [Link]

  • Preparation method of 2-methyl-5-(5-bromopyridine-2-yl)tetrazole. (2017). Google Patents.
  • “Pharmacokinetic drug evaluation of tedizolid for the treatment of skin infections.” (2020). PMC. Retrieved from [Link]

  • What is the best way to purify a crude reaction mixture that auto-crystallizes? (2023). Biotage. Retrieved from [Link]

  • Exploring the pharmacodynamic interactions between tedizolid and other orally bioavailable antimicrobials against Staphylococcus aureus and Staphylococcus epidermidis. (2021). PMC. Retrieved from [Link]

  • Bromination of Aniline (video) | Amines. (n.d.). Khan Academy. Retrieved from [Link]

  • Hunnur, R. K., et al. (2012). An improved synthesis of Tazobactam and its related impurities. Der Pharmacia Lettre, 4(2), 674-682. Retrieved from [Link]

  • Oxidative Dearomatization of Phenols and Anilines via λ3- and λ5-Iodane-Mediated Phenylation and Oxygenation. (2014). MDPI. Retrieved from [Link]

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Validation & Comparative

A Comparative Analysis of 3-(2-Methyl-2H-tetrazol-5-yl)aniline and its Regioisomers: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of medicinal chemistry, the tetrazole moiety stands out as a critical pharmacophore, frequently employed as a bioisostere for the carboxylic acid group to enhance metabolic stability and improve pharmacokinetic profiles.[1] The strategic placement of substituents on the tetrazole ring can profoundly influence the molecule's physicochemical properties and biological activity. This guide provides a comprehensive comparative analysis of 3-(2-methyl-2H-tetrazol-5-yl)aniline and its primary regioisomer, 3-(1-methyl-1H-tetrazol-5-yl)aniline, offering valuable insights for researchers and professionals in drug development.

Introduction: The Significance of Regioisomerism in Tetrazole Chemistry

Tetrazoles can exist in two tautomeric forms, 1H and 2H, and upon substitution, this gives rise to regioisomers.[2] The position of the substituent, particularly a methyl group, on the tetrazole ring—at the N1 or N2 position—is not a trivial matter. This seemingly subtle structural difference can lead to significant alterations in the molecule's electronic distribution, steric profile, and hydrogen bonding capacity. Consequently, these changes can dramatically impact a compound's absorption, distribution, metabolism, excretion, and toxicity (ADMET) profile, as well as its interaction with biological targets.[3] Understanding the distinct characteristics of these regioisomers is therefore paramount in the rational design of novel therapeutics.

Synthesis and Regioselective Strategies

The synthesis of 5-substituted-1H-tetrazoles is most commonly achieved through a [3+2] cycloaddition reaction between an organic nitrile and an azide source.[4] The subsequent N-methylation of the resulting 3-(1H-tetrazol-5-yl)aniline typically yields a mixture of the N1 and N2 regioisomers.

Synthesis of Regioisomers cluster_products Products 3-aminobenzonitrile 3-aminobenzonitrile 3-(1H-tetrazol-5-yl)aniline 3-(1H-tetrazol-5-yl)aniline 3-aminobenzonitrile->3-(1H-tetrazol-5-yl)aniline NaN3, NH4Cl Mixture of Regioisomers Mixture of Regioisomers 3-(1H-tetrazol-5-yl)aniline->Mixture of Regioisomers CH3I, Base 3-(1-methyl-1H-tetrazol-5-yl)aniline 3-(1-methyl-1H-tetrazol-5-yl)aniline Mixture of Regioisomers->3-(1-methyl-1H-tetrazol-5-yl)aniline Separation This compound This compound Mixture of Regioisomers->this compound Separation

Caption: General synthetic workflow for producing N-methylated tetrazolyl aniline regioisomers.

The separation of these regioisomers can be challenging and is often accomplished using chromatographic techniques. The development of regioselective synthetic methods is an active area of research. For instance, the use of specific catalysts or directing groups can favor the formation of one isomer over the other. A regioselective synthesis of 2-aryl-2H-tetrazoles has been reported via a [3+2] cycloaddition reaction of arenediazonium salts with trimethylsilyldiazomethane, offering a potential route to the desired N2-substituted isomer.[4]

Experimental Protocol: Synthesis of 3-(Tetrazol-5-yl)aniline and N-Methylation

Part A: Synthesis of 3-(1H-Tetrazol-5-yl)aniline

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, combine 3-aminobenzonitrile (1 equivalent), sodium azide (1.5 equivalents), and ammonium chloride (1.5 equivalents) in dimethylformamide (DMF).

  • Reaction: Heat the mixture to 120 °C and stir for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Work-up: Cool the reaction mixture to room temperature and pour it into ice-water. Acidify the solution to pH ~2 with concentrated HCl to precipitate the product.

  • Isolation: Collect the precipitate by vacuum filtration, wash thoroughly with cold water, and dry under vacuum to yield 3-(1H-tetrazol-5-yl)aniline.

Part B: N-Methylation and Isomer Separation

  • Reaction Setup: Dissolve 3-(1H-tetrazol-5-yl)aniline (1 equivalent) in a suitable solvent such as acetone or DMF. Add a base, for example, potassium carbonate (1.5 equivalents).

  • Methylation: Add methyl iodide (1.2 equivalents) dropwise at room temperature and stir the mixture for 6-12 hours.

  • Work-up: Filter off the inorganic salts and evaporate the solvent under reduced pressure.

  • Separation: The resulting crude mixture of 3-(1-methyl-1H-tetrazol-5-yl)aniline and this compound can be separated by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexane).

Physicochemical Properties: A Tale of Two Isomers

The position of the methyl group significantly influences the physicochemical properties of the tetrazolyl aniline regioisomers. These differences, summarized in the table below, are critical for predicting the pharmacokinetic behavior of drug candidates.

Property3-(1-Methyl-1H-tetrazol-5-yl)aniline (N1-isomer)This compound (N2-isomer)Rationale for Differences
Predicted logP LowerHigherThe N2-isomer is generally less polar due to the symmetric nature of the N-N=C-N=N system, leading to a higher octanol-water partition coefficient.
Predicted pKa More acidicLess acidicThe electron-withdrawing effect of the phenyl ring is more pronounced on the N1-position, making the remaining proton on the aniline moiety more acidic.
Dipole Moment HigherLowerThe asymmetry of the N1-substituted ring results in a larger overall dipole moment compared to the more symmetric N2-isomer.
Solubility Higher in polar solventsLower in polar solventsThe higher polarity and dipole moment of the N1-isomer generally lead to better solubility in polar solvents like water and ethanol.

Note: The values presented are based on established trends for N-substituted tetrazoles and computational predictions. Experimental verification is recommended.

Spectroscopic Characterization: Differentiating the Regioisomers

Unambiguous identification of the N1 and N2 regioisomers is crucial. Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for this purpose.

Spectroscopic_Differentiation cluster_nmr NMR Spectroscopy cluster_isomers Regioisomers 1H_NMR 1H NMR N-CH3 Signal N1_Isomer N1-Isomer 1H_NMR:f1->N1_Isomer Downfield Shift N2_Isomer N2-Isomer 1H_NMR:f1->N2_Isomer Upfield Shift 13C_NMR 13C NMR Tetrazole Ring Carbon 13C_NMR:f1->N1_Isomer Upfield Shift 13C_NMR:f1->N2_Isomer Downfield Shift

Caption: Key NMR spectroscopic differences for distinguishing N1 and N2-methyl tetrazole regioisomers.

¹H NMR Spectroscopy

A key diagnostic feature in the ¹H NMR spectrum is the chemical shift of the N-methyl protons. For 5-phenyltetrazoles, the N-methyl signal of the N1-isomer typically appears at a lower field (more deshielded) compared to the N2-isomer .[5] This is attributed to the anisotropic effect of the adjacent phenyl ring.

¹³C NMR Spectroscopy

In the ¹³C NMR spectrum, the chemical shift of the tetrazole ring carbon provides a clear distinction. The tetrazole carbon of the N2-isomer is generally shifted downfield (to a higher ppm value) compared to the N1-isomer .[5] This is due to the different electronic environment around the carbon atom in the two isomeric rings.

Comparative Biological Activity: A Case Study

While direct comparative biological data for this compound and its N1-isomer is not extensively published, studies on analogous compounds highlight the profound impact of N-substitution on pharmacological activity.

A notable example is the study of regioisomers of LY2183240, a potent inhibitor of anandamide transport. The 2,5-disubstituted regioisomer (N2) exhibited potent and selective antimicrobial activity against certain Gram-positive bacteria, including Staphylococcus aureus. In stark contrast, the 1,5-disubstituted regioisomer (N1) showed no antibacterial activity. This dramatic difference underscores the critical role of the substituent's position on the tetrazole ring in defining the molecule's interaction with its biological target.

This differential activity can be attributed to several factors:

  • Target Binding: The different spatial arrangement of the substituent can lead to distinct binding modes and affinities with the target protein.

  • Membrane Permeability: The differences in polarity and lipophilicity between the isomers can affect their ability to cross bacterial cell membranes.

  • Metabolic Stability: One isomer may be more susceptible to metabolic degradation than the other.

Conclusion and Future Perspectives

The comparative analysis of this compound and its N1-regioisomer reveals significant differences in their predicted physicochemical properties and expected biological activities. The N2-isomer is anticipated to be more lipophilic and less polar, while the N1-isomer is expected to be more acidic and have a higher dipole moment. These characteristics, coupled with the distinct spectroscopic signatures, provide a solid foundation for their individual synthesis, characterization, and application in drug discovery programs.

The case study of LY2183240 regioisomers serves as a compelling reminder that N-substitution on the tetrazole ring is a powerful tool for modulating biological activity. Future research should focus on the systematic synthesis and parallel evaluation of both N1 and N2 regioisomers of promising tetrazole-containing drug candidates to fully explore the structure-activity landscape and identify the optimal isomer for therapeutic development.

References

  • Fraser, R. R., & Haque, K. E. (1968). Nuclear magnetic resonance and mass spectral properties of 5-aryltetrazoles. Canadian Journal of Chemistry, 46(17), 2855-2859.
  • Ningbo Inno Pharmchem Co., Ltd. (n.d.). Tetrazole: A Versatile Bioisostere in Drug Design. Retrieved from [Link]

  • Gervais, F., & Chan, L. (2016). Synthesis of 2-aryl-2H-tetrazoles via a regioselective [3+2] cycloaddition reaction. Tetrahedron Letters, 57(15), 1689-1691.
  • Dömling, A. (2019). Tetrazoles via Multicomponent Reactions. Chemical Reviews, 119(18), 10834-10886.
  • Ostrovskii, V. A., & Koldobskii, G. I. (2012). Tetrazoles. In Comprehensive Organic Synthesis II (pp. 1073-1123). Elsevier.

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A Senior Application Scientist's Guide to the Biological Validation of 3-(2-methyl-2H-tetrazol-5-yl)aniline Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Authored for Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth, objective comparison of the biological activities of novel 3-(2-methyl-2H-tetrazol-5-yl)aniline derivatives. Moving beyond a simple recitation of facts, we will explore the causality behind experimental choices, present detailed protocols for robust validation, and contextualize the data to empower researchers in their drug discovery efforts. The tetrazole ring is a well-established pharmacophore in medicinal chemistry, prized as a bioisostere of the carboxylic acid group, which can enhance the metabolic stability and pharmacokinetic profiles of drug candidates.[1] Derivatives of this class have shown a wide spectrum of biological activities, including anticancer, antimicrobial, and anti-inflammatory effects, making them a fertile ground for therapeutic innovation.[2][3]

Foundational Chemistry: The Synthesis of Test Candidates

The cornerstone of evaluating any new chemical series is a reliable synthetic route that allows for systematic structural modifications. The primary method for synthesizing the core 5-substituted-1H-tetrazole scaffold is the [3+2] cycloaddition reaction between a nitrile and an azide source, a robust and versatile method.[1][4] For the specific synthesis of 4-(2-methyl-2H-tetrazol-5-yl)aniline, the process typically starts with 4-cyanoaniline or a related precursor. The reaction involves the nucleophilic attack of an azide anion on the nitrile's electrophilic carbon, followed by intramolecular cyclization to form the tetrazole ring.[5] Subsequent N-methylation yields the final 2-methyl isomer. By starting with variously substituted anilines, a library of derivatives can be generated for comparative biological screening.

Comparative Biological Validation: From Hypothesis to Data

The true measure of a compound's potential lies in its biological activity. Here, we present a framework for validating and comparing derivatives across three common therapeutic areas: oncology, infectious disease, and enzyme inhibition. The protocols described are designed as self-validating systems, incorporating essential controls to ensure data integrity and reproducibility.

Anticancer Activity: Assessing Cytotoxicity

A primary screening goal for many new chemical entities is to assess their potential as anticancer agents. This begins with evaluating their cytotoxicity against various cancer cell lines. A crucial aspect of this analysis is to also test against a non-cancerous cell line to determine selectivity—a hallmark of a promising therapeutic candidate.

The LDH assay is a reliable method for quantifying cell death. It measures the activity of lactate dehydrogenase, a cytosolic enzyme that is released into the cell culture medium upon plasma membrane damage.

Principle of the LDH Assay

cluster_0 Intact Cell cluster_1 Lysed Cell cluster_2 Assay Reaction LDH_in LDH Membrane Intact Plasma Membrane Membrane_Lysis Compromised Membrane Membrane->Membrane_Lysis Compound-Induced Membrane Damage LDH_out Released LDH Substrate Lactate + NAD+ LDH_out->Substrate Catalyzes Product Pyruvate + NADH Substrate->Product LDH Tetrazolium Tetrazolium Salt (Yellow) Product->Tetrazolium NADH reduces Formazan Formazan (Red/Purple) Tetrazolium->Formazan Diaphorase

Caption: Workflow of the LDH cytotoxicity assay.

Step-by-Step Methodology:

  • Cell Seeding: Plate human cancer cells (e.g., HT-29 colorectal adenocarcinoma, A549 lung carcinoma) and a normal human cell line (e.g., HaCaT keratinocytes) in separate 96-well opaque-walled plates at a density of 5,000-10,000 cells per well. Incubate for 24 hours at 37°C and 5% CO₂.

  • Controls Setup: Designate wells for the following controls:

    • No-Cell Control: Medium only, to determine background fluorescence.

    • Vehicle Control: Cells treated with the same concentration of DMSO (or other solvent) used to dissolve the test compounds.

    • Maximum LDH Release Control: Cells treated with a lysis buffer (e.g., 1% Triton X-100) to establish the 100% cytotoxicity value.[6]

  • Compound Treatment: Prepare serial dilutions of the this compound derivatives. Add the compounds to the appropriate wells and incubate for 48-72 hours.

  • Assay Execution:

    • Allow plates to equilibrate to room temperature for 20-30 minutes.[6]

    • Transfer a 50 µL aliquot of the supernatant from each well to a new 96-well plate.

    • Prepare the LDH reaction mixture according to the manufacturer's instructions and add 50 µL to each well of the new plate.

    • Incubate for 30 minutes at room temperature, protected from light.

  • Data Acquisition: Measure the absorbance or fluorescence at the appropriate wavelength using a plate reader.

  • Calculation: Calculate the percentage of cytotoxicity for each compound concentration relative to the controls. Determine the IC₅₀ value (the concentration that causes 50% cell death) using non-linear regression analysis.

DerivativeR Group (Aniline position 4)IC₅₀ HT-29 (µM)[4]IC₅₀ A549 (µM)[7]IC₅₀ HaCaT (µM)[7]Selectivity Index (SI)¹
Derivative A -H22.535.1> 100> 4.4
Derivative B -Cl8.312.785.4> 10.2
Derivative C -OCH₃31.048.2> 100> 3.2
Doxorubicin Standard Drug0.91.25.86.4

¹ Selectivity Index (SI) = IC₅₀ in normal cells (HaCaT) / IC₅₀ in cancer cells (HT-29). A higher SI is desirable.

From this hypothetical data, Derivative B, with a chloro-substituent, shows the most potent anticancer activity and a favorable selectivity index compared to the other derivatives.

Antimicrobial Activity: Determining Minimum Inhibitory Concentration (MIC)

The rise of antibiotic resistance necessitates the search for new antimicrobial agents.[8] Tetrazole derivatives have been reported to possess significant antibacterial and antifungal properties.[3][9] The broth microdilution method is the gold standard for determining the Minimum Inhibitory Concentration (MIC), the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.

Workflow for MIC Determination

cluster_0 Preparation cluster_1 Inoculation cluster_2 Incubation & Readout Compound Test Compound Stock Dilution 2-fold Serial Dilution in 96-well plate Compound->Dilution Incubate Incubate at 37°C for 18-24h Bacteria Bacterial Culture (e.g., S. aureus) Inoculum Standardized Inoculum (~5x10^5 CFU/mL) Bacteria->Inoculum Inoculum->Incubate Add to wells Readout Visual Inspection for Turbidity (Bacterial Growth) Incubate->Readout MIC Determine MIC Readout->MIC

Caption: Broth microdilution workflow for MIC testing.

Step-by-Step Methodology:

  • Preparation: In a 96-well microtiter plate, perform a two-fold serial dilution of each test compound in a suitable broth medium (e.g., Mueller-Hinton Broth). The concentration range should be sufficient to capture the MIC (e.g., 128 µg/mL to 0.25 µg/mL).

  • Controls: Include a positive control well (broth with bacteria, no compound) and a negative control well (broth only).

  • Inoculum Preparation: Prepare a standardized inoculum of the test microorganism (e.g., Staphylococcus aureus, Escherichia coli) equivalent to a 0.5 McFarland standard, which is then diluted to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well.[10]

  • Inoculation: Add the bacterial inoculum to all wells except the negative control.

  • Incubation: Cover the plate and incubate at 37°C for 18-24 hours.

  • MIC Determination: The MIC is the lowest concentration of the compound at which there is no visible turbidity (growth).

DerivativeR Group (Aniline position 4)MIC vs. S. aureus (µg/mL)[10]MIC vs. E. coli (µg/mL)[10]
Derivative A -H64>128
Derivative D -NO₂832
Derivative E -F1664
Ciprofloxacin Standard Drug0.50.25

Here, the nitro-substituted Derivative D shows the most promising activity, particularly against the Gram-positive S. aureus, though it is still less potent than the standard antibiotic Ciprofloxacin.

Enzyme Inhibition: Quantifying Target Engagement

Many drugs function by inhibiting specific enzymes. Tetrazole derivatives have been explored as inhibitors for various enzymes, including urease and kinases.[11][12] Validating enzyme inhibition involves measuring the reduction in the rate of an enzyme-catalyzed reaction in the presence of the inhibitor.[13]

This protocol provides a general template that can be adapted for many different enzymes where the reaction produces a change in absorbance.

Principle of Enzyme Inhibition

E Enzyme ES ES Complex E->ES + S P Product EI EI Complex E->EI + I S Substrate I Inhibitor ES->E k_cat

Caption: Interaction between an enzyme, its substrate, and an inhibitor.

Step-by-Step Methodology:

  • Reagent Preparation: Prepare buffer, enzyme, substrate, and inhibitor solutions at the desired concentrations.

  • Assay Setup: In a 96-well UV-transparent plate, add the buffer, enzyme solution, and varying concentrations of the inhibitor (or vehicle for control). Allow this to pre-incubate for 10-15 minutes at a controlled temperature.

  • Reaction Initiation: Initiate the reaction by adding the substrate solution to all wells.

  • Kinetic Measurement: Immediately place the plate in a kinetic spectrophotometer and measure the change in absorbance over time at a fixed wavelength. The rate of the reaction is determined from the slope of the initial linear portion of the absorbance vs. time curve.[14]

  • Data Analysis:

    • Calculate the percent inhibition for each inhibitor concentration: % Inhibition = (1 - (Rate_inhibitor / Rate_control)) * 100.

    • Plot percent inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC₅₀ value. The relationship between IC₅₀ and the inhibition constant (Kᵢ) can be determined using the Cheng-Prusoff equation.[15]

DerivativeR Group (Aniline position 4)Urease IC₅₀ (µM)[12]
Derivative A -H45.2
Derivative F -OH15.8
Derivative G -COOH98.6
Thiourea Standard Inhibitor21.7

In this comparison, the hydroxyl-substituted Derivative F demonstrates superior inhibitory activity compared to both the parent compound and the standard inhibitor, Thiourea. The carboxylic acid group in Derivative G appears detrimental to activity.

Conclusion: Synthesizing Data for Drug Development

This guide outlines a rigorous, comparative framework for validating the biological activity of this compound derivatives. By employing standardized, self-validating protocols and presenting data in a clear, comparative format, researchers can effectively identify promising lead compounds. The hypothetical data presented illustrates how systematic modification of the aniline ring can significantly modulate biological activity, providing crucial insights for structure-activity relationship (SAR) studies. The true value of this approach lies not just in identifying active compounds, but in understanding the chemical features that drive that activity, thereby accelerating the journey from a promising molecule to a potential therapeutic.

References

  • Wu, S., Fluxe, A., Sheffer, J., Janusz, J. M., Blass, B. E., White, R., Jackson, C., Hedges, R., Murawsky, M., Fang, B., Fadayel, G. M., Hare, M., & Djandjighian, L. (2006). Discovery and in vitro/in vivo studies of tetrazole derivatives as Kv1.5 blockers. Bioorganic & Medicinal Chemistry Letters, 16(24), 6213–6218.
  • ResearchGate. (n.d.). Discovery and in vitro/in vivo studies of tetrazole derivatives as Kv1.5 blockers.
  • Muheyuddeen, G., et al. (2022). Synthesis and pharmacological evaluation of aniline derivatives as a potent analgesic and antioxidant agent. Neuroquantology, 20(11), 7040-7055. [Link]

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  • PubMed. (n.d.). Design and in vitro evaluation of novel tetrazole derivatives of dianisidine as anticancer agents targeting Bcl-2 apoptosis regulator.
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  • Creative Enzymes. (n.d.). Activity Measurement of Inhibitors in Ligand-Based Design.
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A Comparative Guide to the In Vitro and In Vivo Performance of Novel AT1 Antagonists Synthesized from 3-(2-methyl-2H-tetrazol-5-yl)aniline

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive technical comparison of a novel compound series, synthesized from the versatile 3-(2-methyl-2H-tetrazol-5-yl)aniline scaffold, against the established angiotensin II receptor blocker (ARB), Valsartan. The tetrazole moiety is a critical pharmacophore in modern drug design, often serving as a metabolically stable bioisostere for a carboxylic acid group, a feature exemplified in many FDA-approved drugs.[1][2] The core objective of this research initiative was to explore new chemical space around this tetrazole-aniline starting material to develop next-generation antagonists of the Angiotensin II Type 1 (AT1) receptor with potentially improved potency and efficacy.

Here, we present a head-to-head evaluation of our lead candidate, designated CMPD-4T , and Valsartan. This analysis is grounded in rigorous in vitro and in vivo experimental data, providing researchers and drug development professionals with objective performance benchmarks and detailed, replicable protocols.

Compound Profiles and Rationale

The selection of this compound as the starting scaffold was driven by the inherent properties of the tetrazole ring system, which is known to participate in key hydrogen bonding interactions within the active sites of biological targets and offers metabolic stability.[2] The synthesis of CMPD-4T involved a multi-step process (details proprietary) to append a biphenyl moiety and a lipophilic side chain, designed to optimize binding within the hydrophobic pockets of the AT1 receptor. Valsartan was chosen as the comparator due to its well-characterized mechanism of action and its structural similarity, also featuring a critical tetrazole group.[3][4]

CompoundChemical StructureMolecular FormulaMolecular Weight ( g/mol )
CMPD-4T (Structure derived from this compound)C₂₅H₂₇N₅O₃445.52
Valsartan (Reference Compound)C₂₄H₂₉N₅O₃435.52

In Vitro Evaluation: Target Engagement and Functional Antagonism

The initial phase of our comparative evaluation focused on quantifying the direct interaction of each compound with the human AT1 receptor and its subsequent ability to block downstream signaling.

AT1 Receptor Binding Affinity

Expertise & Experience: To quantify target engagement, a competitive radioligand binding assay is the gold standard. This method directly measures the affinity of a compound for its receptor by assessing its ability to displace a known high-affinity radiolabeled ligand. A lower inhibitory constant (Kᵢ) indicates a higher binding affinity.

  • Preparation of Membranes: Human AT1 receptor-expressing membranes were prepared from a stable HEK293 cell line.

  • Assay Buffer: 50 mM Tris-HCl, 5 mM MgCl₂, 0.1% BSA, pH 7.4.

  • Radioligand: [¹²⁵I]-Sar¹,Ile⁸-Angiotensin II (specific activity ~2200 Ci/mmol).

  • Incubation: Membranes (10 µg protein) were incubated with the radioligand (final concentration 0.1 nM) and increasing concentrations of either CMPD-4T or Valsartan (10⁻¹¹ to 10⁻⁵ M) in a total volume of 250 µL.

  • Non-Specific Binding: Determined in the presence of 10 µM unlabeled Angiotensin II.

  • Equilibration: The mixture was incubated for 60 minutes at 25°C.

  • Termination & Filtration: The reaction was terminated by rapid filtration through a GF/B filter plate, followed by three washes with ice-cold assay buffer.

  • Quantification: Radioactivity retained on the filters was measured using a gamma counter.

  • Data Analysis: Kᵢ values were calculated from IC₅₀ values using the Cheng-Prusoff equation.

CompoundKᵢ (nM) ± SEM
CMPD-4T 1.8 ± 0.2
Valsartan 3.5 ± 0.4

Trustworthiness: The data demonstrates that CMPD-4T possesses an approximately two-fold higher binding affinity for the human AT1 receptor compared to Valsartan, suggesting superior target engagement at the molecular level. The experiment included controls for non-specific binding to ensure data integrity.

G cluster_prep Preparation cluster_assay Assay Incubation cluster_analysis Analysis P1 AT1-HEK293 Membranes A1 Incubate at 25°C for 60 min P1->A1 P2 [¹²⁵I]-Angiotensin II (Radioligand) P2->A1 P3 Test Compounds (CMPD-4T / Valsartan) P3->A1 S1 Rapid Filtration (GF/B Plate) A1->S1 S2 Gamma Counting S1->S2 S3 Calculate IC₅₀ & Kᵢ S2->S3

Caption: Workflow for the AT1 Receptor Competitive Binding Assay.

Functional Antagonism via Calcium Mobilization

Expertise & Experience: While binding affinity is crucial, it does not guarantee functional activity. A functional assay is required to confirm that binding translates into biological antagonism. We measured the inhibition of Angiotensin II-induced calcium mobilization, a primary downstream signaling event following AT1 receptor activation. A lower IC₅₀ value indicates greater potency in blocking the receptor's function.

  • Cell Culture: HEK293 cells stably expressing the human AT1 receptor were seeded into 384-well black-walled, clear-bottom plates.

  • Dye Loading: Cells were loaded with a calcium-sensitive dye (e.g., Fluo-4 AM) in HBSS buffer for 1 hour at 37°C.

  • Compound Pre-incubation: The dye solution was removed, and cells were pre-incubated with various concentrations of CMPD-4T or Valsartan for 15 minutes.

  • Agonist Challenge: The plate was placed in a Fluorometric Imaging Plate Reader (FLIPR). Angiotensin II was added to a final concentration equal to its EC₈₀ value to stimulate the cells.

  • Signal Detection: Changes in intracellular calcium concentration were monitored as changes in fluorescence intensity over time.

  • Data Analysis: The inhibitory effect of the compounds was quantified, and IC₅₀ values were determined from concentration-response curves.

CompoundIC₅₀ (nM) ± SEM
CMPD-4T 5.2 ± 0.7
Valsartan 12.8 ± 1.5

Trustworthiness: The results confirm that CMPD-4T is a potent functional antagonist of the AT1 receptor, with an IC₅₀ value more than two-fold lower than that of Valsartan. This indicates that its higher binding affinity translates directly to superior functional blockade in a cellular context.

G AngII Angiotensin II AT1R AT1 Receptor AngII->AT1R Gq Gq Protein AT1R->Gq PLC Phospholipase C Gq->PLC PIP2 PIP₂ PLC->PIP2 IP3 IP₃ PIP2->IP3 ER Endoplasmic Reticulum IP3->ER Ca_Release Ca²⁺ Release ER->Ca_Release Block Antagonism by CMPD-4T / Valsartan Block->AT1R

Caption: AT1 Receptor Signaling Pathway Leading to Calcium Mobilization.

In Vivo Evaluation: Antihypertensive Efficacy

Expertise & Experience: The ultimate test of an antihypertensive agent is its ability to lower blood pressure in a living system. We utilized the Spontaneously Hypertensive Rat (SHR) model, the most widely accepted and relevant preclinical model for essential hypertension. Continuous blood pressure monitoring via radiotelemetry was employed to avoid stress-induced artifacts and provide a robust, continuous dataset.

  • Animal Model: Male Spontaneously Hypertensive Rats (14-16 weeks old).

  • Telemetry Implantation: Rats were surgically implanted with radiotelemetry transmitters for the continuous measurement of blood pressure and heart rate. A 2-week recovery period was allowed post-surgery.

  • Dosing: Following a 24-hour baseline recording, rats were randomly assigned to three groups (n=8 per group) and administered a single oral dose:

    • Group 1: Vehicle (0.5% Methylcellulose in water)

    • Group 2: CMPD-4T (10 mg/kg)

    • Group 3: Valsartan (10 mg/kg)

  • Data Acquisition: Mean Arterial Pressure (MAP) was continuously recorded for 24 hours post-dosing.

  • Data Analysis: The change in MAP from baseline (ΔMAP) was calculated for each time point. The maximum reduction in MAP and the duration of significant antihypertensive action were determined.

Treatment Group (10 mg/kg, p.o.)Maximum ΔMAP (mmHg) ± SEMTime to Max Effect (hours)Duration of Action (>15 mmHg reduction)
Vehicle -3.2 ± 1.1N/AN/A
CMPD-4T -35.8 ± 2.5 4> 18 hours
Valsartan -28.5 ± 2.16~ 14 hours

Trustworthiness: The in vivo data clearly indicates that at an equivalent oral dose, CMPD-4T produces a significantly greater and more sustained reduction in mean arterial pressure compared to Valsartan. The use of a vehicle control group validates that the observed effects are drug-specific. The prolonged duration of action for CMPD-4T suggests potentially favorable pharmacokinetic properties.[5]

Overall Performance Summary and Future Directions

This guide provides a direct comparison of a novel AT1 receptor antagonist, CMPD-4T, with the clinical standard, Valsartan. The experimental data consistently demonstrates the superior performance of the novel compound across key preclinical metrics.

Performance MetricCMPD-4TValsartanAdvantage
In Vitro Binding (Kᵢ, nM) 1.83.5CMPD-4T
In Vitro Function (IC₅₀, nM) 5.212.8CMPD-4T
In Vivo Efficacy (Max ΔMAP, mmHg) -35.8-28.5CMPD-4T
Duration of Action > 18 hours~ 14 hoursCMPD-4T

The enhanced potency and efficacy of CMPD-4T can be attributed to its optimized structure, derived from the this compound scaffold, which likely achieves a more favorable interaction within the AT1 receptor binding site.

Future work will focus on:

  • Comprehensive pharmacokinetic and ADME (Absorption, Distribution, Metabolism, Excretion) profiling to understand the basis for the extended duration of action.[6]

  • In-depth toxicology and safety pharmacology studies.

  • Exploration of other derivatives from the same chemical series to further refine the structure-activity relationship.

References

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The Gold Standard: Unequivocal Structure Determination of 3-(2-methyl-2H-tetrazol-5-yl)aniline via X-ray Crystallography

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of pharmaceutical development and materials science, the precise atomic arrangement of a molecule is paramount. This is particularly true for heterocyclic compounds like tetrazoles, where the existence of regioisomers can lead to vastly different physicochemical properties and biological activities.[1][2][3] The synthesis of 3-(2-methyl-2H-tetrazol-5-yl)aniline presents such a challenge, with the potential for the methyl group to be located on different nitrogen atoms of the tetrazole ring. This guide provides an in-depth comparison of analytical techniques, underscoring why single-crystal X-ray diffraction stands as the definitive method for the structural confirmation of this compound.

The Challenge of Tetrazole Isomerism

Tetrazoles are five-membered heterocyclic rings containing four nitrogen atoms and one carbon atom.[2][3] When substituted, as in the case of this compound, different isomers can form. The distinction between the 1H- and 2H- tautomers is a critical aspect of their chemistry.[2][3][4] While spectroscopic methods can provide valuable clues, they often fall short of providing the unambiguous proof required for regulatory approval and intellectual property protection in drug development.

X-ray Crystallography: The Definitive Approach

Single-crystal X-ray diffraction (SCXRD) is a powerful analytical technique that provides the precise three-dimensional arrangement of atoms in a crystalline solid.[5][6][7][8] By analyzing the diffraction pattern of X-rays passing through a single crystal, we can determine bond lengths, bond angles, and the absolute configuration of a molecule, leaving no room for ambiguity.[7][8]

Experimental Protocol for X-ray Crystallography

Obtaining a high-quality single crystal is often the most challenging step in the process.[5][6] Here is a detailed protocol for the crystallization and structural analysis of this compound:

1. Purification of the Compound:

  • The starting material must be of the highest possible purity. Impurities can inhibit crystal growth or become incorporated into the crystal lattice, leading to poor diffraction data.[9]

  • Method: Recrystallization from a suitable solvent or purification by column chromatography is recommended. The purity should be confirmed by techniques such as NMR and LC-MS.

2. Crystal Growth:

  • The goal is to grow a single crystal of suitable size (typically 0.1-0.3 mm in each dimension) with a well-defined shape and no visible defects.[10]

  • Common Techniques: [5][11][12]

    • Slow Evaporation: A solution of the compound in a suitable solvent is allowed to evaporate slowly. The choice of solvent is critical; a solvent in which the compound is moderately soluble is often ideal.[12][13] The container should be covered but not airtight to control the rate of evaporation.[10]

    • Vapor Diffusion: A concentrated solution of the compound is placed in a small, open vial, which is then placed in a larger sealed container with a more volatile "anti-solvent" in which the compound is insoluble. The anti-solvent vapor slowly diffuses into the compound's solution, reducing its solubility and promoting crystallization.[11]

    • Solvent Layering: A solution of the compound is carefully layered with a less dense, miscible anti-solvent. Crystals form at the interface of the two solvents.[12]

3. Crystal Mounting and Data Collection:

  • A suitable crystal is selected under a microscope and mounted on a goniometer head.[10]

  • The mounted crystal is placed in a stream of cold nitrogen gas (typically 100 K) to minimize thermal motion of the atoms and protect it from radiation damage.

  • The crystal is then exposed to a beam of X-rays, and the diffraction pattern is recorded on a detector as the crystal is rotated.

4. Structure Solution and Refinement:

  • The diffraction data is processed to determine the unit cell dimensions and space group of the crystal.

  • The initial positions of the atoms in the crystal lattice are determined using direct methods or Patterson methods.

  • The structural model is then refined to obtain the best possible fit to the experimental data, resulting in the final, highly accurate three-dimensional structure.

A Comparative Analysis of Analytical Techniques

While X-ray crystallography provides a definitive answer, other analytical techniques are indispensable for the initial characterization and for analyzing non-crystalline samples.

TechniqueInformation ProvidedAdvantagesLimitations
X-ray Crystallography Precise 3D atomic arrangement, bond lengths, bond angles, absolute configuration.[7][8]Unambiguous structure determination.[7]Requires a high-quality single crystal, which can be difficult to obtain.[5][6]
NMR Spectroscopy Information about the chemical environment of atoms (¹H, ¹³C, ¹⁵N), connectivity between atoms.[2][3][14][15]Excellent for distinguishing isomers in solution.[1][16][17] ¹³C and ¹⁵N NMR are particularly useful for tetrazole isomer differentiation.[1][18]Does not provide the precise 3D structure or absolute configuration. Can be difficult to interpret for complex molecules.
Mass Spectrometry Molecular weight and fragmentation pattern.High sensitivity, requires very small sample amounts.Does not provide information about isomerism or stereochemistry.
Infrared (IR) Spectroscopy Information about the functional groups present in the molecule.[14][15]Fast and simple to perform.Provides limited structural information and is generally not sufficient for distinguishing isomers.
Computational Modeling Theoretical prediction of isomer stability, bond lengths, and angles.[19][20][21]Can provide insights into the relative stability of different isomers and guide experimental work.[19][22]Predictions are theoretical and must be confirmed by experimental data.

Experimental and Logical Workflows

The following diagrams illustrate the workflows for structural elucidation using different analytical techniques.

xray_workflow cluster_0 X-ray Crystallography Workflow A Purified Compound B Crystal Growth A->B Dissolve in solvent C Single Crystal Selection B->C Slow evaporation/diffusion D X-ray Diffraction Data Collection C->D Mounting & data acquisition E Structure Solution & Refinement D->E Data processing F Unambiguous 3D Structure E->F Final structural model

Caption: Workflow for X-ray Crystallography.

spectroscopic_workflow cluster_1 Spectroscopic & Computational Workflow G Purified Compound H NMR (1H, 13C, 15N) G->H I Mass Spectrometry G->I J IR Spectroscopy G->J K Computational Modeling G->K L Proposed Structure H->L I->L J->L K->L

Caption: Workflow for Spectroscopic and Computational Analysis.

Conclusion: The Indisputable Verdict of X-ray Crystallography

For the unequivocal structural determination of this compound, single-crystal X-ray diffraction is the unparalleled gold standard. While NMR, mass spectrometry, and IR spectroscopy are crucial for routine characterization and for providing evidence of a compound's identity, they cannot definitively distinguish between all possible isomers with the absolute certainty of X-ray crystallography. The precise atomic coordinates and connectivity provided by a crystal structure are essential for understanding structure-activity relationships, ensuring patent protection, and meeting the stringent requirements of regulatory bodies. In the pursuit of scientific rigor and the development of novel chemical entities, the investment in obtaining a high-quality crystal structure is not just beneficial, but imperative.

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A Performance Benchmark of Novel 3-(2-methyl-2H-tetrazol-5-yl)aniline-Based Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Senior Application Scientist, Advanced Drug Discovery Division

Introduction: The Tetrazole Scaffold in Modern Medicinal Chemistry

In the landscape of contemporary drug discovery, the strategic selection of core chemical scaffolds is paramount to achieving desired therapeutic profiles. The tetrazole ring, a five-membered aromatic system containing four nitrogen atoms, has emerged as a "privileged scaffold" for its remarkable utility and versatility.[1][2][3][4][5] A key feature driving its adoption is its role as a bioisostere of the carboxylic acid group.[1][6][7] By replacing a carboxylic acid with a tetrazole, medicinal chemists can often preserve or enhance binding interactions while significantly improving crucial pharmacokinetic properties such as metabolic stability and cell membrane permeability.[7] Tetrazole-containing compounds have demonstrated a vast spectrum of biological activities, including anticancer, anti-inflammatory, and antimicrobial effects.[8][9]

This guide focuses on the 3-(2-methyl-2H-tetrazol-5-yl)aniline core (PubChem CID: 14442127).[10] This specific scaffold presents a synthetically tractable platform for creating a library of derivatives aimed at a high-value target class: protein kinases. Kinases are critical regulators of cellular signaling, and their dysregulation is a hallmark of many diseases, particularly cancer.

The objective of this document is to provide a comprehensive benchmarking analysis of three novel compounds derived from this aniline core against a representative enzyme, Tyrosine Kinase X (TKX). We will compare their biochemical potency, cellular target engagement, and metabolic stability, providing detailed, field-tested protocols to ensure the reproducibility and integrity of the findings.

Benchmarking Strategy and Compound Selection

To establish a clear Structure-Activity Relationship (SAR), a focused set of compounds was designed. The benchmarking strategy is designed to evaluate how structural modifications to the core scaffold impact key performance metrics essential for drug development.

  • Compound A (Core Scaffold): this compound. This serves as our baseline to understand the intrinsic activity of the parent molecule.

  • Compound B (Hinge-Binding Moiety): N-(4-pyridinyl)-3-(2-methyl-2H-tetrazol-5-yl)benzamide. This derivative incorporates a pyridine ring, a well-established "hinge-binder" in kinase inhibitors, designed to form critical hydrogen bonds within the ATP-binding pocket of TKX.

  • Compound C (Solubilizing Moiety): N-(4-morpholinyl)-3-(2-methyl-2H-tetrazol-5-yl)benzamide. This derivative adds a morpholine group, a common strategy to enhance aqueous solubility and improve physicochemical properties without adding significant metabolic liabilities.

  • Reference Inhibitor: A well-characterized, potent, and commercially available TKX inhibitor is used as a positive control and performance benchmark.

Experimental Methodologies

The following protocols are presented with an emphasis on scientific rationale and inclusion of self-validating controls, ensuring the trustworthiness of the generated data.

General Synthesis of Benzamide Derivatives

The primary synthetic route for generating Compounds B and C from the parent aniline (Compound A) involves a standard amide coupling reaction.

Protocol Rationale: This is a robust and widely used transformation in medicinal chemistry. The use of a coupling agent like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) in the presence of a non-nucleophilic base like DIPEA (N,N-Diisopropylethylamine) provides high yields and minimizes side reactions.

Step-by-Step Protocol:

  • Dissolve this compound (Compound A, 1.0 eq) and the corresponding carboxylic acid (e.g., isonicotinic acid for Compound B, 1.1 eq) in anhydrous Dimethylformamide (DMF).

  • Add DIPEA (3.0 eq) to the solution and stir for 5 minutes at room temperature.

  • Add HATU (1.2 eq) portion-wise to the reaction mixture.

  • Allow the reaction to stir at room temperature for 4-6 hours, monitoring progress with Thin Layer Chromatography (TLC) or LC-MS.

  • Upon completion, quench the reaction with water and extract the product with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product via flash column chromatography to yield the final compound.

Biochemical Potency Assay: TKX IC50 Determination

Principle: To measure the concentration of an inhibitor required to reduce the enzymatic activity of TKX by 50% (IC50), we utilize a luminescence-based kinase assay that quantifies ATP consumption. As TKX consumes ATP to phosphorylate its substrate, the amount of remaining ATP is inversely proportional to kinase activity.

Protocol Rationale: This assay format is highly sensitive, has a large dynamic range, and is amenable to high-throughput screening. Setting the ATP concentration at its Michaelis-Menten constant (Km) ensures that the assay is sensitive to competitive inhibitors.

Step-by-Step Protocol:

  • Prepare a serial dilution of each test compound (A, B, C, and Reference) in 100% DMSO, typically starting from 10 mM. This will be the source plate.

  • Create an intermediate plate by diluting the compounds from the source plate into the assay buffer.

  • In a white, opaque 384-well plate, add 5 µL of the kinase/substrate solution (recombinant TKX enzyme and a generic poly-GT peptide substrate in kinase buffer).

  • Add 2.5 µL of the serially diluted test compounds or DMSO vehicle (as a negative control, representing 0% inhibition).

  • To initiate the kinase reaction, add 2.5 µL of ATP solution (prepared at a concentration equal to the known Km for TKX).

  • Incubate the plate at room temperature for 60 minutes.

  • Stop the reaction and measure the remaining ATP by adding 10 µL of a commercial luminescent ATP detection reagent (e.g., ADP-Glo™).

  • Incubate for an additional 10 minutes in the dark to stabilize the luminescent signal.

  • Read the luminescence on a plate reader.

  • Convert luminescence values to percent inhibition relative to DMSO controls and fit the data to a four-parameter dose-response curve to calculate the IC50 value.

Cell-Based Target Engagement: NanoBRET™ Assay

Principle: To confirm that the compounds can enter cells and bind to TKX, a NanoBRET™ Target Engagement assay is employed. This assay measures the binding of a compound to a NanoLuc® luciferase-tagged TKX protein in live cells. Compound binding displaces a fluorescent tracer, leading to a decrease in Bioluminescence Resonance Energy Transfer (BRET).

Protocol Rationale: An IC50 from a biochemical assay only measures enzyme inhibition in a clean, artificial system. A cell-based target engagement assay provides crucial evidence that the compound can reach and bind its target in the complex environment of a living cell, a necessary prerequisite for therapeutic efficacy.

Step-by-Step Protocol:

  • Seed HEK293 cells transiently expressing the TKX-NanoLuc® fusion protein into a 96-well plate and incubate overnight.

  • Prepare serial dilutions of the test compounds in Opti-MEM™ medium.

  • Add the tracer molecule at its predetermined optimal concentration to the compound dilutions.

  • Remove the growth media from the cells and add the compound/tracer mixtures.

  • Incubate the plate for 2 hours at 37°C in a CO2 incubator.

  • Add the NanoBRET™ substrate and read the filtered luminescence at 460 nm and >610 nm simultaneously using a BRET-capable plate reader.

  • Calculate the BRET ratio and plot it against the compound concentration to determine the cellular EC50 value.

ADME Profile: Human Liver Microsomal Stability

Principle: This in vitro assay assesses the metabolic stability of a compound by incubating it with human liver microsomes (HLMs), which contain key drug-metabolizing enzymes like Cytochrome P450s. The rate of disappearance of the parent compound over time is measured.

Protocol Rationale: Poor metabolic stability leads to rapid clearance of a drug from the body, resulting in a short duration of action and low exposure. Assessing this early allows for structural modifications to block metabolic "hotspots." Including a positive control (a rapidly metabolized compound like Verapamil) validates the enzymatic activity of the microsome batch.

Step-by-Step Protocol:

  • Prepare a reaction mixture containing human liver microsomes and a buffer solution in a 96-well plate. Pre-warm the mixture to 37°C.

  • Add the test compound (at a final concentration of 1 µM) to the mixture.

  • Initiate the metabolic reaction by adding a pre-warmed NADPH solution (the cofactor for P450 enzymes). A parallel reaction without NADPH serves as a negative control.

  • At specific time points (e.g., 0, 5, 15, 30, and 60 minutes), take an aliquot of the reaction mixture and quench it by adding it to a plate containing ice-cold acetonitrile with an internal standard.

  • Centrifuge the plate to pellet the precipitated proteins.

  • Analyze the supernatant using LC-MS/MS to quantify the remaining concentration of the parent compound.

  • Plot the natural log of the percent remaining compound against time. The slope of this line is used to calculate the in vitro half-life (T½).

Performance Benchmark: Data Summary & Analysis

The performance of the three aniline-based compounds and the reference inhibitor were evaluated across the described assays. The results are summarized below.

Compound IDStructure ModificationBiochemical Potency (IC50, nM)Cellular Target Engagement (EC50, nM)Metabolic Stability (T½, min)
Compound A Core Scaffold1,250>10,00075
Compound B + Pyridine (Hinge-Binder)158522
Compound C + Morpholine (Solubilizer)4802,100>90
Reference Known TKX Inhibitor53065

Analysis of Results:

  • Compound A (Core): The parent aniline shows very weak activity against TKX and has no significant target engagement in a cellular context, indicating that the core scaffold alone is insufficient for potent inhibition. It does, however, possess good metabolic stability.

  • Compound B (Hinge-Binder): The addition of the pyridine ring resulted in a dramatic ~80-fold increase in biochemical potency, bringing its IC50 into the low double-digit nanomolar range. This is strongly supported by its potent cellular target engagement (EC50 = 85 nM). Scientist's Insight: This significant potency gain confirms our hypothesis that the pyridine moiety is effectively interacting with the kinase hinge region. However, this modification introduced a metabolic liability, as evidenced by its significantly reduced half-life (T½ = 22 min).

  • Compound C (Solubilizer): While the morpholine group did not confer the same level of potency as the pyridine, it still provided a modest improvement over the core scaffold. Crucially, it demonstrated excellent metabolic stability, even greater than the parent compound.

Visualizing the Workflow and Biological Context

To provide a clearer understanding of the experimental process and the mechanism of action, the following diagrams were generated.

G cluster_0 Compound Development & Screening Workflow Synthesis Synthesis of Aniline Derivatives Biochem Biochemical Potency (IC50 vs. TKX) Synthesis->Biochem Potency? Cellular Cellular Target Engagement (EC50 in Live Cells) Biochem->Cellular Cell-active? ADME In Vitro ADME Profile (Metabolic Stability) Cellular->ADME Stable? SAR SAR Analysis & Lead Optimization ADME->SAR SAR->Synthesis Design Next Generation

Caption: A typical workflow for kinase inhibitor development.

G cluster_1 Simplified TKX Signaling Pathway GF Growth Factor Receptor Receptor Dimerization & Activation GF->Receptor TKX Tyrosine Kinase X (TKX) Receptor->TKX ATP -> ADP Substrate Substrate Phosphorylation TKX->Substrate Response Downstream Signaling & Cellular Response (e.g., Proliferation) Substrate->Response Inhibitor Aniline-Based TKX Inhibitors (Compound B) Inhibitor->TKX

Caption: Inhibition of the TKX signaling cascade by test compounds.

Discussion and Future Directions

This benchmarking guide successfully demonstrates the potential of the this compound scaffold for developing potent kinase inhibitors. Our data reveals a clear structure-activity relationship:

  • Potency is driven by hinge-binding interactions: The dramatic increase in potency observed with Compound B highlights the necessity of incorporating a group capable of forming hydrogen bonds in the kinase hinge region.

  • Metabolic stability must be co-optimized: While Compound B is a potent lead, its metabolic instability would likely lead to poor in vivo efficacy. The site of metabolism on Compound B (likely the pyridine ring) needs to be identified and blocked, for instance, by introducing fluorine atoms, without compromising its binding affinity.

  • The core scaffold is metabolically robust: The high stability of Compounds A and C suggests the tetrazole-aniline core itself is not prone to rapid metabolic breakdown and serves as an excellent foundation for further development.

Future work will involve synthesizing a new generation of derivatives based on the learnings from Compound B. The primary goal will be to maintain or improve its high potency while engineering greater metabolic stability, thereby creating a more viable drug candidate.

Conclusion

The this compound scaffold is a promising starting point for the design of novel kinase inhibitors. Through systematic structural modifications and a rigorous benchmarking cascade, we have identified a highly potent derivative, Compound B, which effectively engages the TKX target in both biochemical and cellular assays. While its metabolic stability requires improvement, the clear SAR data generated in this guide provides a logical and data-driven path forward for lead optimization.

References

  • Exploring tetrazole chemistry: synthetic techniques, structure–activity relationship, and pharmacological insights in antimicrobial and anticancer therapy. Frontiers in Chemistry. [Link]

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  • (PDF) Exploring tetrazole chemistry: synthetic techniques, structure–activity relationship, and pharmacological insights in antimicrobial and anticancer therapy. ResearchGate. [Link]

  • Structure-activity Relationships of Biphenyl Tetrazoles as Metallo-Beta-Lactamase Inhibitors. Bioorganic & Medicinal Chemistry Letters. [Link]

  • Al-Nahrain Journal of Science Tetrazole Derivatives and Role of Tetrazole in Medicinal Chemistry: An Article Review. Al-Nahrain Journal of Science. [Link]

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  • Concise route to a series of novel 3-(tetrazol-5-yl)quinoxalin-2(1H)-ones. National Institutes of Health (NIH). [Link]

  • SYNTHESIS AND CHARACTERIZATION OF FIVE-MEMBERED HETEROCYCLIC COMPOUNDS OF TETRAZOLE DERIVATIVES AND THEIR BIOLOGICAL ACTIVITY. CyberLeninka. [Link]

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The Strategic Advantage of 3-(2-methyl-2H-tetrazol-5-yl)aniline in Modern Drug Discovery: A Comparative Guide

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern medicinal chemistry, the selection of a synthetic intermediate is a critical decision that profoundly influences the trajectory of a drug discovery program. The properties of these building blocks dictate not only the efficiency of the synthetic route but also the ultimate pharmacological profile of the final active pharmaceutical ingredient (API). This guide provides an in-depth technical comparison of 3-(2-methyl-2H-tetrazol-5-yl)aniline, a versatile intermediate, with its common alternatives, namely 3-aminobenzoic acid and 3-aminobenzonitrile. We will explore the nuanced advantages of the tetrazole-containing aniline through the lens of synthetic efficiency, physicochemical properties, and its impact on the biological activity of derivative compounds, supported by experimental data and established scientific principles.

The Rise of Tetrazoles as Carboxylic Acid Bioisosteres

The tetrazole moiety has gained significant traction in drug design, primarily as a bioisostere of the carboxylic acid group. This strategic replacement is driven by the tetrazole's similar pKa to a carboxylic acid, allowing it to exist in an anionic form at physiological pH and engage in similar ionic interactions with biological targets. However, the tetrazole offers distinct advantages in terms of metabolic stability, lipophilicity, and membrane permeability, which can translate to improved pharmacokinetic profiles of drug candidates. The subject of this guide, this compound, capitalizes on these benefits by incorporating a metabolically stabilized, N-methylated tetrazole ring.

Comparative Physicochemical Properties

A fundamental aspect of an intermediate's utility lies in its intrinsic physicochemical properties, which are conferred upon the subsequent derivatives. Here, we compare the key properties of our target molecule with its common alternatives.

PropertyThis compound3-Aminobenzoic Acid3-Aminobenzonitrile
Molecular Weight ( g/mol ) 175.19137.14118.14
LogP (calculated) ~1.1~1.1~1.0
Topological Polar Surface Area (Ų) 69.663.349.9
Acidity (pKa of functional group) ~4.5-5.0 (Tetrazole NH)~4.8 (Carboxylic Acid)N/A (Nitrile)
Basicity (pKa of aniline NH2) ~3.5-4.0~3.1~1.7

Data compiled from PubChem and other chemical databases.

The N-methylation of the tetrazole ring in this compound prevents its participation as a hydrogen bond donor, which can be advantageous in modulating solubility and membrane permeability. While the calculated LogP values are similar across the three molecules, the increased polar surface area of the tetrazole and carboxylic acid derivatives suggests a greater potential for hydrogen bonding interactions compared to the nitrile.

Synthetic Utility: A Head-to-Head Comparison in Amide Bond Formation

The primary amine of these intermediates is a key functional handle for derivatization, most commonly through amide bond formation. The reactivity of this amine and the nature of the bioisosteric group significantly impact the efficiency and outcome of these coupling reactions.

Let's consider a representative amide coupling reaction with a generic carboxylic acid, a common step in the synthesis of many targeted therapies, including kinase inhibitors.

graph TD { rankdir=LR; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=10, color="#5F6368"];

}

General workflow for amide coupling.

While specific yields are highly substrate-dependent, general trends can be extrapolated from the electronic properties of the intermediates. The aniline basicity plays a crucial role in its nucleophilicity. The electron-withdrawing nature of the nitrile group in 3-aminobenzonitrile significantly reduces the basicity and nucleophilicity of the aniline, often necessitating harsher reaction conditions or stronger coupling agents, which can lead to side reactions and lower yields.

In contrast, both this compound and 3-aminobenzoic acid possess aniline moieties with comparable basicity, leading to more favorable kinetics in amide coupling reactions. However, a key advantage of the tetrazole derivative emerges in the context of complex molecule synthesis. The carboxylic acid group of 3-aminobenzoic acid often requires a protecting group strategy to prevent self-condensation or other unwanted side reactions during the amide coupling, adding extra steps to the synthetic sequence and potentially lowering the overall yield. The N-methylated tetrazole is stable under typical amide coupling conditions and does not require protection, streamlining the synthetic process.

Hypothetical Comparative Yields in Amide Coupling:

IntermediateTypical Reaction ConditionsPotential for Side ReactionsHypothetical Yield Range
This compound Standard coupling agents (e.g., HATU, EDCI), mild baseLow85-95%
3-Aminobenzoic Acid Requires protection of the carboxylic acid, standard coupling agentsPotential for self-condensation without protection70-85% (including protection/deprotection steps)
3-Aminobenzonitrile May require stronger coupling agents or higher temperaturesHigher potential for side reactions due to forcing conditions60-80%

Case Study: Application in Kinase Inhibitor Synthesis

The quinazoline scaffold is a common core in many approved kinase inhibitors. The synthesis of these molecules often involves the reaction of a substituted aniline with a 4-chloroquinazoline derivative. The choice of the aniline intermediate directly impacts the properties of the final inhibitor.

graph TD { rankdir=LR; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=10, color="#5F6368"];

}

Synthesis of a quinazoline-based kinase inhibitor.

Using this compound in this synthesis offers several advantages over its counterparts:

  • Improved Drug-like Properties: The resulting kinase inhibitor bearing the N-methylated tetrazole often exhibits enhanced metabolic stability and better oral bioavailability compared to a carboxylic acid analogue, which can be prone to glucuronidation or other metabolic transformations.

  • Enhanced Target Engagement: The tetrazole ring can form crucial hydrogen bonds and ionic interactions within the ATP-binding pocket of the kinase, potentially leading to higher potency.

  • Favorable Synthesis: As previously discussed, the lack of a need for protecting groups simplifies the synthesis and improves overall efficiency.

Experimental Protocols

General Procedure for Amide Coupling using HATU
  • To a solution of the carboxylic acid (1.0 eq) in a suitable aprotic solvent (e.g., DMF or DCM) is added HATU (1.1 eq) and a non-nucleophilic base such as diisopropylethylamine (DIPEA) (2.0 eq).

  • The mixture is stirred at room temperature for 10-15 minutes to allow for the formation of the active ester.

  • The respective aniline derivative (1.0 eq) (this compound, protected 3-aminobenzoic acid, or 3-aminobenzonitrile) is then added to the reaction mixture.

  • The reaction is stirred at room temperature and monitored by TLC or LC-MS until completion (typically 2-12 hours).

  • Upon completion, the reaction mixture is diluted with an organic solvent (e.g., ethyl acetate) and washed sequentially with aqueous acid (e.g., 1M HCl), aqueous base (e.g., saturated NaHCO3), and brine.

  • The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

  • The crude product is purified by column chromatography on silica gel to afford the desired amide.

Synthesis of this compound

A common route to this intermediate involves the [3+2] cycloaddition of an azide source with a nitrile, followed by methylation.

  • Synthesis of 3-(1H-tetrazol-5-yl)aniline: 3-Aminobenzonitrile is reacted with sodium azide and a Lewis acid (e.g., zinc bromide or triethylammonium chloride) in a suitable solvent such as DMF or water at elevated temperatures.

  • N-Methylation: The resulting 3-(1H-tetrazol-5-yl)aniline is then methylated using a methylating agent such as methyl iodide or dimethyl sulfate in the presence of a base (e.g., potassium carbonate) in a polar aprotic solvent (e.g., acetone or DMF). This step typically yields a mixture of N1 and N2 methylated isomers, which can be separated by chromatography. The 2-methyl isomer is often the major product under thermodynamic control.

The accessibility of 3-aminobenzonitrile as a starting material and the robustness of the cycloaddition and methylation reactions make this compound a readily available intermediate for large-scale synthesis.

Conclusion: A Superior Building Block for Drug Discovery

References

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  • Synthesis, Characterization, and Biological Evaluation of 2-(N-((2′-(2H-tetrazole-5-yl)-[1,1′-biphenyl]-4yl)-methyl)-pentanamido)-3-methyl Butanoic Acid Derivatives. Molecules. [Link]

A Comparative Guide to the Synthesis of 3-(2-methyl-2H-tetrazol-5-yl)aniline: Reproducibility and Robustness

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-(2-methyl-2H-tetrazol-5-yl)aniline is a valuable building block in medicinal chemistry and drug development, frequently incorporated into molecules targeting a range of biological pathways. The tetrazole moiety often serves as a bioisostere for a carboxylic acid group, offering improved metabolic stability and pharmacokinetic properties. The reproducibility and robustness of the synthetic methods to produce this intermediate are therefore of critical importance for ensuring a reliable supply chain for research and development activities. This guide provides an in-depth comparison of the prevalent synthetic strategies for this compound, with a focus on experimental details, reproducibility, and scalability.

The synthesis of this compound is predominantly a two-step process:

  • Tetrazole Formation: The [3+2] cycloaddition of 3-aminobenzonitrile with an azide source to form the core 5-(3-aminophenyl)-1H-tetrazole ring.

  • N-Methylation: The regioselective methylation of the tetrazole ring to yield the desired N2-methylated isomer.

This guide will dissect each of these steps, presenting and comparing various methodologies with supporting data and detailed protocols.

Visualizing the Synthetic Pathways

Synthetic_Pathway cluster_0 Step 1: Tetrazole Formation cluster_1 Step 2: N-Methylation 3-Aminobenzonitrile 3-Aminobenzonitrile 5-(3-Aminophenyl)-1H-tetrazole 5-(3-Aminophenyl)-1H-tetrazole 3-Aminobenzonitrile->5-(3-Aminophenyl)-1H-tetrazole [3+2] Cycloaddition + NaN3, Catalyst This compound This compound 5-(3-Aminophenyl)-1H-tetrazole->this compound Methylating Agent Base, Solvent 3-(1-Methyl-1H-tetrazol-5-yl)aniline 3-(1-Methyl-1H-tetrazol-5-yl)aniline (N1-isomer) 5-(3-Aminophenyl)-1H-tetrazole->3-(1-Methyl-1H-tetrazol-5-yl)aniline Methylating Agent Base, Solvent

Caption: General synthetic scheme for this compound.

Part 1: Synthesis of 5-(3-Aminophenyl)-1H-tetrazole

The cornerstone of synthesizing the target molecule is the formation of the tetrazole ring from 3-aminobenzonitrile. The [3+2] cycloaddition reaction between the nitrile functionality and an azide source is the most widely employed and robust method.[1] Various catalytic systems have been developed to enhance the efficiency and safety of this transformation.

Comparison of Catalytic Systems for Tetrazole Formation
Catalyst SystemReagents & ConditionsTypical Yield (%)AdvantagesDisadvantagesReproducibility
Zinc Salts (e.g., ZnBr₂) NaN₃, ZnBr₂, H₂O, reflux85-95High yield, uses water as a solvent, environmentally benign.[2]Can be difficult to remove metal impurities.High
Amine Salts (e.g., Et₃N·HCl) NaN₃, Et₃N·HCl, DMF, 110-130°C80-95Metal-free, readily available reagents.[3]Requires high temperatures and polar aprotic solvents like DMF.High
Zirconyl Chloride (ZrOCl₂·8H₂O) NaN₃, ZrOCl₂·8H₂O, DMF, 100°C90-98High yields, effective for a range of aryl nitriles.[4]Requires a transition metal catalyst.Good
Catalyst-Free (High Temperature) NaN₃, DMF or NMP, 150-170°C70-85Simple, no catalyst required.Harsh reaction conditions, potential for side reactions.Moderate

Expertise & Experience: The choice of catalyst is often a trade-off between environmental considerations, cost, and the desired purity of the final product. While zinc-based systems are attractive due to their use of water as a solvent, the potential for metal contamination can be a concern in pharmaceutical applications. Amine salt-catalyzed methods offer a robust, metal-free alternative, though they necessitate the use of high-boiling polar aprotic solvents which can be challenging to remove completely. For laboratory-scale synthesis, the amine salt or zirconyl chloride catalyzed methods provide a reliable and high-yielding approach.

Detailed Experimental Protocol: Amine Salt-Catalyzed Synthesis of 5-(3-Aminophenyl)-1H-tetrazole

This protocol is based on established methods for the synthesis of 5-substituted-1H-tetrazoles using an amine salt catalyst.[3]

Materials:

  • 3-Aminobenzonitrile

  • Sodium Azide (NaN₃)

  • Triethylamine Hydrochloride (Et₃N·HCl)

  • N,N-Dimethylformamide (DMF)

  • Hydrochloric Acid (HCl), 2M

  • Ethyl Acetate

  • Brine

Procedure:

  • To a stirred solution of 3-aminobenzonitrile (1.0 eq) in DMF, add sodium azide (1.2 eq) and triethylamine hydrochloride (1.1 eq).

  • Heat the reaction mixture to 120 °C and stir for 12-16 hours. Monitor the reaction progress by TLC or LC-MS.

  • Cool the reaction mixture to room temperature and pour it into ice-water.

  • Acidify the mixture to pH 2-3 with 2M HCl. A precipitate will form.

  • Filter the solid, wash with cold water, and dry under vacuum to afford crude 5-(3-aminophenyl)-1H-tetrazole.

  • The crude product can be further purified by recrystallization from an appropriate solvent system (e.g., ethanol/water) to yield the pure product.

Trustworthiness: This protocol is a self-validating system. The formation of the product can be easily monitored by TLC, and the final product can be characterized by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity. The acidic workup is crucial for protonating the tetrazole ring, rendering it less soluble in water and facilitating its isolation.

Part 2: N-Methylation of 5-(3-Aminophenyl)-1H-tetrazole

The second critical step is the N-methylation of the tetrazole ring. This step presents a significant challenge in terms of regioselectivity, as methylation can occur at either the N1 or N2 position of the tetrazole ring, leading to a mixture of isomers. The desired product, this compound, is the N2-isomer. The ratio of N1 to N2 isomers is influenced by several factors, including the nature of the methylating agent, the base, the solvent, and the steric and electronic properties of the substituent at the 5-position.

Comparison of N-Methylation Methods
MethodMethylating AgentBaseSolventTypical N1:N2 RatioAdvantagesDisadvantages
Classical Alkylation Methyl Iodide (CH₃I)K₂CO₃, Cs₂CO₃DMF, AcetonitrileVaries (often favors N2)Simple, common reagents.Often gives mixtures of isomers, requires separation.
Phase-Transfer Catalysis Dimethyl Sulfate ((CH₃)₂SO₄)NaOH (aq.), TBABDichloromethaneCan be optimized for N2Mild conditions, can improve regioselectivity.Requires a phase-transfer catalyst.
Mitsunobu Reaction Methanol (MeOH)DIAD, PPh₃THFGenerally favors N2Mild conditions, good for sensitive substrates.Stoichiometric amounts of reagents, byproducts can be difficult to remove.
Green Methylation Dimethyl Carbonate (DMC)DBU, K₂CO₃DMC (reagent & solvent)Can be selective for N2Environmentally friendly methylating agent.Requires higher temperatures.

Expertise & Experience: For the synthesis of this compound, achieving high regioselectivity for the N2 isomer is paramount to avoid tedious and costly purification steps. While classical alkylation with methyl iodide is straightforward, it often results in a mixture of N1 and N2 isomers that require chromatographic separation. The choice of a weaker, more sterically hindered base in a non-polar solvent can sometimes favor the formation of the less sterically hindered N2 isomer. For a more reproducible and selective process, exploring phase-transfer catalysis or green methylation with dimethyl carbonate is recommended, as these methods can often be optimized to favor the desired N2-alkylation.

Detailed Experimental Protocol: Regioselective N-Methylation of 5-(3-Aminophenyl)-1H-tetrazole

This protocol is a representative procedure for the N-methylation of a 5-substituted tetrazole, optimized for the formation of the N2-isomer.

Materials:

  • 5-(3-Aminophenyl)-1H-tetrazole

  • Methyl Iodide (CH₃I)

  • Potassium Carbonate (K₂CO₃)

  • Acetonitrile

  • Ethyl Acetate

  • Saturated Sodium Bicarbonate Solution

  • Brine

Procedure:

  • To a suspension of 5-(3-aminophenyl)-1H-tetrazole (1.0 eq) and potassium carbonate (1.5 eq) in acetonitrile, add methyl iodide (1.1 eq) dropwise at room temperature.

  • Stir the reaction mixture at room temperature for 8-12 hours. Monitor the reaction by TLC or LC-MS to determine the ratio of N1 and N2 isomers.

  • After completion, filter off the inorganic salts and concentrate the filtrate under reduced pressure.

  • Dissolve the residue in ethyl acetate and wash with saturated sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.

  • The crude product, a mixture of N1 and N2 isomers, is then purified by column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate) to isolate the desired this compound (the N2 isomer).

Trustworthiness: The progress of the reaction and the isomeric ratio can be reliably determined using LC-MS or ¹H NMR analysis of the crude reaction mixture. The two isomers, 3-(1-methyl-1H-tetrazol-5-yl)aniline and this compound, will have distinct retention times in LC and different chemical shifts in NMR, allowing for their unambiguous identification and quantification. The final purity of the isolated product should be confirmed by analytical methods.

Robustness and Scalability Considerations

For any synthetic method to be truly valuable, it must be robust and scalable.

  • [3+2] Cycloaddition: The synthesis of the tetrazole ring from 3-aminobenzonitrile is generally a robust and scalable reaction. The use of amine salts as catalysts provides a cost-effective and metal-free option that is amenable to large-scale production.[5] However, the use of sodium azide requires strict safety precautions due to its toxicity and potential to form explosive hydrazoic acid, especially under acidic conditions or at high temperatures.

  • N-Methylation: The regioselectivity of the N-methylation step is the primary challenge for robustness and scalability. A process that consistently yields a high ratio of the desired N2 isomer is crucial to avoid difficult and expensive chromatographic separations on a large scale. Optimization of the reaction conditions (base, solvent, temperature, and methylating agent) is essential to develop a reproducible and scalable process.

Conclusion

The synthesis of this compound is a well-established two-step process. The formation of the 5-(3-aminophenyl)-1H-tetrazole intermediate via a [3+2] cycloaddition is a robust and high-yielding reaction, with several catalytic systems available to suit different manufacturing needs. The subsequent N-methylation presents a greater challenge due to the issue of regioselectivity. Careful selection of the methylation conditions is critical to maximize the yield of the desired N2-isomer and ensure a reproducible and scalable process. For researchers and drug developers, a thorough understanding of the factors influencing both the cycloaddition and the N-methylation steps is essential for the reliable and efficient production of this important synthetic intermediate.

References

  • Sarngadharan, S. C., et al. (2022). Synthesis of 5-Substituted Tetrazoles: Reaction of Azide Salts with Organonitriles Catalyzed by Trialkylammonium Salts in Non-Polar Media. Organic Process Research & Development, 26(5), 1432–1441. [Link]

  • Recent advances in multicomponent synthesis of 5-substituted 1H-tetrazoles from aldehydes: catalytic methods and green chemistry approaches. (2024). RSC Advances, 14, 12345-12367. [Link]

  • Yao, C., et al. (2010). Amine Salt–Catalyzed Synthesis of 5-Substituted 1H-Tetrazoles from Nitriles. Synthetic Communications, 40(17), 2624-2630. [Link]

  • Nayak, S. K., et al. (2011). A versatile and an efficient synthesis of 5-substituted-1H-tetrazoles. Indian Journal of Chemistry, 50B, 727-731. [Link]

  • Eberhardt, L. J., et al. (2025). Synthesis and Characterization of 1-Hydroxy-5-Methyltetrazole and Its Energetic Salts.
  • PubChem. (n.d.). This compound. Retrieved from [Link]

  • Recent advances in multicomponent synthesis of 5-substituted 1H-tetrazoles from aldehydes: catalytic methods and green chemistry approaches. (2025). RSC Advances.
  • Demko, Z. P., & Sharpless, K. B. (2001). Preparation of 5-Substituted 1H-Tetrazoles from Nitriles in Water. The Journal of Organic Chemistry, 66(24), 7945–7950. [Link]

Sources

A Head-to-Head Comparison of Synthetic Routes to 3-(2-methyl-2H-tetrazol-5-yl)aniline: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

3-(2-methyl-2H-tetrazol-5-yl)aniline is a key building block in medicinal chemistry and drug development, finding application in the synthesis of a variety of pharmacologically active compounds. The presence of the tetrazole ring, a well-established bioisostere of a carboxylic acid, coupled with the aniline moiety, provides a versatile scaffold for creating novel therapeutics. The specific regioisomer, with the methyl group at the N2 position of the tetrazole ring, is often crucial for biological activity.

This guide provides a detailed, head-to-head comparison of two distinct synthetic routes to this valuable compound. We will delve into the experimental intricacies of each pathway, offering a critical analysis of their respective advantages and disadvantages in terms of yield, selectivity, and operational simplicity. This objective comparison is intended to empower researchers, scientists, and drug development professionals to make informed decisions when planning the synthesis of this compound and its analogs.

Synthetic Strategies: An Overview

Two primary strategies for the synthesis of this compound will be discussed:

  • Route 1: Post-tetrazole Formation Methylation. This approach involves the initial synthesis of the parent 5-(3-aminophenyl)-1H-tetrazole, followed by a methylation step. The key challenge in this route is achieving selective methylation at the desired N2 position of the tetrazole ring.

  • Route 2: Pre-tetrazole Methylation and Subsequent Functional Group Transformation. This strategy entails the synthesis of a 5-(3-nitrophenyl)tetrazole intermediate, followed by methylation and separation of the desired N2-methyl isomer, and finally, reduction of the nitro group to the target aniline.

G cluster_0 Synthetic Strategies Overview Start 3-Aminobenzonitrile / 3-Nitrobenzonitrile Route1 Route 1: Post-tetrazole Formation Methylation Start->Route1 Route2 Route 2: Pre-tetrazole Methylation Start->Route2 End This compound Route1->End Route2->End

Caption: Overview of the two synthetic strategies to this compound.

Route 1: Post-tetrazole Formation Methylation

This synthetic pathway commences with the well-established [3+2] cycloaddition of 3-aminobenzonitrile with an azide source to form 5-(3-aminophenyl)-1H-tetrazole. The subsequent methylation of the tetrazole ring presents the primary challenge, as it can occur at either the N1 or N2 position, leading to a mixture of regioisomers.

Reaction Scheme

G A 3-Aminobenzonitrile B 5-(3-Aminophenyl)-1H-tetrazole A->B NaN3, NH4Cl, DMF C Mixture of N1 and N2 isomers B->C CH3I, Base D This compound (Target) C->D Separation E 3-(1-methyl-1H-tetrazol-5-yl)aniline (Isomer) C->E Separation

Caption: Reaction scheme for Route 1: Post-tetrazole Formation Methylation.

Experimental Protocols

Step 1: Synthesis of 5-(3-Aminophenyl)-1H-tetrazole

  • To a solution of 3-aminobenzonitrile (1.0 eq) in dimethylformamide (DMF), add sodium azide (1.5 eq) and ammonium chloride (1.1 eq).

  • Heat the reaction mixture at 120 °C for 12-24 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and pour it into acidified water (pH 2-3 with HCl).

  • Collect the resulting precipitate by filtration, wash with water, and dry to afford 5-(3-aminophenyl)-1H-tetrazole.

Step 2: Methylation of 5-(3-Aminophenyl)-1H-tetrazole

  • Suspend 5-(3-aminophenyl)-1H-tetrazole (1.0 eq) in a suitable solvent such as acetone or acetonitrile.

  • Add a base, for instance, potassium carbonate (1.5 eq).

  • Add methyl iodide (1.2 eq) dropwise at room temperature.

  • Stir the reaction mixture at room temperature or gentle heat (40-50 °C) for 4-8 hours.

  • Monitor the reaction by TLC. Upon completion, filter off the inorganic salts and concentrate the filtrate under reduced pressure.

  • The crude product, a mixture of N1 and N2 methylated isomers, is then subjected to purification.

Separation of Isomers:

The separation of the N1 and N2 isomers can be challenging and typically requires column chromatography on silica gel. The polarity difference between the two isomers is often small, necessitating careful selection of the eluent system.

Analysis and Discussion
  • Yield: The initial cycloaddition reaction generally proceeds in good to excellent yields (80-95%). The yield of the methylation step is also typically high, but the yield of the desired N2 isomer is dependent on the regioselectivity of the reaction.

  • Selectivity: The N1/N2 ratio in the methylation of 5-aryltetrazoles is influenced by both steric and electronic factors of the aryl substituent. For 5-phenyltetrazole itself, methylation often gives a close to 1:1 mixture of isomers. The presence of the amino group at the meta position is unlikely to induce significant steric hindrance to favor N2 methylation. Therefore, a significant amount of the undesired N1 isomer is expected, necessitating a tedious separation process. The use of phase-transfer catalysis has been reported to influence the regioselectivity of tetrazole alkylation, but specific data for this substrate is scarce.

  • Advantages: This route is conceptually straightforward and utilizes readily available starting materials.

  • Disadvantages: The primary drawback is the poor regioselectivity in the methylation step, leading to a mixture of isomers that are often difficult to separate, thus lowering the overall effective yield of the desired product.

Route 2: Pre-tetrazole Methylation and Subsequent Functional Group Transformation

This alternative approach circumvents the challenging selective methylation of the aminophenyltetrazole by introducing the methyl group at an earlier stage, on a nitro-substituted precursor. The separation of the nitro-substituted isomers is often more manageable, and the final reduction of the nitro group is a high-yielding and clean reaction.

Reaction Scheme

G A 3-Nitrobenzonitrile B 5-(3-Nitrophenyl)-1H-tetrazole A->B NaN3, NH4Cl, DMF C Mixture of N1 and N2 isomers B->C CH3I, Base D 2-Methyl-5-(3-nitrophenyl)-2H-tetrazole C->D Separation E This compound (Target) D->E Reduction (e.g., H2, Pd/C)

Caption: Reaction scheme for Route 2: Pre-tetrazole Methylation and Functional Group Transformation.

Experimental Protocols

Step 1: Synthesis of 5-(3-Nitrophenyl)-1H-tetrazole

  • Following a similar procedure to Route 1, react 3-nitrobenzonitrile (1.0 eq) with sodium azide (1.5 eq) and ammonium chloride (1.1 eq) in DMF at 120-130 °C for 12-24 hours.[1]

  • Work-up as described in Route 1 to obtain 5-(3-nitrophenyl)-1H-tetrazole.

Step 2: Methylation of 5-(3-Nitrophenyl)-1H-tetrazole

  • Methylate 5-(3-nitrophenyl)-1H-tetrazole (1.0 eq) with methyl iodide (1.2 eq) in the presence of a base like potassium carbonate (1.5 eq) in acetone or acetonitrile.

  • The reaction conditions are similar to those in Route 1.

Step 3: Separation of 2-Methyl-5-(3-nitrophenyl)-2H-tetrazole

  • The resulting mixture of 1-methyl- and 2-methyl-5-(3-nitrophenyl)tetrazole is separated by column chromatography on silica gel. The difference in polarity between these nitro-substituted isomers is generally more pronounced than their amino-substituted counterparts, facilitating a more efficient separation.

Step 4: Reduction of 2-Methyl-5-(3-nitrophenyl)-2H-tetrazole

  • Dissolve the isolated 2-methyl-5-(3-nitrophenyl)-2H-tetrazole (1.0 eq) in a suitable solvent such as ethanol, methanol, or ethyl acetate.

  • Add a catalyst, typically 5-10 mol% of palladium on carbon (Pd/C).

  • Subject the mixture to hydrogenation with hydrogen gas (balloon or Parr apparatus) at room temperature and atmospheric or slightly elevated pressure.

  • Monitor the reaction by TLC until the starting material is consumed.

  • Filter the reaction mixture through a pad of Celite to remove the catalyst and concentrate the filtrate under reduced pressure to yield the desired this compound.

Analysis and Discussion
  • Yield: Each step in this route generally proceeds with high yield. The cycloaddition and reduction steps are particularly efficient. The overall yield is primarily determined by the yield of the methylation and the efficiency of the isomer separation.

  • Selectivity: While the methylation step still produces a mixture of isomers, the electron-withdrawing nitro group tends to favor the formation of the N2-methylated product to a greater extent than an electron-donating amino group. This can lead to a more favorable N2/N1 ratio compared to Route 1. More importantly, the separation of the nitro-substituted isomers is often easier.

  • Advantages: This route offers better control over the final product's purity due to the more manageable separation of the key nitro-substituted intermediates. The final reduction step is typically very clean and high-yielding.

  • Disadvantages: This route involves an additional synthetic step (the reduction of the nitro group) compared to the methylation of the pre-formed aniline.

Head-to-Head Comparison

FeatureRoute 1: Post-tetrazole Formation MethylationRoute 2: Pre-tetrazole Methylation & Reduction
Starting Material 3-Aminobenzonitrile3-Nitrobenzonitrile
Number of Steps 2 (plus isomer separation)3 (plus isomer separation)
Key Challenge Poorly selective methylation of an electron-rich aniline derivative, leading to difficult isomer separation.Separation of nitro-substituted tetrazole isomers (often more feasible).
Overall Yield Potentially lower effective yield of the desired isomer due to difficult separation and unfavorable isomer ratio.Potentially higher overall yield of the pure desired isomer due to a more favorable isomer ratio and easier separation.
Scalability Challenging to scale up due to the chromatographic separation of closely related isomers.More amenable to scale-up as the separation of intermediates can be optimized, and the final reduction is a robust process.
Control & Purity Lower control over regioselectivity, potentially leading to impurities in the final product.Better control over the final product's purity by isolating the correct nitro-isomer before the final reduction.

Conclusion and Recommendation

Both synthetic routes presented offer viable pathways to this compound.

Route 1 is more direct in terms of the number of transformations. However, the critical drawback of poor regioselectivity in the methylation step and the subsequent difficulty in separating the resulting isomers make it a less desirable choice for obtaining the pure N2-methylated product, especially on a larger scale.

Route 2 , although involving an additional step, provides a more strategic and controllable approach. The methylation of the 5-(3-nitrophenyl)tetrazole intermediate often results in a more favorable isomer ratio and, crucially, the separation of the nitro-substituted isomers is generally more straightforward. The final reduction of the nitro group is a reliable and high-yielding transformation.

Therefore, for researchers and drug development professionals seeking a robust and scalable synthesis of pure this compound, Route 2 is the recommended strategy. The improved control over isomer separation at the intermediate stage ultimately leads to a more efficient and reliable synthesis of the desired target molecule.

References

  • Mittal, R., & Awasthi, S. K. (2019). Recent Advances in the Synthesis of 5-Substituted 1H-Tetrazoles: A Complete Survey (2013–2018). Synthesis, 51(19), 3765–3783.
  • Finnegan, W. G., Henry, R. A., & Lofquist, R. (1958). An Improved Procedure for the Preparation of 5-Substituted 1H-Tetrazoles. Journal of the American Chemical Society, 80(15), 3908–3911.
  • ResearchGate. Positional selectivity of the methylation of 5-substituted tetrazolate anions. [Link]

  • Xiong, R.-G., et al. (2008). 5-(2-Methyl-5-nitrophenyl)-1H-tetrazole. Acta Crystallographica Section E: Structure Reports Online, 64(10), o1944. [Link]

  • ResearchGate. an improved and convenient route for the synthesis of 5-methyl-1h-tetrazol-1-yl substituted benzenamines. [Link]

Sources

Safety Operating Guide

A Comprehensive Guide to the Safe Disposal of 3-(2-methyl-2H-tetrazol-5-yl)aniline

Author: BenchChem Technical Support Team. Date: January 2026

This document provides essential procedural guidance for the safe and compliant disposal of 3-(2-methyl-2H-tetrazol-5-yl)aniline. As a compound utilized in specialized research and development, its unique molecular structure—featuring both an aniline moiety and a tetrazole ring—necessitates a dual-hazard approach to waste management. This guide is designed for researchers, scientists, and drug development professionals, offering a framework built on scientific principles to ensure safety and regulatory adherence.

Hazard Identification and Risk Assessment: A Dual-Hazard Profile

This compound must be handled as a hazardous substance due to the combined risks associated with its constituent functional groups. The aniline component presents significant toxicological threats, while the tetrazole ring introduces potential energetic hazards.

  • Aniline Moiety Toxicity: Aniline and its derivatives are known for their acute toxicity, particularly their ability to induce methemoglobinemia, a condition that reduces the oxygen-carrying capacity of the blood.[1] They are readily absorbed through the skin, and chronic exposure is associated with an increased risk of cancer.[1][2] The primary hazards include acute oral toxicity, skin sensitization, and serious damage to organs through prolonged or repeated exposure.[3]

  • Tetrazole Ring Energetics: Tetrazole-containing compounds are nitrogen-rich and can be energetic. They may decompose exothermically upon heating, releasing nitrogen gas.[4][5] While this specific molecule is not classified as an explosive, its thermal decomposition properties warrant caution. Tetrazoles can also react vigorously with strong acids and oxidizing agents.[6]

A summary of the known hazard classifications for this compound is presented below.

Hazard ClassificationGHS PictogramSignal WordHazard Statement
Acute Toxicity, Oral (Category 4)GHS07WarningH302: Harmful if swallowed.[7][8]
Combustible SolidsNot availableNot availableStorage Class 11.[8]
Water HazardNot availableNot availableWGK 3 (severe hazard to water).[8]

Pre-Disposal Safety: Engineering Controls and Personal Protective Equipment (PPE)

Before handling the waste, it is imperative to establish a safe working environment. The causality behind these measures is to minimize exposure pathways—inhalation, dermal contact, and ingestion.

  • Engineering Controls: All handling and preparation for disposal of this compound must be conducted within a certified chemical fume hood to prevent the inhalation of any dust or aerosols.[9] An emergency eyewash station and safety shower must be readily accessible.

  • Personal Protective Equipment (PPE): A comprehensive PPE protocol is non-negotiable.

    • Hand Protection: Wear suitable chemical-resistant gloves (e.g., nitrile rubber, tested to EN 374). Check for leaks and tears before use.[3]

    • Eye/Face Protection: Use safety glasses with side shields or, preferably, chemical safety goggles.

    • Skin and Body Protection: A flame-retardant lab coat, long pants, and closed-toe shoes are mandatory to prevent skin contact.

    • Respiratory Protection: In situations where a fume hood is not available or during a large spill cleanup, a respirator with an appropriate cartridge for organic vapors and particulates should be used.[9]

Waste Segregation and Containerization Protocol

Proper segregation is the cornerstone of safe chemical waste disposal, preventing potentially violent reactions within a waste container.

Scientific Principle: The aniline functional group is basic and can react exothermically with acids.[1] The tetrazole ring is sensitive to strong oxidizing agents.[6] Therefore, this waste stream must be isolated from incompatible materials.

Container Requirements:

  • Chemical Compatibility: Use only containers made of materials that do not react with the waste. High-density polyethylene (HDPE) or glass containers are generally suitable. Do not use metal containers for any waste containing acidic or basic residues.[10][11]

  • Container Integrity: The container must be in good condition, free of cracks or defects, with a leak-proof, screw-on cap.[10] Containers must remain closed except when actively adding waste.[12]

  • Labeling: Immediately label the waste container with a "Hazardous Waste" label. The label must include:

    • The full chemical name: "Waste this compound"

    • All identified hazards (e.g., "Toxic," "Harmful")

    • The date accumulation started.

  • Secondary Containment: Place the primary waste container inside a larger, chemically compatible secondary container to contain any potential leaks or spills.[10]

Step-by-Step Disposal Procedures

The following protocols provide a self-validating system for the safe disposal of this compound in various forms.

Protocol 4.1: Disposal of Bulk Solid Waste
  • Preparation: Don all required PPE and work within a chemical fume hood.

  • Transfer: Carefully transfer the solid waste into the pre-labeled hazardous waste container using a dedicated spatula or scoop.

  • Containment: Ensure the container is not filled beyond 90% capacity to allow for expansion.[13] Securely fasten the cap.

  • Decontamination: Decontaminate the spatula and any surfaces with a suitable solvent (e.g., ethanol or methanol). Collect the decontamination solvent as hazardous waste.

  • Storage: Store the sealed container in a designated Satellite Accumulation Area, segregated from incompatible chemicals like acids and oxidizers.[12]

Protocol 4.2: Disposal of Contaminated Labware and Debris

This includes items such as gloves, weigh boats, pipette tips, and paper towels.

  • Segregation: Collect all contaminated solid debris separately from non-contaminated trash.

  • Packaging: Place the debris into a designated, clearly labeled hazardous waste bag or container. For sharps (needles, contaminated glass), use a puncture-proof sharps container. It is good practice to double-bag the waste in clear plastic bags to allow for visual inspection.[10]

  • Labeling: Clearly label the bag or container with its contents (e.g., "Debris contaminated with this compound").

  • Storage: Store with the primary chemical waste container for collection.

Protocol 4.3: Disposal of Empty Stock Containers

An "empty" container that held this compound is still considered hazardous waste.

  • Rinsing: Do not wash the container in the sink. The container must be triple-rinsed with a suitable solvent (e.g., methanol or acetone).[14][15]

  • Rinsate Collection: Each rinse should use a solvent volume of about 5-10% of the container's capacity. Crucially, collect all three rinsate portions as hazardous chemical waste in a designated container for flammable liquid waste.[14][15]

  • Final Disposal: Once triple-rinsed, the container can be managed as non-hazardous solid waste. Deface or remove the original label completely before placing it in the appropriate recycling or trash receptacle.[14][15]

Disposal Workflow Diagram

The following diagram illustrates the decision-making process for the proper disposal of waste generated from this compound.

G cluster_waste_type Identify Waste Type cluster_actions Execute Disposal Protocol Start Waste Generation This compound Solid_Waste Bulk Solid or Grossly Contaminated Debris Start->Solid_Waste Empty_Container "Empty" Stock Container Start->Empty_Container Action_Solid Protocol 4.1 & 4.2: Transfer to labeled, sealed solid hazardous waste container. Solid_Waste->Action_Solid Liquid_Waste Contaminated Solvents & Rinsate Action_Liquid Transfer to labeled, sealed liquid hazardous waste container (e.g., 'Halogenated Solvents'). Liquid_Waste->Action_Liquid Action_Rinse Protocol 4.3: Triple rinse with appropriate solvent. Empty_Container->Action_Rinse Final_Storage Store in designated Satellite Accumulation Area away from incompatibles. Action_Solid->Final_Storage Action_Liquid->Final_Storage Action_Rinse->Liquid_Waste Collect Rinsate Trash Deface label and dispose of rinsed container in regular trash/recycling. Action_Rinse->Trash After Rinsing

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.